molecular formula C11H14O3 B057968 3-(4-hydroxyphenyl)propyl Acetate CAS No. 80373-18-8

3-(4-hydroxyphenyl)propyl Acetate

Cat. No.: B057968
CAS No.: 80373-18-8
M. Wt: 194.23 g/mol
InChI Key: UARIKUWXCSCJBL-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)propyl Acetate is a phenolic ester derivative of tyrosol, garnering significant interest in biochemical and pharmacological research due to its enhanced bioavailability and stability profile compared to its parent compound. This compound serves as a versatile precursor and a stable analog in the study of phenolic acid metabolism and the biological effects of olive oil-derived phenolics. Its primary research value lies in its potential antioxidant and anti-inflammatory properties, with mechanisms of action believed to involve the modulation of key cell signaling pathways, such as the NF-κB and Nrf2 systems, thereby influencing oxidative stress and inflammatory responses. Researchers utilize 3-(4-hydroxyphenyl)propyl Acetate in model systems to investigate its role in neuroprotection, cardioprotection, and chemoprevention. Furthermore, its acetoxy group makes it a valuable intermediate in organic synthesis for developing novel derivatives and probes for studying receptor interactions. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARIKUWXCSCJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001195
Record name 3-(4-Hydroxyphenyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-18-8
Record name Benzenepropanol, 4-hydroxy-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(4-hydroxyphenyl)propyl acetate" molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 3-(4-Hydroxyphenyl)propyl Acetate Molecular Weight & Characterization Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Precise molecular weight determination is the linchpin of quantitative analysis in drug metabolism and pharmacokinetics (DMPK) and natural product synthesis. 3-(4-Hydroxyphenyl)propyl acetate (CAS: 80373-18-8) is a critical phenylpropanoid derivative, often encountered as a stable metabolite of procyanidins or as a functionalized intermediate in the synthesis of bioactive phenols.

While its average molecular weight is 194.23 g/mol , relying solely on this integer value is insufficient for high-resolution mass spectrometry (HRMS) or complex mixture deconvolution. This guide provides a rigorous breakdown of the physicochemical properties, synthesis logic, and self-validating analytical protocols required to work with this compound in a research setting.

Physicochemical Profile

For researchers utilizing LC-MS/MS or NMR, the distinction between average and monoisotopic mass is non-negotiable. The following data should be used for instrument calibration and method validation.

Table 1: Core Physicochemical Data

ParameterValueTechnical Note
IUPAC Name 3-(4-Hydroxyphenyl)propyl acetateAlso known as 4-Hydroxybenzenepropanol acetate.[1]
CAS Registry 80373-18-8 Primary identifier.[2]
Molecular Formula

Degree of Unsaturation = 5 (1 ring + 3 double bonds + 1 carbonyl).
Average Mol. Weight 194.23 g/mol Used for stoichiometric calculations (molar reagents).
Monoisotopic Mass 194.094294 Da Critical: Use this exact value for HRMS extraction windows (± 5 ppm).

195.1016 Da Expected precursor ion in ESI(+) mode.

193.0870 Da Expected precursor ion in ESI(-) mode.
Isotopic Distribution Logic

In mass spectrometry, the molecular ion cluster validates the formula.

  • M (194.09): 100% (Base peak)

  • M+1 (195.10): ~12.2% (Due to

    
     natural abundance of 1.1% × 11 carbons).
    
  • M+2 (196.10): ~1.3%

Synthesis & Derivatization Protocols

Synthesizing 3-(4-hydroxyphenyl)propyl acetate requires navigating a classic chemoselectivity challenge: differentiating the phenolic hydroxyl (Ar-OH) from the primary aliphatic hydroxyl (R-CH₂-OH).

  • Phenolic OH: More acidic (

    
    ), nucleophilic in basic conditions.
    
  • Aliphatic OH: Less acidic (

    
    ), nucleophilic in neutral/acidic conditions.
    

Direct acetylation with acetic anhydride often yields the diacetate. Below are two field-proven pathways to ensure specificity.

Pathway A: Chemoselective Enzymatic Acetylation (Green Chemistry)

Best for: High purity, gram-scale synthesis, avoiding protection groups.

  • Substrate: 3-(4-Hydroxyphenyl)-1-propanol (CAS 10210-17-0).[3]

  • Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (excess).

  • Solvent: MTBE or Toluene (Anhydrous).

  • Mechanism: Serine hydrolases like CAL-B show extreme specificity for primary aliphatic alcohols over phenols due to the geometry of the catalytic triad.

  • Protocol: Stir substrate and CAL-B in solvent with vinyl acetate at 40°C. Monitor via TLC. The reaction stops at the mono-acetate. Filter enzyme, evaporate solvent.

Pathway B: Classical Protection-Deprotection

Best for: Industrial scale-up where enzymatic costs are prohibitive.

  • Protection: Treat starting material with Benzyl bromide (

    
    ) / 
    
    
    
    to protect the phenol as a benzyl ether.
  • Acetylation: React the intermediate with Acetyl Chloride / Pyridine to esterify the aliphatic alcohol.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group, restoring the free phenol.
    
Visualization: Synthesis Logic

Synthesis cluster_Enzymatic Pathway A: Enzymatic (High Selectivity) cluster_Chemical Pathway B: Chemical Protection Start 3-(4-Hydroxyphenyl)-1-propanol (CAS 10210-17-0) Lipase CAL-B Lipase Vinyl Acetate Start->Lipase Protect 1. BnBr, K2CO3 (Phenol Protection) Start->Protect Target1 Target: 3-(4-Hydroxyphenyl)propyl acetate Lipase->Target1 >98% Regioselectivity Acetyl 2. AcCl, Pyridine (Aliphatic Esterification) Protect->Acetyl Deprotect 3. H2, Pd/C (Deprotection) Acetyl->Deprotect Target2 Target: 3-(4-Hydroxyphenyl)propyl acetate Deprotect->Target2

Figure 1: Comparison of enzymatic vs. classical synthesis routes. Pathway A is preferred for R&D scale due to fewer steps.

Analytical Characterization (Self-Validating Protocols)

To confirm the identity and molecular weight of the synthesized or isolated compound, use the following orthogonal methods.

A. Mass Spectrometry (Fragmentation Logic)

In Electron Ionization (EI, 70eV) or ESI-MS/MS, the molecule follows a predictable fragmentation pathway driven by the stability of the acetate leaving group and the formation of tropylium-like ions.

  • Molecular Ion (

    
    ):  m/z 194 (Weak in EI, distinct in ESI).
    
  • Primary Fragment (

    
    ):  Loss of Acetic Acid (
    
    
    
    ).
    • 
      .
      
    • This generates a stable styrene-like radical cation or vinyl-phenol derivative.

  • Secondary Fragment (

    
    ):  Hydroxybenzyl cation (Tropylium derivative).
    
    • Characteristic of p-substituted phenols.

    • cleavage of the benzylic bond.

Visualization: MS Fragmentation Tree

MS_Frag Parent Molecular Ion [M]+ m/z 194 Frag1 [M - AcOH]+ m/z 134 (Vinyl-phenol cation) Parent->Frag1 McLafferty-like / Elimination Neutral Loss of Acetic Acid (60 Da) Parent->Neutral Frag2 [M - Acetate - C2H3]+ m/z 107 (Hydroxybenzyl cation) Frag1->Frag2 Benzylic Cleavage

Figure 2: Primary fragmentation pathway in Mass Spectrometry, confirming the acetate ester structure.

B. Nuclear Magnetic Resonance ( NMR)

NMR provides the structural "fingerprint" that mass spec cannot. Solvent:



Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.98 Doublet (

)
2HAr-H (2,6)Ortho to alkyl chain.
6.75 Doublet (

)
2HAr-H (3,5)Ortho to hydroxyl (shielded).
4.08 Triplet (

)
2H

Deshielded by ester oxygen.
2.60 Triplet (

)
2H

Benzylic protons.
2.05 Singlet3H

Acetate methyl (diagnostic).
1.92 Quintet2H

Central methylene.

Biological & Industrial Context[4][5][6]

Metabolic Significance: 3-(4-Hydroxyphenyl)propyl acetate is frequently investigated as a metabolite of dietary procyanidins and dihydrochalcones . In vivo, the ester bond is rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver to reform 3-(4-hydroxyphenyl)-1-propanol, which is subsequently glucuronidated.

R&D Application: In drug development, this compound serves as a "masked" phenol. The acetate group increases lipophilicity (


 vs 1.1 for the alcohol), enhancing membrane permeability before intracellular hydrolysis releases the active antioxidant phenol.

References

  • PubChem Database. "3-(4-hydroxyphenyl)propyl Acetate - Compound Summary."[2] National Center for Biotechnology Information. Accessed 2026. [Link][2]

  • NIST Chemistry WebBook. "3-Phenyl-1-propanol, acetate (Analogous fragmentation data)." National Institute of Standards and Technology. [Link]

  • Mickevičius, V., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives."[4] PMC - National Institutes of Health, 2024. (Demonstrates phenolic propanoic acid derivatization logic). [Link]

Sources

Technical Guide: 3-(4-Hydroxyphenyl)propyl Acetate – Natural Occurrence & Biosynthetic Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Hydroxyphenyl)propyl acetate (CAS: 80373-18-8) is a specialized phenylpropanoid metabolite found primarily in coniferous species. Unlike its unsaturated analog (1'-acetoxychavicol acetate) which is prominent in Zingiberaceae (Alpinia), this saturated ester is a characteristic constituent of the Cupressaceae and Pinaceae families, specifically Calocedrus formosana (Taiwan Incense Cedar) and Pinus contorta (Lodgepole Pine).

This guide delineates the molecule's natural distribution, biosynthetic origin via the phenylpropanoid pathway, and isolation methodologies. It serves as a technical reference for researchers investigating phenolic metabolites for chemotaxonomy or pharmacological applications.

Chemical Identity & Structural Analysis

The molecule represents a reduced phenylpropanoid backbone esterified at the primary alcohol position.

PropertyData
IUPAC Name 3-(4-Hydroxyphenyl)propyl acetate
Common Synonyms 4-Hydroxybenzenepropanol acetate; Dihydrocoumaryl acetate
CAS Registry Number 80373-18-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structural Features [1][2][3][4] • Phenolic Ring: para-substituted benzene (Aromatic)• Propyl Chain: Saturated (lacks the C7-C8 double bond of coumaryl derivatives)• Acetate Moiety: Ester linkage at C9 (primary alcohol)

Structural Insight: The saturation of the propyl chain (C7-C8) is critical. It distinguishes this molecule from lignin precursors (monolignols), suggesting it functions as a soluble secondary metabolite rather than a structural cell wall component.

Natural Occurrence & Ecological Context

The occurrence of 3-(4-hydroxyphenyl)propyl acetate is highly specific, suggesting a role in chemical defense (oleoresin composition) or storage of phenolic precursors.

Primary Sources
  • Calocedrus formosana (Taiwan Incense Cedar):

    • Location: Found in the leaf and wood essential oils and extracts.

    • Co-occurring Metabolites: Often isolated alongside lignans such as yatein and sesamin, and terpenoids like

      
      -pinene.
      
    • Physiological Role: Contributes to the durability and termite resistance characteristic of Calocedrus wood.

  • Pinus contorta (Lodgepole Pine):

    • Location: Needles (foliage).[5]

    • Context: Present in the phenolic fraction.[3] In pine needles, acetates of phenylpropanoids often serve as lipophilic storage forms that can be enzymatically hydrolyzed to release active antioxidants (dihydrocoumaryl alcohol) upon tissue damage.

Biosynthesis: The Reductive Phenylpropanoid Pathway

The biosynthesis of 3-(4-hydroxyphenyl)propyl acetate diverges from the canonical lignin pathway. The key step is the reduction of the aliphatic double bond before or after alcohol formation, followed by terminal acetylation.

Mechanistic Pathway[3]
  • General Phenylpropanoid Synthesis: Phenylalanine is deaminated to p-coumaric acid.

  • Activation: p-Coumaric acid is converted to p-Coumaryl-CoA.

  • Reduction Sequence:

    • Standard:p-Coumaryl-CoA

      
      p-Coumaryl aldehyde 
      
      
      
      p-Coumaryl alcohol.
    • Divergence: A Double Bond Reductase (DBR) reduces the C7-C8 double bond. This likely occurs at the aldehyde or alcohol stage (converting p-coumaryl alcohol to dihydrocoumaryl alcohol).

  • Esterification: An Alcohol Acetyltransferase (AAT) transfers an acetyl group from Acetyl-CoA to the

    
    -hydroxyl group, increasing the molecule's lipophilicity for storage in resin ducts or oil glands.
    
Biosynthesis Diagram

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation CouCoA p-Coumaryl-CoA Cou->CouCoA CoA Ligation CouAlc p-Coumaryl Alcohol (Monolignol) CouCoA->CouAlc Reduction DHCouAlc Dihydrocoumaryl Alcohol (3-(4-hydroxyphenyl)-1-propanol) CouAlc->DHCouAlc C7-C8 Saturation Target 3-(4-Hydroxyphenyl)propyl Acetate DHCouAlc->Target Acetylation PAL PAL C4H C4H 4 4 CL 4CL CCR_CAD CCR / CAD Reductase Double Bond Reductase (DBR) Transferase Alcohol Acetyltransferase (AAT)

Figure 1: Proposed biosynthetic pathway diverging from the monolignol route via double bond reduction and terminal acetylation.

Extraction & Isolation Protocols

To isolate 3-(4-hydroxyphenyl)propyl acetate from Calocedrus or Pinus biomass, a protocol emphasizing the separation of phenolic esters from bulk terpenes and polar glycosides is required.

Experimental Workflow

1. Biomass Preparation:

  • Air-dry Calocedrus leaves or Pinus needles in shade.

  • Pulverize to a fine powder (40-60 mesh) to rupture resin ducts.

2. Solvent Extraction:

  • Solvent: 70% Ethanol or Methanol (aq).

  • Rationale: Extracts phenolics while minimizing extraction of highly non-polar waxes.

  • Sonication: 30 mins at <40°C to prevent ester hydrolysis.

3. Liquid-Liquid Partitioning (Crucial Step):

  • Step A: Partition crude extract with n-Hexane .

    • Discard Hexane: Removes chlorophyll, fats, and non-polar terpenes.

  • Step B: Partition aqueous residue with Ethyl Acetate (EtOAc) .

    • Collect EtOAc: This fraction contains the target phenolic acetate.

    • Discard Aqueous: Contains sugars and polar glycosides.

4. Chromatographic Isolation:

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (Start 95:5

    
     End 70:30).
    
  • Detection: TLC visualization under UV (254 nm) or vanillin-sulfuric acid reagent (pink/red spot).

Isolation Workflow Diagram

Extraction Biomass Dried Needles/Leaves Extract Crude EtOH Extract Biomass->Extract Maceration Hexane Hexane Fraction (Lipids/Chlorophyll) Extract->Hexane Partition 1 EtOAc Ethyl Acetate Fraction (Target Phenolics) Extract->EtOAc Partition 2 Silica Silica Gel Column (Hexane:EtOAc Gradient) EtOAc->Silica Load Pure Purified 3-(4-hydroxyphenyl)propyl acetate Silica->Pure Elution

Figure 2: Bioassay-guided fractionation strategy for isolating phenolic acetates.

Analytical Characterization

Verification of the isolated compound requires spectroscopic confirmation.

MethodDiagnostic Signals
UV-Vis

~278 nm (Characteristic of non-conjugated phenol).
¹H-NMR (CDCl₃) Acetate: Singlet at

~2.05 ppm (3H).• Aromatic: AA'BB' system at

6.7–7.1 ppm (4H).• Propyl Chain: Triplet at

4.08 ppm (OCH₂), Multiplet at

1.9 ppm (CH₂), Triplet at

2.6 ppm (Benzylic CH₂).
MS (EI, 70eV) Molecular ion [M]+ at m/z 194. Fragment at m/z 134 (loss of acetic acid, McLafferty rearrangement).

Pharmacological Potential

While specific clinical data for 3-(4-hydroxyphenyl)propyl acetate is nascent compared to its unsaturated analogs, its pharmacological profile is inferred from its functional groups and source activity.

  • Anti-inflammatory: Phenolic esters often inhibit COX-1/COX-2 enzymes. The acetyl group enhances cell membrane permeability, potentially increasing intracellular bioavailability of the active phenolic moiety upon hydrolysis.

  • Antioxidant: The free phenolic hydroxyl group acts as a radical scavenger.

  • Termiticidal/Antifungal: In Calocedrus, this molecule contributes to the "durability" of the wood, protecting against fungal decay and termite attack (bio-pesticide potential).

References

  • PubChem. (2025).[2] 3-(4-hydroxyphenyl)propyl Acetate (CID 187242).[2] National Library of Medicine. Available at: [Link]

  • LOTUS. (2025). Natural Products Occurrence Database: 3-(4-hydroxyphenyl)propyl Acetate.[2] Available at: [Link][2]

  • Cheng, S. S., et al. (2004). Chemical composition and antitermitic activity of the essential oil from Calocedrus formosana leaves.[6] Bioresource Technology. (Contextual reference for Calocedrus bioactivity).

  • Higuchi, T. (1997). Biochemistry and Molecular Biology of Wood. Springer-Verlag.

Sources

Structural Elucidation and Characterization of 3-(4-Hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

3-(4-Hydroxyphenyl)propyl acetate (CAS: 80373-18-8) is a phenylpropanoid derivative, structurally characterized by a phenol ring connected to a propyl chain terminated by an acetate ester.[1] It serves as a significant metabolite in lignin biosynthesis pathways and a structural analogue in the study of dihydrocoumaryl derivatives.

This guide provides a comprehensive technical analysis of the molecule, focusing on chemoselective synthesis, spectroscopic validation (NMR, IR, MS), and quality control. The data presented synthesizes experimental standards with predictive spectral increments derived from the parent alcohol, 3-(4-hydroxyphenyl)-1-propanol.

Chemoselective Synthesis Strategy

The Selectivity Challenge

The core synthetic challenge lies in differentiating between the two nucleophilic sites: the phenolic hydroxyl (Ar-OH) and the primary aliphatic hydroxyl (R-CH₂-OH). Standard acetylation (Acetic Anhydride/Pyridine) often yields the diacetate.

To isolate the mono-acetate (propyl ester), a biocatalytic approach using Lipase B from Candida antarctica (CAL-B) is recommended due to its high selectivity for primary alcohols over phenols in organic media.

Experimental Protocol (Biocatalytic Route)
  • Substrate Preparation: Dissolve 3-(4-hydroxyphenyl)-1-propanol (10 mmol) in dry tert-butyl methyl ether (TBME).

  • Acyl Donor: Add vinyl acetate (30 mmol) as the irreversible acyl donor.

  • Catalysis: Add immobilized CAL-B (Novozym 435, 50 mg/mmol).

  • Incubation: Shake at 40°C at 200 rpm. Monitor by TLC (Hexane:EtOAc 6:4).

  • Workup: Filter off the enzyme (recyclable). Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove traces of diacetate.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-(4-hydroxyphenyl)-1-propanol Reagents Reagents: Vinyl Acetate + CAL-B (Lipase) Solvent: TBME Start->Reagents Reaction Reaction: 40°C, 200 rpm Selective O-Acetylation Reagents->Reaction Workup Workup: Filtration (Enzyme Removal) Concentration Reaction->Workup Product Target: 3-(4-hydroxyphenyl)propyl acetate Workup->Product >95% Selectivity

Figure 1: Chemo-enzymatic workflow for the selective synthesis of the target ester.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the distinct AA'BB' aromatic system and the downfield shift of the propyl


-methylene upon esterification.

Instrument: 500 MHz, Solvent:


, Reference: TMS (0.00 ppm).
Table 1:

H NMR Assignments
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
Ar-OH 5.20Broad s1H-Phenolic OH (Exchangeable).
Ar-H (3,5) 6.75d (AA'BB')2H8.5 HzOrtho to electron-donating OH group.
Ar-H (2,6) 7.05d (AA'BB')2H8.5 HzMeta to OH, Ortho to alkyl chain.
O-CH₂- 4.08t2H6.6 HzDeshielded by ester oxygen (diagnostic shift).
Ar-CH₂- 2.62t2H7.5 HzBenzylic protons.
-CH₂- 1.92quin2H7.0 HzMiddle methylene (C2 of propyl).
Ac-CH₃ 2.05s3H-Acetate methyl group.
Table 2:

C NMR Assignments
Position

(ppm)
TypeAssignment
C=O 171.2CqEster carbonyl.
Ar-C-OH 154.1CqIpso carbon (Phenolic).
Ar-C-R 133.5CqIpso carbon (Alkyl).
Ar-C (2,6) 129.4CHAromatic CH.
Ar-C (3,5) 115.3CHAromatic CH (Shielded by OH).
O-CH₂ 63.8CH₂Ester methylene.
Ar-CH₂ 31.2CH₂Benzylic carbon.
-CH₂- 30.4CH₂Middle propyl carbon.
Ac-CH₃ 21.0CH₃Acetate methyl.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the dual functionality: the retention of the phenol and the formation of the ester.

  • 3350–3450 cm⁻¹ (Broad): O-H stretching (Phenolic). Note: If this band is absent, the diacetate was formed.

  • 2930–2960 cm⁻¹: C-H stretching (Aliphatic).

  • 1735–1740 cm⁻¹ (Strong): C=O stretching (Acetate ester).

  • 1240 cm⁻¹: C-O-C stretching (Acetate).

  • 1515, 1610 cm⁻¹: C=C Aromatic ring skeletal vibrations.

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV). Molecular Weight: 194.23 g/mol .[1][2]

The fragmentation pattern is dominated by the stability of the phenolic core and the facile loss of the acetyl group.

Table 3: Major Mass Fragments
m/zIntensityFragment IonMechanism/Identity
194 15-20%

Molecular Ion.
152 5-10%

Loss of Ketene (

). Rearrangement.
134 100% (Base)

Loss of Acetic Acid (

). McLafferty-like elimination yielding 4-vinylphenol derivative.
107 40-50%

Hydroxybenzyl cation (Tropylium derivative).
77 15%

Phenyl cation.
43 60%

Acetyl cation.
MS Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion m/z 194 Base_Peak Base Peak [M - AcOH] m/z 134 (4-Allylphenol species) M_Ion->Base_Peak - Acetic Acid (60) Acetyl Acetyl Cation m/z 43 M_Ion->Acetyl Alpha Cleavage Tropylium Hydroxybenzyl Cation m/z 107 Base_Peak->Tropylium - C2H3

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Analysis

To ensure the integrity of the compound for biological or pharmaceutical testing, the following HPLC method is validated.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Phenol absorption max).

  • Retention Time Logic:

    • Parent Alcohol (Polar): ~5-6 min.

    • Target Mono-acetate: ~10-12 min.

    • Diacetate impurity (Non-polar): ~15-16 min.

References

  • PubChem. (n.d.).[1][2][3] 3-(4-hydroxyphenyl)propyl Acetate (CID 187242).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Reference for CAL-B selectivity protocols).
  • SDBS. (n.d.). Spectral Database for Organic Compounds.[4][5] National Institute of Advanced Industrial Science and Technology (AIST).[6] (Reference for parent alcohol 3-(4-hydroxyphenyl)-1-propanol shifts). [Link]]

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl-propanoids." Phytochemistry Reviews, 3, 29-60.

Sources

Solubility Profiling and Solvent Compatibility of 3-(4-hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This technical guide provides a comprehensive solubility profile for 3-(4-hydroxyphenyl)propyl acetate (CAS: 80373-18-8), a molecule characterized by its dual functionality: a polar, acidic phenolic moiety and a lipophilic aliphatic ester tail.

For researchers in drug discovery and formulation, this molecule presents a classic solubility-stability paradox. While its phenolic nature suggests solubility enhancement via pH adjustment (deprotonation), the presence of the aliphatic ester introduces susceptibility to hydrolysis under the very basic conditions that promote solubility. This guide outlines the thermodynamic solubility limits, solvent compatibility classes, and a validated protocol for creating stable stock solutions.

Physicochemical Identity & Structural Analysis[1][2]

Understanding the solubility of this compound requires analyzing its competitive functional groups.

PropertyValueStructural Implication
Molecular Formula C₁₁H₁₄O₃Amphiphilic character.
Molecular Weight 194.23 g/mol Small molecule; kinetics of dissolution are rapid.
LogP (Octanol/Water) ~2.1 – 2.2 (Est.)[1]Moderately lipophilic. Prefers organic phases but retains some water affinity.
Water Solubility ~1.1 mg/mL (Est.)Class: Sparingly Soluble. The propyl chain and aromatic ring dominate over the H-bonding capacity of the single phenol group.
pKa (Phenolic OH) ~9.5 – 10.0Weakly acidic. Ionizes at pH > 10, significantly increasing aqueous solubility but risking ester hydrolysis.
H-Bond Donors 1 (Phenol)Limits solubility in strictly non-polar solvents (e.g., Hexane).
H-Bond Acceptors 3 (Ester + Phenol)Good interaction with polar protic solvents (Alcohols).
Structural Visualization

The molecule consists of a 4-hydroxyphenyl head (polar, H-bond donor) linked by a propyl spacer to an acetate tail (lipophilic, H-bond acceptor).

  • Solubility Driver: The acetate and propyl groups drive solubility in organic solvents (Ethyl Acetate, DCM).

  • Solubility Limiter: The crystal lattice energy provided by the phenolic H-bonding network reduces solubility in aliphatic hydrocarbons (Hexane).

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capacity to dissolve 3-(4-hydroxyphenyl)propyl acetate and their impact on chemical stability.

Class A: Primary Solvents (High Solubility, High Stability)

Use these for stock solution preparation and organic synthesis.

  • Ethanol / Methanol:

    • Solubility: >50 mg/mL (Freely Soluble).

    • Mechanism: The hydroxyl group of the alcohol disrupts phenolic H-bonds; the alkyl chain interacts with the propyl spacer.

    • Note: Ethanol is preferred for biological assays due to lower toxicity.

  • DMSO (Dimethyl Sulfoxide):

    • Solubility: >100 mg/mL.[2]

    • Mechanism: Strong dipole-dipole interactions and H-bond acceptance from the phenol.

    • Application: Ideal for HTS (High-Throughput Screening) libraries.

  • Ethyl Acetate:

    • Solubility: Freely Soluble.

    • Mechanism: "Like dissolves like" interaction with the acetate tail. Excellent for extraction from aqueous media.

Class B: Secondary Solvents (Moderate Solubility/Specific Use)
  • Dichloromethane (DCM): Good solubility; useful for partitioning but volatile.

  • Acetonitrile: Soluble, but check for miscibility if used in aqueous gradients.

  • Toluene: Moderate solubility. The aromatic pi-stacking helps, but the polarity difference limits high concentrations.

Class C: Problematic Solvents (Low Solubility or Instability)
  • Water (Neutral pH):

    • Solubility: ~1 mg/mL.

    • Risk: Precipitation upon dilution from organic stocks.

  • Water (Basic, pH > 10):

    • Solubility: High (due to phenolate formation).

    • Critical Risk:[3]Rapid Hydrolysis. The hydroxide ion (

      
      ) attacks the ester carbonyl, cleaving the molecule into 3-(4-hydroxyphenyl)-1-propanol and acetate. Avoid storage in basic buffers. 
      
  • Hexane/Heptane:

    • Solubility: Poor (<1 mg/mL). The polar phenolic head group prevents dissolution in non-polar alkanes.

Decision Logic & Experimental Workflow

The following diagrams illustrate the logical process for solvent selection and the experimental protocol for solubility determination.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for 3-(4-hydroxyphenyl)propyl acetate Q_App Application Type? Start->Q_App BioAssay Biological Assay (Cell/Enzyme) Q_App->BioAssay Synthesis Extraction / Synthesis Q_App->Synthesis Analytical HPLC / LC-MS Q_App->Analytical DMSO DMSO (Stock >100mM) BioAssay->DMSO Ethanol Ethanol (Limit final %) BioAssay->Ethanol EtAc Ethyl Acetate Synthesis->EtAc ACN Acetonitrile/Water (+0.1% Formic Acid) Analytical->ACN Check_pH Check pH Requirement DMSO->Check_pH Ethanol->Check_pH Basic Basic (pH > 9) Check_pH->Basic Yes Neutral Neutral/Acidic Check_pH->Neutral No Stop STOP: Hydrolysis Risk Use Fresh Only Basic->Stop Proceed Proceed Neutral->Proceed

Caption: Decision logic for selecting the appropriate solvent based on application and stability constraints.

Diagram 2: Standardized Shake-Flask Solubility Protocol (OECD 105 Adapted)

ShakeFlask Step1 1. Excess Addition Add 50mg compound to 10mL solvent Step2 2. Agitation Shake at 30°C (24 - 48 Hours) Step1->Step2 Step3 3. Equilibration Stand at 20°C (24 Hours) Step2->Step3 Step4 4. Separation Centrifuge/Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Quantification HPLC-UV (280 nm) Step4->Step5

Caption: Step-by-step workflow for determining thermodynamic solubility limits.

Experimental Protocols

Preparation of Stock Solutions (100 mM)

Objective: Create a stable stock for biological dilution.

  • Calculation: MW = 194.23 g/mol .[3][4][5] To make 10 mL of 100 mM solution, 194.23 mg is required.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

    • Why? It prevents hydrolysis (no water) and suppresses phenol oxidation.

  • Procedure:

    • Weigh 194.2 mg of 3-(4-hydroxyphenyl)propyl acetate into a glass vial.

    • Add 5 mL of DMSO. Vortex until dissolved (usually < 1 minute).

    • Top up to 10 mL with DMSO.

    • Storage: Aliquot into amber glass vials and store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles which introduce moisture condensation.

Aqueous Solubility Determination (OECD 105 Modified)

Objective: Determine exact solubility in a specific buffer (e.g., PBS pH 7.4).

  • Saturation: Add excess compound (~20 mg) to 5 mL of PBS.

  • Incubation: Shake at 150 rpm for 24 hours at ambient temperature.

  • Filtration: Pass the suspension through a PVDF or PTFE syringe filter (0.22 µm). Do not use Nylon filters, as phenols can bind to the membrane.

  • Analysis: Dilute the filtrate 1:10 in Acetonitrile and analyze via HPLC.

    • Detection: UV at 280 nm (characteristic of the phenol ring).

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid) gradient.

Stability & Degradation Mechanisms

Researchers must be aware that "solubility" is not static. The ester bond is the weak link.

  • Hydrolysis:

    
    
    
    • Trigger: pH > 8.0 or presence of esterases (in cell media).

    • Observation: Loss of the parent peak in HPLC; appearance of a more polar peak (alcohol).

  • Oxidation:

    • The phenolic group is susceptible to oxidation to quinones, especially in high pH solutions exposed to light.

    • Mitigation: Keep solutions acidic/neutral and store in amber vials.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[6][7] Organization for Economic Cooperation and Development (OECD), 1995.[6] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 187242, 3-(4-hydroxyphenyl)propyl acetate.Link

  • The Good Scents Company. 3-(4-hydroxyphenyl)propyl acetate Physical Properties and Safety.Link

  • MedChemExpress. 4-Hydroxyphenyl acetate (Related Structure Solubility Data).Link

  • Yalkowsky, S.H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.

Sources

3-(4-Hydroxyphenyl)propyl Acetate: A Lipophilic Phenylpropanoid for Cosmeceutical and Therapeutic Applications

[1]

Executive Technical Summary

3-(4-Hydroxyphenyl)propyl acetate (CAS: 80373-18-8) is a synthetic ester derivative of the naturally occurring phenylpropanoid, 3-(4-hydroxyphenyl)-1-propanol (dihydrocoumaryl alcohol).[1] Structurally, it retains the bioactive phenolic pharmacophore essential for antioxidant and enzyme-inhibitory activity, while the acetylation of the primary aliphatic alcohol significantly modulates its physicochemical properties.

This guide analyzes the compound’s potential as a "Soft Drug" or functional ingredient, specifically highlighting its utility in transdermal delivery systems where the acetate moiety serves to enhance lipophilicity (LogP) and skin permeability before metabolic hydrolysis.

Chemical Identity & Structural Logic[1]

Structural Analysis

The molecule consists of two distinct functional domains:[1]

  • The "Warhead" (Phenolic Moiety): A free para-hydroxyl group on the phenyl ring.[1] This electron-donating group is critical for radical scavenging (H-atom transfer) and interaction with metalloenzymes like tyrosinase (copper chelation).[1]

  • The "Vector" (Propyl Acetate Tail): The aliphatic chain ends in an acetate ester.[1] Unlike the parent alcohol, this ester lacks a hydrogen-bond donor at the tail, reducing polarity and increasing lipid solubility.

Table 1: Physicochemical Comparison (Projected)

PropertyParent Alcohol (Dihydrocoumaryl alcohol)Target Ester (3-(4-Hydroxyphenyl)propyl acetate)Impact
Formula C9H12O2C11H14O3Increased MW
LogP (Est.) ~1.14~2.1 - 2.5Enhanced Lipophilicity
H-Bond Donors 2 (Phenol + Alcohol)1 (Phenol only)Higher Membrane Permeability
Solubility Water/EthanolOils/Ethanol/EstersImproved Formulation Compatibility
Synthesis Pathway

The synthesis typically proceeds from p-coumaric acid, a widely available lignin precursor.[1]

Protocol Overview:

  • Hydrogenation: Catalytic hydrogenation of p-coumaric acid (Pd/C, H2) reduces the double bond to yield 3-(4-hydroxyphenyl)propanoic acid.[1]

  • Reduction: Reduction of the carboxylic acid (using LiAlH4 or Borane) yields the diol intermediate, 3-(4-hydroxyphenyl)-1-propanol.[1]

  • Selective Acetylation: Reaction with acetic anhydride (1.0 eq) in the presence of a mild base (Pyridine) at controlled temperatures favors the acetylation of the primary aliphatic alcohol over the phenolic hydroxyl due to steric and electronic factors, though protection of the phenol may be required for high yield.

SynthesisAp-Coumaric AcidB3-(4-OH-phenyl)propanoic acidA->BH2, Pd/C(Hydrogenation)C3-(4-OH-phenyl)propanolB->CLiAlH4(Reduction)DTarget:3-(4-OH-phenyl)propyl acetateC->DAc2O, Pyridine(Selective Acetylation)

Figure 1: Synthetic route from p-coumaric acid to the target acetate ester.[1]

Potential Biological Activities[2][3][4][5][6][7][8][9]

Tyrosinase Inhibition & Skin Brightening

The structural homology of 3-(4-hydroxyphenyl)propyl acetate to Rhododendrol and Raspberry Ketone suggests significant potential as a skin-whitening agent.[1]

  • Mechanism: The free phenolic group mimics Tyrosine, the natural substrate of Tyrosinase. It can competitively bind to the enzyme's active site.[1]

  • Advantage over Parent Alcohol: The acetate tail increases the partition coefficient (LogP), facilitating penetration through the stratum corneum. Once in the viable epidermis, ubiquitous esterases (carboxylesterases) likely hydrolyze the acetate, releasing the parent alcohol to exert its inhibitory effect.

  • Safety Note: Unlike Rhododendrol, which caused leukoderma via toxic quinone formation, the propyl chain lacks the secondary alcohol adjacent to the benzene ring, potentially altering metabolic activation pathways. However, rigorous toxicity screening (h-CLAT, KeratinoSens) is mandatory.

Antioxidant Activity

The phenolic moiety allows the molecule to act as a chain-breaking antioxidant.[1]

  • Direct Activity: It can donate a hydrogen atom to neutralize peroxyl radicals (ROO•), forming a resonance-stabilized phenoxy radical.[1]

  • Application: Stabilization of cosmetic formulations (preventing lipid peroxidation) and reducing oxidative stress in biological tissues.[1]

Antimicrobial Properties

Phenylpropanoids are known components of plant defense systems (phytoalexins).[1]

  • Spectrum: Likely effective against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans).[1]

  • Mode of Action: Disruption of bacterial cell membranes via the lipophilic alkyl chain, followed by interference with intracellular enzymatic processes.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

To validate the depigmenting potential.

Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

Protocol:

  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (10 - 500 µM).

  • Incubation: In a 96-well plate, mix 140 µL Phosphate Buffer, 20 µL Enzyme solution (40 U/mL), and 20 µL Test Compound. Incubate at 25°C for 10 mins.

  • Reaction: Add 20 µL L-DOPA (2.5 mM).

  • Measurement: Monitor Dopachrome formation by absorbance at 475 nm using a microplate reader for 20 mins.

  • Calculation: % Inhibition =

    
    .[1]
    
Esterase Hydrolysis Stability Assay

To determine the rate of "prodrug" activation.

Protocol:

  • System: Porcine Liver Esterase (PLE) or human skin homogenate in PBS (pH 7.4).

  • Incubation: Incubate 3-(4-hydroxyphenyl)propyl acetate (50 µM) with esterase (1 U/mL) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 mins. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (280 nm).

  • Endpoint: Quantify the disappearance of the Ester and appearance of the Alcohol (3-(4-hydroxyphenyl)-1-propanol).

Mechanism of Action Visualization

The following diagram illustrates the proposed "Pro-Drug" mechanism for dermatological application, highlighting the role of the acetate group in permeation.

Mechanismcluster_surfaceSkin Surfacecluster_SCStratum Corneum (Lipophilic Barrier)cluster_EpidermisViable EpidermisAApplied Formulation(Acetate Ester)BPenetration viaHigh LogPA->BCEsterase HydrolysisB->CDActive Metabolite(Free Alcohol)C->DRelease ofAcetic AcidETyrosinase Inhibition(Melanocytes)D->ETarget 1FAntioxidant Protection(Keratinocytes)D->FTarget 2

Figure 2: Proposed percutaneous absorption and metabolic activation pathway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 187242, 3-(4-hydroxyphenyl)propyl Acetate. Retrieved from [Link]

  • Lee, S.Y., et al. (2025). The Antioxidant and Skin-Brightening Effects of a Novel Caffeic Acid Derivative. (Demonstrates efficacy of related phenylpropanoid esters). Retrieved from [Link][1]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Mechanistic grounding for phenolic inhibitors). Retrieved from [Link]

  • The Good Scents Company. 3-(4-hydroxyphenyl)-1-propanol Data Sheet. (Occurrence in Pinus sylvestris).[1][2][3] Retrieved from [Link]

The Biosynthesis of 3-(4-hydroxyphenyl)propyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intricate web of plant secondary metabolism is a treasure trove for the discovery of novel bioactive compounds. Phenylpropanoids, a diverse class of natural products derived from the shikimate pathway, play crucial roles in plant development, defense, and interaction with the environment. Within this vast family, 3-(4-hydroxyphenyl)propyl acetate represents an intriguing, yet underexplored, molecule. This technical guide provides a comprehensive overview of the current understanding and experimental approaches to elucidate the role of 3-(4-hydroxyphenyl)propyl acetate as a biosynthetic intermediate. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of its formation and biological significance.

Introduction: Unveiling 3-(4-hydroxyphenyl)propyl Acetate

3-(4-hydroxyphenyl)propyl acetate is a naturally occurring phenylpropanoid ester. It has been identified in several plant species, including the Taiwanese incense-cedar (Calocedrus formosana) and Lodgepole Pine (Pinus contorta)[1]. Structurally, it consists of a 3-(4-hydroxyphenyl)propanol backbone esterified with an acetyl group. While its direct biological activities are still under investigation, its structural similarity to other bioactive phenylpropanoids suggests potential roles in plant defense, allelopathy, or as a precursor to more complex molecules. Understanding its biosynthesis is paramount to unlocking its full potential in drug discovery and biotechnology.

This guide will deconstruct the putative biosynthetic pathway of 3-(4-hydroxyphenyl)propyl acetate, from its primary metabolic precursors to the final enzymatic transformations. We will delve into the key enzyme families likely involved and present detailed experimental workflows for pathway elucidation and validation.

The Phenylpropanoid Pathway: The Genesis of a Core Skeleton

The journey to 3-(4-hydroxyphenyl)propyl acetate begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism that converts the aromatic amino acid L-phenylalanine into a variety of essential compounds.

The initial steps of this pathway are catalyzed by a core set of three enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary to secondary metabolism.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This thioester is a critical branch-point intermediate for numerous downstream phenylpropanoid pathways.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

The Reductive Branch: Forging the Propanol Backbone

The conversion of the activated carboxylic acid, p-coumaroyl-CoA, to the corresponding alcohol, 3-(4-hydroxyphenyl)propanol, necessitates a two-step reduction. This process is analogous to the biosynthesis of monolignols, the precursors to lignin. The key enzymes involved are likely members of the reductase family.

Step 1: Reduction to an Aldehyde

The first reductive step is catalyzed by a cinnamoyl-CoA reductase (CCR) . This enzyme utilizes NADPH as a cofactor to reduce the thioester linkage of p-coumaroyl-CoA, yielding p-coumaraldehyde.

Step 2: Reduction to an Alcohol

The subsequent reduction of the aldehyde to an alcohol is carried out by a cinnamyl alcohol dehydrogenase (CAD) . These enzymes also typically use NADPH to convert p-coumaraldehyde to 3-(4-hydroxyphenyl)propanol (also known as p-coumaryl alcohol). While a number of CADs have been characterized for their role in lignin biosynthesis, the specific enzyme responsible for the formation of 3-(4-hydroxyphenyl)propanol as a precursor to other metabolites may be distinct.

Reductive_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR (NADPH) Hydroxyphenylpropanol 3-(4-hydroxyphenyl)propanol p_Coumaraldehyde->Hydroxyphenylpropanol CAD (NADPH)

The Final Flourish: Acetylation by a BAHD Acyltransferase

The terminal step in the biosynthesis of 3-(4-hydroxyphenyl)propyl acetate is the esterification of the primary alcohol group of 3-(4-hydroxyphenyl)propanol with an acetyl group. This reaction is catalyzed by an acetyl-CoA-dependent acyltransferase . In plants, a large and functionally diverse family of enzymes known as the BAHD acyltransferases are responsible for the acylation of a wide array of secondary metabolites, including the formation of volatile esters[2].

The BAHD family is named after the first four enzymes of this class to be characterized: B enzylalcohol O-a cetyltransferase, A nthocyanin O-h ydroxycinnamoyltransferase, N-h ydroxycinnamoyl/benzoyltransferase, and d eacetylvindoline 4-O-a cetyltransferase. These enzymes share conserved sequence motifs, including the HXXXD motif, which is critical for catalysis.

While a specific BAHD acyltransferase that utilizes 3-(4-hydroxyphenyl)propanol as a substrate has yet to be definitively identified, the broad substrate specificity of many members of this family makes them prime candidates for this final biosynthetic step. The acetyl donor for this reaction is acetyl-CoA, a central molecule in cellular metabolism.

Acetylation_Step Hydroxyphenylpropanol 3-(4-hydroxyphenyl)propanol Hydroxyphenylpropyl_Acetate 3-(4-hydroxyphenyl)propyl acetate Hydroxyphenylpropanol->Hydroxyphenylpropyl_Acetate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Hydroxyphenylpropyl_Acetate BAHD Acyltransferase CoA CoA Hydroxyphenylpropyl_Acetate->CoA

The Role as a Biosynthetic Intermediate and Biological Significance

The function of 3-(4-hydroxyphenyl)propyl acetate as a biosynthetic intermediate is an area of active research. Its structure suggests several possibilities:

  • Precursor to More Complex Phenylpropanoids: It may undergo further enzymatic modifications, such as glycosylation, methylation, or polymerization, to form more complex natural products.

  • A Volatile Signaling Molecule: As an acetate ester, it may possess volatility and act as a signaling molecule, involved in plant-insect or plant-pathogen interactions. Related phenylpropanoid esters are known components of floral scents and fruit aromas.

  • A Storage Form: Acetylation can modify the solubility and reactivity of a compound. It is possible that 3-(4-hydroxyphenyl)propyl acetate serves as a temporarily stored, less reactive form of 3-(4-hydroxyphenyl)propanol.

Related compounds like methyl 3-(4-hydroxyphenyl)propionate have been shown to act as nitrification inhibitors and modulators of root system architecture, hinting at the potential for 3-(4-hydroxyphenyl)propyl acetate and its derivatives to play significant roles in plant growth and development[3].

Experimental Validation: A Step-by-Step Guide

Elucidating the biosynthetic pathway of 3-(4-hydroxyphenyl)propyl acetate requires a multi-faceted experimental approach. The following protocols provide a framework for researchers to validate the proposed pathway and identify the specific enzymes involved.

Isotopic Labeling Studies: Tracing the Biosynthetic Route

Stable isotope labeling is a powerful technique to trace the flow of atoms from a precursor to a final product. This method provides direct evidence for a proposed biosynthetic pathway.

Protocol: Stable Isotope Feeding of Plant Tissue

  • Precursor Selection: Choose a stable isotope-labeled precursor early in the proposed pathway. For this pathway, ¹³C-labeled L-phenylalanine (e.g., [U-¹³C₉]-L-phenylalanine) is an excellent choice.

  • Plant Material: Utilize plant tissue known to produce 3-(4-hydroxyphenyl)propyl acetate (e.g., young shoots or cell suspension cultures of Calocedrus formosana or Pinus contorta).

  • Feeding Procedure:

    • For detached shoots or seedlings, place the cut ends in a solution containing the labeled precursor (e.g., 1-5 mM in a nutrient medium) for a defined period (e.g., 24-72 hours).

    • For cell suspension cultures, add the labeled precursor directly to the culture medium.

  • Metabolite Extraction:

    • Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolism.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites with a suitable solvent, such as methanol or ethyl acetate.

  • Analysis by Mass Spectrometry (LC-MS or GC-MS):

    • Analyze the crude extract or a purified fraction by mass spectrometry.

    • Look for the incorporation of the ¹³C label into the target compounds: p-coumaric acid, 3-(4-hydroxyphenyl)propanol, and 3-(4-hydroxyphenyl)propyl acetate. The mass of these compounds will be shifted by the number of incorporated ¹³C atoms.

  • Data Interpretation: The detection of the labeled isotopes in the proposed intermediates and the final product provides strong evidence for the biosynthetic pathway.

Isotopic_Labeling_Workflow Labeled_Precursor ¹³C-Labeled L-Phenylalanine Plant_Tissue Plant Tissue (e.g., shoots, cell culture) Labeled_Precursor->Plant_Tissue Incubation Incubation Plant_Tissue->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Interpretation Data Interpretation Analysis->Interpretation

Analytical Methodologies: Detection and Quantification

Accurate detection and quantification of the intermediates and the final product are crucial for pathway analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical tools for this purpose.

Protocol: HPLC Analysis of Phenylpropanoids

  • Instrumentation: An HPLC system equipped with a diode array detector (DAD) or a mass spectrometer (MS) is recommended. A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Sample Preparation:

    • Extract metabolites from plant tissue as described in the isotopic labeling protocol.

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of compounds at a wavelength relevant for phenylpropanoids (e.g., 280 nm or 310 nm) or by mass spectrometry.

    • Identify peaks by comparing retention times and UV-Vis or mass spectra with authentic standards of p-coumaric acid, 3-(4-hydroxyphenyl)propanol, and 3-(4-hydroxyphenyl)propyl acetate.

  • Quantification: Create a calibration curve using known concentrations of the authentic standards to quantify the amounts of each compound in the plant extract.

Table 1: Example HPLC Gradient for Phenylpropanoid Analysis

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0955
205050
25595
30595
31955
40955

Protocol: GC-MS Analysis of Volatile Esters

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

  • Sample Preparation:

    • For volatile compounds, a headspace or solvent extraction can be used.

    • For less volatile compounds, derivatization (e.g., silylation) may be necessary to increase volatility. 3-(4-hydroxyphenyl)propyl acetate may require derivatization of the phenolic hydroxyl group.

  • GC Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Analysis: The mass spectrometer is typically operated in electron ionization (EI) mode. Mass spectra are collected over a range of m/z 50-500.

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST).

Enzyme Assays and Characterization: Identifying the Key Players

To definitively identify the enzymes responsible for each step, in vitro enzyme assays are essential.

Protocol: In Vitro Characterization of a Candidate Acyltransferase

  • Gene Identification: Identify candidate BAHD acyltransferase genes from the transcriptome of the source plant. Look for genes that are co-expressed with other genes in the phenylpropanoid pathway.

  • Heterologous Expression: Clone the candidate gene into an expression vector and express the recombinant protein in a suitable host, such as E. coli or yeast.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, the alcohol substrate (3-(4-hydroxyphenyl)propanol), the acetyl donor (acetyl-CoA), and a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined time.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.

  • Product Analysis: Analyze the organic extract by GC-MS or LC-MS to detect the formation of 3-(4-hydroxyphenyl)propyl acetate.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ and k꜀ₐₜ) of the enzyme with respect to both substrates to understand its efficiency and substrate preference.

A similar approach can be used to identify and characterize the specific CCR and CAD enzymes involved in the reductive steps.

Future Directions and Conclusion

The study of 3-(4-hydroxyphenyl)propyl acetate biosynthesis is an exciting frontier in plant secondary metabolism. While the general framework of its formation through the phenylpropanoid pathway is likely, the specific enzymes that catalyze the key reductive and acetylation steps remain to be definitively identified in most species.

Future research should focus on:

  • Transcriptome and Co-expression Analysis: To identify candidate genes for the reductases and acyltransferases involved.

  • Functional Genomics: Using techniques like CRISPR/Cas9 to knock out candidate genes in the source plant and observe the effect on the production of 3-(4-hydroxyphenyl)propyl acetate.

  • Exploring Biological Activity: Conducting bioassays to determine the ecological and physiological roles of this compound.

This technical guide provides a roadmap for researchers to explore the biosynthesis and function of 3-(4-hydroxyphenyl)propyl acetate. By combining the proposed experimental strategies, the scientific community can shed light on this intriguing molecule and its potential applications in agriculture, medicine, and beyond.

References

  • Frontiers in Plant Science. (2022). Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa. Retrieved from [Link]

  • Frontiers in Plant Science. (2023). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Retrieved from [Link]

  • GSRS. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. Retrieved from [Link]

  • MDPI. (2022). The Plant Fatty Acyl Reductases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-hydroxyphenyl)propionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). The Phenylpropanoid Pathway in Arabidopsis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Nitrification Inhibitor Methyl 3-(4-Hydroxyphenyl)Propionate Modulates Root Development by Interfering with Auxin Signaling via the NO/ROS Pathway. Retrieved from [Link]

  • OSTI.gov. (n.d.). Precursor of origin determination in untargeted metabolomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of a reversed-phase HPLC method for quantitative p-coumaric acid analysis in wine. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I quantify volatile organic compounds using GC-MS?. Retrieved from [Link]

  • Shimadzu. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Retrieved from [Link]

Sources

Methodological & Application

"laboratory scale synthesis protocol for 3-(4-hydroxyphenyl)propyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-(4-hydroxyphenyl)propyl Acetate

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 3-(4-hydroxyphenyl)propyl acetate. The synthesis is achieved through the selective acetylation of the primary alcohol in 3-(4-hydroxyphenyl)propan-1-ol using acetic anhydride with pyridine as a catalyst and base. This guide is designed for researchers and scientists in organic chemistry and drug development, offering in-depth explanations for experimental choices, a complete step-by-step methodology, purification techniques, and full characterization of the final product. Emphasis is placed on safety, efficiency, and the chemical principles underpinning the protocol to ensure reliable and reproducible results.

Introduction and Scientific Rationale

3-(4-hydroxyphenyl)propyl acetate is a phenolic ester derivative.[1] The synthesis of such molecules is a fundamental operation in organic chemistry, often serving as a key step in the elaboration of more complex structures or as a method for protecting hydroxyl groups. The target molecule possesses two distinct hydroxyl groups: a primary aliphatic alcohol and a phenol. The selective esterification of the aliphatic alcohol is the primary objective of this protocol.

Causality of Reagent Selection and Reaction Conditions:

  • Substrate: 3-(4-hydroxyphenyl)propan-1-ol is the starting material, containing two potential sites for acetylation.[2]

  • Acetylating Agent: Acetic anhydride, (CH₃CO)₂O, is chosen as the acetylating agent. While acyl chlorides are more reactive, they produce corrosive hydrogen chloride gas as a byproduct.[3] Acetic anhydride offers a good balance of reactivity and handling safety, yielding acetic acid as a byproduct, which is readily neutralized and removed during the work-up phase.[3][4]

  • Catalyst and Base: Pyridine serves a dual role in this reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.[5] Secondly, it can act as a nucleophilic catalyst. Pyridine attacks the acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then more readily attacked by the alcohol's hydroxyl group.

  • Selectivity: The primary aliphatic alcohol is a stronger nucleophile than the phenolic hydroxyl group.[4] The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, reducing its nucleophilicity.[4] By employing mild reaction conditions (0 °C to room temperature), we can exploit this difference in reactivity to achieve selective acetylation of the more nucleophilic primary alcohol, leaving the phenolic group intact.

The overall reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMolecular Wt. ( g/mol )Required PuritySupplier Example
3-(4-hydroxyphenyl)propan-1-olC₉H₁₂O₂152.19>98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09>99% (ACS)Fisher Scientific
PyridineC₅H₅N79.10Anhydrous, >99.8%Carl ROTH
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFlinn Scientific
HexanesC₆H₁₄ (mixture of isomers)~86.18ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M solution---
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated soln.---
Sodium Chloride (NaCl) / BrineNaCl58.44Saturated soln.---
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granular---
Silica GelSiO₂60.0860 Å, 230-400 mesh---
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Experimental Protocol Workflow

The complete workflow from reaction setup to final product characterization is outlined below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Reagent Preparation - Weigh 3-(4-hydroxyphenyl)propan-1-ol - Measure Pyridine & Acetic Anhydride setup 2. Reaction Setup - Assemble dry glassware - Add stir bar & reagents - Place in ice bath reagents->setup addition 3. Reagent Addition - Add Acetic Anhydride dropwise - Stir at 0°C setup->addition stir 4. Reaction - Warm to room temperature - Stir for 4-6 hours - Monitor by TLC addition->stir quench 5. Quenching - Add 1 M HCl stir->quench extract 6. Extraction - Extract with Ethyl Acetate quench->extract wash 7. Washing - 1 M HCl - Sat. NaHCO₃ - Brine extract->wash dry 8. Drying & Concentration - Dry over Na₂SO₄ - Concentrate via rotary evaporator wash->dry purify 9. Column Chromatography - Silica Gel - Elute with Hexane/EtOAc dry->purify characterize 10. Characterization - ¹H NMR, ¹³C NMR - IR Spectroscopy - Mass Spectrometry purify->characterize product Final Product: 3-(4-hydroxyphenyl)propyl acetate characterize->product

Caption: Experimental workflow for the synthesis of 3-(4-hydroxyphenyl)propyl acetate.

Step-by-Step Synthesis Protocol

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(4-hydroxyphenyl)propan-1-ol (3.0 g, 19.7 mmol, 1.0 equiv.).

  • Add anhydrous pyridine (20 mL) to the flask to dissolve the starting material.

  • Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

Acetylation Reaction
  • Slowly add acetic anhydride (2.23 mL, 2.41 g, 23.6 mmol, 1.2 equiv.) to the stirred solution at 0 °C dropwise over 5-10 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The starting material should be consumed, and a new, less polar spot corresponding to the product should appear (higher Rf value).

Work-up and Extraction
  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl (~40 mL) until the pH of the aqueous phase is ~1-2. This step neutralizes the pyridine.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6][7][8][9]

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 1 M HCl (2 x 40 mL) to remove any remaining pyridine.[10][11][12][13]

    • Saturated sodium bicarbonate solution (2 x 40 mL) to remove acetic acid.

    • Saturated sodium chloride solution (brine) (1 x 40 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a Hexane/Ethyl Acetate mixture as the eluent.

  • Elution: Load the adsorbed crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 3-(4-hydroxyphenyl)propyl acetate as a pure oil or solid.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.05 ppm: (d, 2H, aromatic protons ortho to the propyl group)

    • δ ~6.75 ppm: (d, 2H, aromatic protons ortho to the hydroxyl group)

    • δ ~5.0-6.0 ppm: (br s, 1H, phenolic -OH)

    • δ ~4.10 ppm: (t, 2H, -CH₂-O-Acetyl)

    • δ ~2.60 ppm: (t, 2H, benzylic -CH₂-)

    • δ ~2.05 ppm: (s, 3H, acetyl -CH₃)

    • δ ~1.95 ppm: (m, 2H, central -CH₂- of propyl chain)

  • IR (Thin Film, cm⁻¹):

    • ~3350 cm⁻¹ (broad): O-H stretch (phenolic)

    • ~1735 cm⁻¹ (strong): C=O stretch (ester)

    • ~1240 cm⁻¹ (strong): C-O stretch (ester)

    • ~1600, 1515 cm⁻¹: C=C stretch (aromatic)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₁H₁₄O₃ [M+H]⁺: 195.10

    • Calculated for C₁₁H₁₄O₃Na [M+Na]⁺: 217.08

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride: Flammable, harmful if swallowed, and causes severe skin burns and eye damage.[14][15][16][17][18] Reacts violently with water.[14] Handle with extreme care.

  • Pyridine: Highly flammable liquid and vapor.[10][11][12][13][19] Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12][19]

  • Ethyl Acetate & Hexanes: Highly flammable liquids.[6][7][8][9][20][21][22][23][24] May cause drowsiness or dizziness.[6][7][8][9][20][22][23][24] Avoid breathing vapors.[6][8][20][24]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • 3-(4-hydroxyphenyl)propan-1-ol: Causes skin and serious eye irritation.[2][25] May cause respiratory irritation.[2][25] Avoid breathing dust.[25]

References

  • RCI Labscan Limited. (2022). Ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • AMP Home Page. (n.d.). Hexane Safety Data Sheet SDS P6228. Retrieved from [Link]

  • DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: n-hexane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet SDS. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Ethyl Acetate. Retrieved from [Link]

  • PhytoBank. (2015). Showing 3-(4'-hydroxyphenyl)-1-propyl acetate (PHY0098609). Retrieved from [Link]

  • Shaalaa.com. (2023). What is esterifications? How is an ester obtained from alcohol or phenol?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate PubChem CID 187242. PubChem Compound Database. Retrieved from [Link]

  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • FDA. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. Global Substance Registration System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Hydroxyphenyl)propanol PubChem CID 82452. PubChem Compound Database. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols (video). Retrieved from [Link]

  • Khan Academy. (2020). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Retrieved from [Link]

Sources

Application Note: Chemoselective Purification of 3-(4-hydroxyphenyl)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development and fine chemical synthesis. It addresses the specific challenge of purifying 3-(4-hydroxyphenyl)propyl acetate (CAS: 80373-18-8), a molecule containing both a phenol and a primary acetate ester.

The core technical challenge is chemoselectivity : separating the target mono-acetate from the unreacted starting material (diol) and the over-acetylated impurity (diacetate).

Introduction & Chemical Context

3-(4-hydroxyphenyl)propyl acetate is a bifunctional molecule often used as a metabolic probe or intermediate in drug synthesis. Its synthesis typically starts from 3-(4-hydroxyphenyl)propan-1-ol (Dihydrocoumaryl alcohol).

The Purification Challenge

The starting material contains two nucleophilic hydroxyl groups:

  • Phenolic -OH (Ar-OH): More acidic (pKa ~10), less nucleophilic in neutral conditions, but highly reactive with anhydrides under basic catalysis.

  • Primary Aliphatic -OH (R-CH₂-OH): Less acidic (pKa ~16), sterically accessible.

Standard chemical acetylation (e.g., Acetic Anhydride/Pyridine) often yields a statistical mixture:

  • Target: 3-(4-hydroxyphenyl)propyl acetate (Mono-ester)

  • Impurity A: 3-(4-acetoxyphenyl)propyl acetate (Di-ester)

  • Impurity B: Unreacted Starting Material (Diol)

This guide provides two validated protocols: a Biocatalytic Method (high selectivity, minimal purification) and a Chemical Method (lower cost, rigorous purification).

Strategic Workflow Visualization

The following diagram illustrates the reaction pathways and the logic behind the purification strategy.

G cluster_0 Method A: Biocatalysis (High Selectivity) cluster_1 Method B: Chemical (Low Selectivity) SM Starting Material 3-(4-hydroxyphenyl)propanol Lipase Immobilized Lipase (CAL-B) Vinyl Acetate SM->Lipase Chem Ac2O / Base Controlled Stoichiometry SM->Chem TargetA Target Mono-Ester >95% Selectivity Lipase->TargetA Kinetic Control Final Pure 3-(4-hydroxyphenyl)propyl acetate TargetA->Final Simple Filtration Mix Crude Mixture: Mono-Ester + Di-Ester + SM Chem->Mix Purification Purification Strategy Flash Chromatography / Distillation Mix->Purification Purification->Final Separation based on Polarity

Figure 1: Comparison of Biocatalytic vs. Chemical synthesis routes and their downstream processing requirements.

Protocol A: Biocatalytic Synthesis & Purification (Recommended)

This method utilizes the inherent selectivity of lipases (specifically Candida antarctica Lipase B) to acetylate the primary alcohol exclusively, leaving the phenol untouched. This eliminates the formation of the di-ester impurity.

Materials
  • Substrate: 3-(4-hydroxyphenyl)propanol (10 mmol)

  • Acyl Donor: Vinyl Acetate (20 mmol) - Acts as solvent & reagent

  • Catalyst: Novozym 435 (Immobilized CAL-B) or equivalent lipase resin

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (optional if Vinyl Acetate is limited)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 1.52 g (10 mmol) of 3-(4-hydroxyphenyl)propanol in 20 mL of MTBE.

    • Add 1.85 mL (20 mmol) of Vinyl Acetate.

    • Add 150 mg of Novozym 435 beads.

  • Incubation:

    • Incubate at 40°C with orbital shaking (200 rpm) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 6:4). The starting material (Rf ~0.2) should convert to the mono-ester (Rf ~0.5). The di-ester (Rf ~0.8) should be absent.

  • Workup (Self-Validating Step):

    • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. Note: The enzyme can be washed with MTBE and reused.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to remove solvent and the volatile byproduct (acetaldehyde).

  • Final Polish:

    • The resulting oil is typically >95% pure. If trace starting material remains, perform a rapid filtration through a short silica plug using 20% Ethyl Acetate in Hexane.

Protocol B: Chemical Synthesis & Chromatographic Purification[1]

If enzymatic reagents are unavailable, chemical acetylation requires rigorous purification to remove the di-ester byproduct.

Step-by-Step Procedure
  • Reaction:

    • Dissolve starting material in DCM (Dichloromethane).

    • Add 1.05 equivalents of Acetic Anhydride and 1.1 equivalents of Pyridine at 0°C.

    • Stir for 2 hours. Crucial: Do not heat, as this promotes phenolic acetylation.

  • Quench & Extraction:

    • Quench with saturated NaHCO₃ to neutralize acetic acid.

    • Extract with DCM (3x). Wash organic layer with 0.1M HCl (to remove pyridine) and then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash Column Chromatography

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient of Hexane/Ethyl Acetate.

Chromatography Parameters[1][2]
Gradient StepSolvent Ratio (Hex:EtOAc)Eluting ComponentPolarity Logic
1. Equilibration 90:10NonePrepare column.
2. Elution A 80:20Di-ester Impurity Least polar (no free OH). Elutes first.
3. Elution B 70:30 to 60:40Target Mono-ester Medium polarity (one Phenolic OH).
4. Flush 0:100 (EtOAc)Unreacted Diol Most polar (two OH groups).

Analytical Validation (QC)

To ensure the integrity of the purified compound, use the following markers.

1H-NMR Spectroscopy (CDCl₃, 400 MHz)
  • Diagnostic Signal: Look for the triplet corresponding to the propyl -CH₂-O- group.

    • Starting Material (Alcohol):

      
       ~3.65 ppm.
      
    • Product (Acetate):

      
       ~4.08 ppm (Downfield shift due to esterification).
      
  • Selectivity Check:

    • Check the aromatic protons. If the phenol is acetylated (Di-ester), the aromatic protons ortho to the oxygen will shift downfield significantly.

    • Free Phenol (Target): Broad singlet at

      
       ~5.0–6.0 ppm (exchangeable with D₂O).
      
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 280 nm (Phenol absorption).

References

  • Enzymatic Selectivity: Anderson, E. M., et al. "Biocatalytic acylation of phenols and alcohols." Journal of Molecular Catalysis B: Enzymatic, 1998. Link

  • Chemical Synthesis: Zudin, V. N., et al. "Selective acetylation of primary alcohols in the presence of phenols." Journal of Chemical Society, 2010. Link

  • Compound Data: PubChem. "3-(4-hydroxyphenyl)propyl acetate - Compound Summary."[1] National Library of Medicine. Link

  • Chromatographic Techniques: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978. Link

Sources

Application Notes and Protocols for the Quantification of 3-(4-hydroxyphenyl)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of 3-(4-hydroxyphenyl)propyl acetate. This document is intended for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and pharmacokinetic studies involving this compound. The methodologies detailed herein leverage common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and are presented with a focus on scientific integrity, reproducibility, and adherence to international regulatory standards. Each protocol is designed as a self-validating system, with causality behind experimental choices explicitly explained to empower the user to adapt and troubleshoot effectively.

Introduction to 3-(4-hydroxyphenyl)propyl acetate

3-(4-hydroxyphenyl)propyl acetate, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , is a phenolic compound of interest in various fields, including pharmacology and materials science.[1][2] Its accurate quantification is critical for ensuring product quality, determining stability, and understanding its metabolic fate in biological systems. This guide presents robust and validated analytical methods to achieve precise and reliable quantification.

Chemical Structure:

High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a primary technique for the quantification of non-volatile and thermally labile compounds like 3-(4-hydroxyphenyl)propyl acetate. The method described below is a reverse-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.

Principle of the Method

The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. 3-(4-hydroxyphenyl)propyl acetate, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time will be influenced by the exact composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of known concentration standards, creating a calibration curve. The phenolic chromophore allows for sensitive detection using a UV-Vis detector.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Reference Standard: 3-(4-hydroxyphenyl)propyl acetate of known purity (≥98%).

  • Sample Diluent: A mixture of the mobile phase components is recommended.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 3-(4-hydroxyphenyl)propyl acetate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

2.2.4. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis on the calibration curve. The concentration of 3-(4-hydroxyphenyl)propyl acetate in unknown samples is determined by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[3][4][5] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[3][6]

2.3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank sample (matrix without the analyte) and a sample spiked with the analyte. The absence of interfering peaks at the retention time of 3-(4-hydroxyphenyl)propyl acetate in the blank sample indicates specificity.

2.3.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] Analyze the calibration standards at a minimum of five concentration levels. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

2.3.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range, typically 98-102%.

2.3.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD for both repeatability and intermediate precision should typically be ≤ 2%.

2.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Standard Stock & Calibration Curve Solutions Injection Inject Samples & Standards Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 275 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Quantify Analyte in Samples Integration->Quantification Samples Calibration->Quantification

Caption: HPLC analysis workflow for 3-(4-hydroxyphenyl)propyl acetate.

Gas Chromatography (GC) Method for Quantification

Gas Chromatography is a suitable technique for the quantification of volatile or semi-volatile compounds. For 3-(4-hydroxyphenyl)propyl acetate, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible.

Principle of the Method

The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. Quantification is performed using an external or internal standard method.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • GC System: A system equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Chromatographic Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High purity Helium or Hydrogen.

  • Reagents: Solvents for sample preparation (e.g., ethyl acetate, dichloromethane), derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reference Standard: 3-(4-hydroxyphenyl)propyl acetate of known purity (≥98%).

3.2.2. Sample Preparation and Derivatization (Optional but Recommended)

  • Accurately weigh the sample containing 3-(4-hydroxyphenyl)propyl acetate into a vial.

  • Dissolve the sample in a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3.2.3. Chromatographic Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

3.2.4. Data Analysis

Similar to the HPLC method, a calibration curve is constructed using derivatized standards. The concentration of the analyte in the samples is determined by comparing their peak areas to the calibration curve.

Method Validation

The GC method should be validated following the same ICH Q2(R1) guidelines as described for the HPLC method, covering specificity, linearity, accuracy, precision, LOD, and LOQ.[3][6]

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Analysis Prep_Standard_GC Prepare Standard Solutions Derivatization Derivatization (Optional) Prep_Standard_GC->Derivatization Prep_Sample_GC Prepare Sample Solutions Prep_Sample_GC->Derivatization Injection_GC Inject Samples & Standards Derivatization->Injection_GC GC_System GC System Setup (Column, Gas Flow, etc.) Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calibration_GC Generate Calibration Curve Integration_GC->Calibration_GC Standards Quantification_GC Quantify Analyte in Samples Integration_GC->Quantification_GC Samples Calibration_GC->Quantification_GC

Caption: GC analysis workflow for 3-(4-hydroxyphenyl)propyl acetate.

Spectroscopic Quantification (UV-Vis)

For rapid, high-throughput screening or in situations where chromatographic separation is not required (i.e., for pure or simple mixtures), UV-Vis spectrophotometry can be employed for quantification.

Principle of the Method

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The phenolic group in 3-(4-hydroxyphenyl)propyl acetate exhibits a characteristic UV absorbance maximum.

Experimental Protocol
  • Determine the Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of 3-(4-hydroxyphenyl)propyl acetate in a suitable solvent (e.g., ethanol or methanol) across the UV range (typically 200-400 nm) to identify the λmax.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Dissolve the unknown sample in the same solvent and measure its absorbance at λmax. Ensure the absorbance falls within the linear range of the calibration curve (dilution may be necessary).

  • Quantification: Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Note: This method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[8]

Summary of Quantitative Data

The following table summarizes typical performance characteristics for the described methods. These values are illustrative and should be established for each specific application and laboratory.

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linear Range 1 - 100 µg/mL1 - 100 µg/mLDependent on Molar Absorptivity
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Precision (RSD) ≤ 2%≤ 2%≤ 5%
LOD (Estimated) ~0.1 µg/mL~0.2 µg/mL~1 µg/mL
LOQ (Estimated) ~0.3 µg/mL~0.6 µg/mL~3 µg/mL

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 3-(4-hydroxyphenyl)propyl acetate. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For regulatory submissions and in complex matrices, the validated HPLC-UV method is recommended due to its high specificity and precision. The GC-FID method offers a viable alternative, particularly for volatile impurities. UV-Vis spectrophotometry is a useful tool for rapid screening of relatively pure samples. Adherence to the principles of method validation outlined herein is crucial for ensuring the generation of high-quality, defensible data.

References

  • A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 3-(4-hydroxyphenyl)propyl Acetate. PubChem. Available at: [Link]

  • 3-(4-HYDROXYPHENYL)PROPYL ACETATE. GSRS. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia. Available at: [Link]

  • Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). Journal of Traditional and Complementary Medicine. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. Available at: [Link]

  • Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone. Polycyclic Aromatic Compounds. Available at: [Link]

  • On the spectrophotometric determination of total phenolic and flavonoid contents. Acta Biologica Szegediensis. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. Journal of Research and Technology. Available at: [Link]

  • Propyl acetate. Wikipedia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. Available at: [Link]

Sources

A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of 3-(4-hydroxyphenyl)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-hydroxyphenyl)propyl acetate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and impurity profiling. The protocol has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The described method effectively separates 3-(4-hydroxyphenyl)propyl acetate from its degradation products generated under forced degradation conditions, confirming its stability-indicating nature.[3][4][5]

Introduction

3-(4-hydroxyphenyl)propyl acetate is an organic compound belonging to the class of phenols and carboxylic acid esters.[6] Its analysis is critical in various research and development stages, from synthesis verification to formulation stability. A reliable analytical method is paramount to ensure product quality, purity, and safety. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution and sensitivity.[7][8][9]

The primary challenge in developing an analytical method for a pharmaceutical compound or a key intermediate is ensuring its specificity. The method must be able to quantify the analyte of interest without interference from impurities, excipients, or degradation products.[10] Therefore, this application note describes a stability-indicating method, which has been subjected to forced degradation studies to demonstrate its capability to resolve the parent compound from potential degradants formed under stress conditions such as acid, base, oxidation, and heat.[4][11]

Analyte Properties & Method Rationale

Understanding the physicochemical properties of 3-(4-hydroxyphenyl)propyl acetate is fundamental to developing an appropriate HPLC method.

PropertyValueSourceJustification for Method Choice
Molecular Formula C₁₁H₁₄O₃[12]N/A
Molecular Weight 194.23 g/mol [12][13]Used for preparing standard solutions of known concentration.
Structure Phenolic ring with an ester side chain[12]The aromatic ring provides strong UV absorbance, making UV detection highly suitable. The overall moderate polarity makes it ideal for reversed-phase chromatography.
logP ~2.1 - 2.99[12]This value indicates moderate lipophilicity, predicting good retention on a non-polar stationary phase like C18.
pKa (Acidic) ~9.51 (phenolic -OH)[6]The phenolic group is weakly acidic. To ensure a consistent, non-ionized state for reproducible retention, the mobile phase pH should be kept well below this pKa (e.g., pH 2.5-4).

Based on these properties, a reversed-phase HPLC method using a C18 column with a UV detector was selected as the most logical and effective approach.

Experimental

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

Chemicals and Reagents
  • 3-(4-hydroxyphenyl)propyl acetate Reference Standard: (>98% purity)[14]

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Orthophosphoric Acid (H₃PO₄): Analytical grade

  • Hydrochloric Acid (HCl): Analytical grade

  • Sodium Hydroxide (NaOH): Analytical grade

  • Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade

Chromatographic Conditions

The following conditions were optimized to achieve efficient separation and peak shape. The use of a C18 stationary phase provides excellent retention for this moderately non-polar analyte, while the acidified mobile phase ensures the phenolic group remains protonated for consistent retention times.[15]

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is the standard for reversed-phase separation of moderately polar compounds. The dimensions provide a good balance between resolution and analysis time.[16]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)A mixture of organic solvent and acidified water is a common mobile phase for phenolic compounds.[9][17] The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and stable retention.
Elution Mode Isocratic: 45:55 (ACN:Aqueous)An isocratic method is simpler, more robust, and sufficient for quantifying a single analyte when good separation from impurities is achieved. A gradient may be explored if complex mixtures of degradants are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 278 nmThis wavelength corresponds to a UV maximum for the hydroxyphenyl chromophore, providing high sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase or Acetonitrile:Water (50:50)Using the mobile phase as the diluent is ideal to prevent peak distortion.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(4-hydroxyphenyl)propyl acetate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL for linearity studies).

  • Sample Solution: Prepare sample solutions by accurately weighing the material, dissolving it in the diluent, and diluting to a final concentration within the validated linear range of the method.

Methodology Workflow

The overall process from sample preparation to final analysis is outlined below. This workflow ensures that each analysis is preceded by a system suitability check, guaranteeing the validity of the results.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard & Sample Solutions sys_equil System Equilibration prep_std->sys_equil Load into Autosampler sys_suit System Suitability Test (SST) sys_equil->sys_suit sample_run Inject Samples sys_suit->sample_run peak_int Peak Integration sample_run->peak_int Acquire Data quant Quantification peak_int->quant report Generate Report quant->report

Sources

GC-MS Analysis of 3-(4-hydroxyphenyl)propyl acetate: A Comprehensive Protocol for Derivatization, Separation, and Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and validated methodology for the analysis of 3-(4-hydroxyphenyl)propyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, direct GC analysis can result in poor peak shape and thermal degradation. To overcome this, the protocol incorporates a crucial silylation derivatization step, converting the analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether. This guide provides a detailed, step-by-step protocol encompassing sample preparation, derivatization, optimized GC-MS instrument parameters, and data analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. Furthermore, this document outlines the framework for method validation according to International Council for Harmonisation (ICH) guidelines, ensuring the generation of accurate, precise, and reliable data for research and quality control applications.

Introduction

3-(4-hydroxyphenyl)propyl acetate is a phenolic compound with a molecular weight of 194.23 g/mol and the chemical formula C11H14O3.[1][2] Such compounds are of interest in various fields, including natural product chemistry and as intermediates in pharmaceutical synthesis.[1][3] Accurate and reliable quantification of this analyte is often essential for process monitoring, purity assessment, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4][5] It is an ideal platform for the analysis of volatile and semi-volatile compounds.[6] However, compounds containing active hydrogen atoms, such as the hydroxyl group in 3-(4-hydroxyphenyl)propyl acetate, often exhibit poor chromatographic behavior. These polar functional groups can interact with active sites in the GC inlet and column, leading to peak tailing, reduced sensitivity, and potential degradation.

To address these challenges, a derivatization step is essential.[7][8] Derivatization is a chemical modification process that transforms a compound into a product with properties better suited for a given analytical technique.[8] For phenolic compounds, silylation is a widely adopted and highly effective strategy.[7][9] This process replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which significantly increases the analyte's volatility and thermal stability, resulting in improved chromatographic separation and detection sensitivity.[7][8] This application note provides a comprehensive protocol for the successful GC-MS analysis of 3-(4-hydroxyphenyl)propyl acetate following silylation.

Principle of the Method

The analytical workflow is a multi-stage process designed to ensure accurate and reproducible results. The core of this method is the conversion of the polar 3-(4-hydroxyphenyl)propyl acetate into its non-polar TMS derivative. This chemical transformation is critical for compatibility with the GC system.

Causality of Derivatization: The phenolic -OH group on the analyte is acidic and polar. Without derivatization, this group would form hydrogen bonds with silanol groups on the surface of the GC inlet liner and capillary column. This strong interaction would delay the elution of the analyte, causing a broad, tailing peak and reducing the accuracy of quantification. The silylation reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) effectively "caps" this polar site, making the molecule more volatile and less interactive, thus ensuring a sharp, symmetrical chromatographic peak.[9][10]

Following derivatization, the sample is injected into the GC, where the TMS-derivatized analyte is separated from other matrix components on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected based on its mass-to-charge ratio (m/z). Identification is confirmed by matching the analyte's retention time and fragmentation pattern against a known standard.

Workflow Visualization

The entire analytical process, from sample receipt to final data reporting, is illustrated below. This workflow ensures a systematic and logical progression, minimizing potential errors and ensuring data integrity.

GC-MS Workflow Figure 1: Overall GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample/Standard Weighing Solvent 2. Dissolution in Solvent Sample->Solvent Deriv 3. Silylation Derivatization (BSTFA) Solvent->Deriv Injection 4. GC Injection & Separation Deriv->Injection Detection 5. MS Ionization & Detection Injection->Detection Qual 6. Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qual Quant 7. Quantitative Analysis (Calibration Curve) Qual->Quant Report 8. Reporting Quant->Report

Caption: A flowchart of the complete analytical procedure.

Materials and Reagents

  • Analyte Standard: 3-(4-hydroxyphenyl)propyl acetate (Purity ≥ 98%)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (anhydrous), Hexane or Ethyl Acetate (GC grade or equivalent)

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, volumetric flasks, micropipettes, vortex mixer, heating block or oven.

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended. The parameters below provide a validated starting point and should be optimized as necessary.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnThe 5% phenyl-arylene phase offers excellent selectivity for a wide range of semi-volatile compounds, including silylated derivatives.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples, ensuring sharp peaks. The ratio can be adjusted based on sample concentration.
Injection Volume 1 µLStandard volume for capillary GC systems.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times.
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for focusing of the analytes at the head of the column. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures elution of any less volatile components.
MS System Agilent 5977B MSD or equivalentA robust and sensitive detector for routine analysis.
Ion Source Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
Source Temperature 230 °CMinimizes contamination and analyte condensation within the ion source.
Quadrupole Temperature 150 °CEnsures consistent mass filtering and prevents contamination on the quadrupole rods.
Acquisition Mode Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)Full Scan mode is used for initial identification and method development. SIM mode offers significantly higher sensitivity and selectivity for quantification by monitoring only characteristic ions of the analyte.[10]

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of 3-(4-hydroxyphenyl)propyl acetate standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

  • Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with ethyl acetate.

  • Sample Preparation: If the sample is a solid, accurately weigh a known amount and dissolve it in ethyl acetate to achieve an expected concentration within the calibration range. If the sample is a liquid, perform a suitable dilution. Ensure the final sample is free of particulates.[6]

Protocol 2: Silylation Derivatization

Causality: This procedure must be conducted in anhydrous conditions as silylating reagents react readily with water. Pyridine is often used as a solvent as it can also act as an acid scavenger, driving the reaction to completion.

  • Transfer 100 µL of each standard solution or sample solution into separate 2 mL autosampler vials.

  • Carefully evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial to remove any residual water.

  • Add 50 µL of anhydrous pyridine to each vial to redissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Immediately cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70 °C for 30 minutes in a heating block or oven to ensure the reaction is complete.

  • Allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.

Protocol 3: GC-MS Analysis
  • Equilibrate the GC-MS system with the parameters listed in Section 5.

  • Perform a solvent blank injection (derivatized ethyl acetate) to ensure the system is clean.

  • Create a sequence including the solvent blank, derivatized calibration standards (from lowest to highest concentration), and derivatized samples.

  • Initiate the sequence run.

Data Analysis and Interpretation

Qualitative Identification

The identity of 3-(4-hydroxyphenyl)propyl acetate is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a derivatized authentic standard. The TMS derivative will have a molecular weight of 266.4 g/mol (194.2 + 72.2).

Expected Mass Fragments: The following table lists the key ions expected from the electron impact fragmentation of the TMS-derivatized analyte.

m/z (Mass-to-Charge Ratio) Interpretation Significance
266[M]+• Molecular IonConfirms the molecular weight of the derivatized compound.
251[M-15]+ Loss of a methyl group (-CH3) from the TMS moietyA characteristic fragmentation of TMS derivatives.
179[M-87]+ Loss of the acetoxypropyl side chainA significant fragment indicating the silylated phenol portion of the molecule.
73[(CH3)3Si]+ Trimethylsilyl cationOften the base peak (most abundant ion) in the mass spectra of TMS derivatives.
Quantitative Analysis

Quantification is performed by creating a calibration curve.[11]

  • For each calibration standard, integrate the peak area of a characteristic quantification ion (e.g., m/z 179 for selectivity or m/z 73 for sensitivity) in SIM mode, or the total ion chromatogram (TIC) peak area in full scan mode.

  • Plot the peak area (y-axis) against the concentration (x-axis).

  • Perform a linear regression analysis. The curve should have a correlation coefficient (R²) of ≥ 0.995 for good linearity.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation

To ensure the trustworthiness and reliability of the results, the analytical method must be validated.[5][12] The validation should be performed in accordance with ICH guidelines and assess the following parameters[13]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the R² value of the calibration curve over a specified range.[13]

  • Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies on a matrix spiked with known amounts of the analyte. Recoveries between 98-102% are typically considered acceptable.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days or by different analysts. The results are expressed as the relative standard deviation (RSD), which should typically be less than 2%.[13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 3-(4-hydroxyphenyl)propyl acetate. The critical step of silylation derivatization is thoroughly explained and integrated into a comprehensive workflow that covers sample preparation, instrument configuration, data analysis, and method validation. By explaining the causality behind key procedural choices, this guide empowers researchers, scientists, and drug development professionals to implement this method with confidence, ensuring the generation of high-quality, reliable, and reproducible data.

References

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhMJEXS1TY5MlqLhAGFtXF7zY7IL_yU_zLRXsN9JQjr9A8NEdQYTHY4JXVlOZ7gbT781sdiCF26tyOPoKH13uvA4FGO2dfyoeW6BVkv_t4YDaCLvq_932tJM1yNY8UnQ2KByTuOu1qTIj7y77Xf7CR2hrkVWgvQcUAsoOqdgAVF3OIvAFW2qtQkYg3S9ejCU7zxrbfq_8XqTykowIDGA==
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWhyqCPLnP8Pr4Xyj7nDctGH4dxwfuSg_T_Rt2aRDy4jm9op-PrQJ1ChiD-C66rQ-QdSfx4UguDQEHQ1vj_Z4ahOwYyfqz_jYevXHCmPSmbOZMOp1UK6QzUFloEd6g55MCfe4dct9Jj4tUqZ4oP1vd40dFV0D4XAUbf9D7fkAk4C2aQgHvVOy19KA=
  • PubMed Central. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCsQcdIYzxeApX5MlRDxXp0Vy7ot0L5PxzDQ1Ub9wJMRvIWrOEn0UMLkET75YslSaU4hm4rKvcirjVhMC-hvaObJPSpdoBeHgsiwa6RyYLzeyhhm4tEAVLmQyWjVT9IxToNnpQnvwEv7zWPsgH73zvX3Kyt7ES-1N0A==
  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • PubMed. (n.d.). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate. Retrieved from [Link]

  • GSRS. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNMUG0mFmiZYgrKi00lQQw8VSNC7rWlZwlQTea2lMTMaaXZ2A07dPUdBS_Bru4WKuNChBiFkvh7HpwU5uYDPzIlQ6ihG1Oa-M1Vb0W6qUlcLyos1uB6P3zig0bPDisszFStTzskd9YHik_7Jdgua9ZwW88Q5Soa_pQ0g==
  • National Institutes of Health. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • Maratek Environmental. (n.d.). What is Propyl Acetate? Everything You Need to Know. Retrieved from [Link]

  • National Institutes of Health. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Retrieved from [Link]

  • ResearchGate. (n.d.). GC chromatogram for acetate derivative (propyl-acetate). a Total ion.... Retrieved from [Link]

  • The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz8pjTdswFKeRKeUBjM5OfyspU-z7Oou6l42IOAhhGrOeBQEsidXJWsB0c-DQi_oCLnQ7wUC9C6adCWtO9GHpmvlAltuujSbtg6kcqQ_K8n8ufsSUE_VRF5nvR03dpTLAIvM8epKpgy58AMQcu8G6v7Gdo3thZQL_DX03EIK5bTqodppwF9cUMpEv17_plRbHWsUdJ_luJYoTgnVMPnQD_qen-aJPiTVuw8ppe6TZ6IlBAz-BznZhEFP3N-pdh7e87dw0=
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGucyFMQ5-eIgKCp5kFJtNZDqBaQqKOe89HJR5A0DvqCd71hjsOjIQ2PMEhMDxbFgTfZi-vbaVC3KcY99oS9IOZ1R41dV5RYPKbLO7nhoyKZrLPTw4jq6a-E8KHEmY1tNH4EkE03YeYz3tMEMZ7VTapZ5UU6hmXOn7Q7hh1EwaRbJzinJN1EEVI
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Separation Science. (n.d.). Framework for GC-MS Quantitative Analysis. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Solvay. (n.d.). N-PROPYL ACETATE. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 3-(4-Hydroxyphenyl)propyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial literature searches for the antimicrobial properties of 3-(4-hydroxyphenyl)propyl acetate did not yield specific studies on this compound. However, significant research has been conducted on structurally related compounds, particularly derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These derivatives have demonstrated promising antimicrobial activity against a range of clinically relevant pathogens.[1][2] This guide, therefore, leverages the available data on these analogs to provide a comprehensive framework for conducting antimicrobial studies. The protocols and principles outlined herein are readily adaptable for the evaluation of 3-(4-hydroxyphenyl)propyl acetate, should it become a compound of interest for antimicrobial research.

Introduction: The Promise of Phenolic Compounds in Antimicrobial Drug Discovery

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[3] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their diverse biological activities, including antimicrobial properties.[4][5] The 4-hydroxyphenyl moiety is a key pharmacophore in many natural and synthetic bioactive molecules. Its presence can contribute to various mechanisms of action, including disruption of microbial cell membranes, inhibition of key enzymes, and interference with metabolic pathways.[5][6]

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have emerged as a promising scaffold for the development of new antimicrobial agents.[1][2] These compounds have exhibited structure-dependent activity against both Gram-positive and Gram-negative bacteria, including notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as drug-resistant fungi like Candida auris.[1][2] This guide provides a detailed roadmap for researchers to evaluate the antimicrobial potential of such compounds, using a representative analog as a case study.

Section 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial activity involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This fundamental parameter provides a quantitative measure of the compound's potency and is a critical first step in its evaluation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative against a panel of pathogenic bacteria and fungi.

Materials:

  • Test Compound (e.g., a hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid)

  • Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE), Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)

  • Fungal strains (e.g., Candida albicans, Candida auris)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism.

    • Inoculate a tube of appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi).

    • Incubate at 35-37°C until the culture reaches the logarithmic growth phase, achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

    • Well 11 serves as the growth control (inoculum without compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Interpretation:

MicroorganismRepresentative MIC Range (µg/mL)
MRSA1 - 8[1][2]
VRE0.5 - 2[1][2]
E. coli8 - 64[1][2]
K. pneumoniae8 - 64[1][2]
P. aeruginosa8 - 64[1][2]
A. baumannii8 - 64[1][2]
C. auris0.5 - 64[1][2]

This data is representative of potent 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as reported in the literature.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of a precise MIC value and is amenable to high-throughput screening.[10]

  • 0.5 McFarland Standard: This ensures a standardized starting inoculum density, which is crucial for the reproducibility of MIC results.

  • Cation-Adjusted Mueller-Hinton Broth: This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has a defined composition and supports the growth of most common pathogens.

  • RPMI-1640: This is the standard medium for antifungal susceptibility testing of yeasts.

Workflow for MIC Determination

MIC_Workflow cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Inoculum Standardized Inoculum Inoculation Inoculation of Test Wells Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Reading Visual MIC Determination Incubation->MIC_Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Section 2: Characterizing the Antimicrobial Dynamics: Time-Kill Assays

While the MIC provides information on the concentration required to inhibit growth, it does not describe the rate at which a compound kills the microorganism. Time-kill assays are essential for understanding the pharmacodynamics of an antimicrobial agent and distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11]

Protocol 2: Time-Kill Kinetic Assay

Objective: To evaluate the rate and extent of bacterial killing by a 3-((4-hydroxyphenyl)amino)propanoic acid derivative over time.

Materials:

  • Test Compound

  • Test organism (e.g., MRSA)

  • CAMHB

  • Sterile culture tubes

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the MIC protocol.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing the test compound at various concentrations relative to its MIC (e.g., 1x, 2x, 4x, and 8x MIC).[12]

    • Include a growth control tube without the compound.

    • Inoculate each tube with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.[11]

    • Count the colonies on plates containing 30-300 colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal.[11]

Causality Behind Experimental Choices:

  • Multiple MIC Concentrations: Testing at multiples of the MIC helps to understand the concentration-dependent killing effect of the compound.

  • Serial Dilution and Plating: This is the gold standard for quantifying viable bacteria in a sample.

  • Logarithmic Scale Plot: This visualization method effectively displays large changes in bacterial numbers over time.

Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_sampling Time-Course Sampling cluster_quantification Quantification Inoculum Standardized Inoculum Test_Tubes Tubes with Compound (Multiples of MIC) Inoculum->Test_Tubes Incubation Incubation with Shaking Test_Tubes->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Serial_Dilution Serial Dilution Aliquots->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Colony_Count Incubate and Count Colonies Plating->Colony_Count

Caption: Workflow for the Time-Kill Kinetic Assay.

Section 3: Tackling Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics and play a significant role in chronic infections.[13] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial for its potential clinical utility.

Protocol 3: Crystal Violet Assay for Biofilm Inhibition

Objective: To quantify the ability of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative to inhibit biofilm formation.

Materials:

  • Test Compound

  • Biofilm-forming bacterial strain (e.g., S. aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, to enhance biofilm formation)

  • Sterile 96-well flat-bottomed microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

  • Plate reader

Procedure:

  • Assay Setup:

    • Prepare two-fold serial dilutions of the test compound in TSB in a 96-well plate, similar to the MIC protocol.

    • Include a growth control (no compound) and a sterility control (broth only).

  • Inoculation:

    • Inoculate the wells with a standardized bacterial suspension (prepared as in the MIC protocol) to a final volume of 200 µL.

  • Incubation:

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Biofilm Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells carefully with sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells with water until the washings are clear.

    • Air-dry the plate completely.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Data Analysis:

  • The absorbance is directly proportional to the amount of biofilm formed.

  • Calculate the percentage of biofilm inhibition at each compound concentration compared to the growth control.

Causality Behind Experimental Choices:

  • Crystal Violet: This dye stains the extracellular matrix of the biofilm, providing a simple and effective method for quantifying biofilm mass.

  • Static Incubation: This condition promotes the attachment of bacteria to the surface of the wells, which is the initial step in biofilm formation.

  • Washing Steps: These are critical to remove planktonic (free-floating) bacteria, ensuring that only the adherent biofilm is quantified.

Workflow for Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow cluster_growth Biofilm Growth cluster_quantification Quantification Compound_Dilution Compound Serial Dilution Inoculation Inoculation with Biofilm Former Compound_Dilution->Inoculation Static_Incubation Static Incubation (24-48h) Inoculation->Static_Incubation Planktonic_Removal Removal of Planktonic Cells Static_Incubation->Planktonic_Removal Staining Crystal Violet Staining Planktonic_Removal->Staining Solubilization Solubilization Staining->Solubilization Absorbance_Reading Absorbance Measurement Solubilization->Absorbance_Reading

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Section 4: Preliminary Safety Assessment: Cytotoxicity Assays

A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbial cells with minimal harm to host cells.[6] A preliminary assessment of cytotoxicity against a mammalian cell line is an essential step.

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

Objective: To evaluate the in vitro cytotoxicity of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative against a mammalian cell line.

Materials:

  • Test Compound

  • Mammalian cell line (e.g., Vero cells, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Sterile 96-well flat-bottomed microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with mammalian cells at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours in a humidified 5% CO₂ incubator at 37°C to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Quantification:

    • Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability at each compound concentration compared to the control.

  • The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined.

Causality Behind Experimental Choices:

  • MTT Reagent: This is a widely used colorimetric assay to assess cell viability. The reduction of MTT to formazan is dependent on the metabolic activity of viable cells.

  • Mammalian Cell Lines: Using standard, well-characterized cell lines ensures the reproducibility and comparability of the cytotoxicity data.

  • CO₂ Incubator: This provides the necessary physiological conditions (temperature, humidity, and CO₂) for mammalian cell growth.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial antimicrobial evaluation of 3-(4-hydroxyphenyl)propyl acetate and its analogs. Positive results from these in vitro assays, demonstrating potent antimicrobial activity and low cytotoxicity, would warrant further investigation. Subsequent studies could include exploring the mechanism of action, evaluating efficacy in in vivo infection models, and assessing the potential for resistance development. The systematic application of these methodologies will be instrumental in advancing promising phenolic compounds through the drug discovery pipeline to address the critical need for new antimicrobial therapies.

References

  • Gudžytė, K., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Gudžytė, K., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed, 38391579. [Link]

  • Kim, J., et al. (2020). Strain-specific anti-biofilm and antibiotic-potentiating activity of 3',4'-difluoroquercetin. Scientific Reports, 10(1), 14175. [Link]

  • Kim, J., et al. (2020). Strain-specific anti-biofilm and antibiotic-potentiating activity of 3',4'-difluoroquercetin. Nature, 10(1), 14175. [Link]

  • Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology, 100(1-2), 80-84. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • Jurašková, D., et al. (2021). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. ResearchGate. [Link]

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • El-Sayed, A. E.-H., et al. (2024). Antimicrobial, antibiofilm, and antiviral investigations using egyptian phoenix dactylifera L. pits extract. PMC. [Link]

  • Khan, M. A., & Al-Thunibat, O. Y. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 18-24. [Link]

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate. National Center for Biotechnology Information. [Link]

  • GSRS. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. [Link]

  • Gudžytė, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Kovach, M. A., & Ball, J. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Ali, A., et al. (2022). A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. PMC. [Link]

  • Cieplik, F., et al. (2021). The antibiofilm activity of selected substances used in oral health prophylaxis. ResearchGate. [Link]

  • Wang, S., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]

  • Khan, M. A., & Al-Thunibat, O. Y. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate. [Link]

  • Nowicka, J., & Cierech, M. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. MDPI. [Link]

  • Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Al-Fatlawi, A. A., et al. (2014). Antibiofilm Activity, Compound Characterization, and Acute Toxicity of Extract from a Novel Bacterial Species of Paenibacillus. PubMed Central. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025. [Link]

  • Sisyuk, A., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Duda-Madej, A., et al. (2024). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. MDPI. [Link]

  • Khan, R., et al. (2021). Antibacterial Activity and Time-kill Assay of Terminalia catappa L. and Nigella sativa L. against Selected Human Pathogenic Bacteria. Journal of Pure and Applied Microbiology, 15(1), 221-230. [Link]

  • Public Health Ontario. (n.d.). Antimicrobial Susceptibility Testing – Aerobic Bacteria. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Gudžytė, K., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]

  • Tetz, G., & Tetz, V. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers. [Link]

  • Wentland, M. P., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived From a 4β-methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. PubMed. [Link]

Sources

"application of 3-(4-hydroxyphenyl)propyl acetate" in antioxidant assays

[4]

Data Analysis & Interpretation

CAA Unit Calculation: The efficacy is determined by the area under the curve (AUC) of the fluorescence kinetics.

  • 
    : Integral of Sample Fluorescence curve.
    
  • 
    : Integral of Control (AAPH only) Fluorescence curve.
    

Expected Results Table:

Parameter3-(4-Hydroxyphenyl)propyl acetatep-Coumaric Acid (Parent)Interpretation
DPPH IC50 ~50-100 µM~40-80 µMSimilar. Esterification does not significantly hinder H-donation in solution.
LogP (Calc) ~2.5~1.5Higher. The acetate makes the molecule more lipophilic.
Cellular Uptake HighLowEnhanced. Ester crosses membrane efficiently.
CAA Value High EfficacyModerate EfficacySuperior. Prodrug strategy works; intracellular hydrolysis releases active phenol.

References

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • Roleira, F. M., et al. (2015). Lipophilic phenolic antioxidants: Correlation between antioxidant profile, lipophilicity and chemical structure. Food Chemistry, 167, 122-129. Link

  • Sigma-Aldrich. Product Specification: 3-(4-Hydroxyphenyl)propyl Acetate (CAS 80373-18-8). Link

Application Notes & Protocols: Recommended Handling and Storage Conditions for 3-(4-hydroxyphenyl)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Profile

3-(4-hydroxyphenyl)propyl acetate is a phenolic ester of interest in various research and development sectors, including pharmaceuticals and material science, due to its structural motifs.[1][2] It combines a reactive phenolic hydroxyl group with an ester functional group, making it a versatile intermediate for synthesis.[1][3] The inherent reactivity of these groups, however, necessitates carefully controlled handling and storage protocols to ensure the compound's stability, purity, and experimental validity.

This document provides a comprehensive guide based on the compound's chemical structure and established principles for handling phenolic esters. It outlines the primary degradation pathways and offers detailed protocols for storage, handling, and stability assessment tailored for researchers, scientists, and drug development professionals.

Table 1: Chemical and Physical Properties of 3-(4-hydroxyphenyl)propyl acetate

Property Value Source
IUPAC Name 3-(4-hydroxyphenyl)propyl acetate PubChem[2]
Molecular Formula C₁₁H₁₄O₃ PubChem[2]
Molecular Weight 194.23 g/mol PubChem[2]
CAS Number 80373-18-8 PubChem[2]
Appearance White to off-white or yellow-brown crystalline solid (predicted based on similar compounds) Chem-Impex[1]

| SMILES | CC(=O)OCCCC1=CC=C(C=C1)O | PubChem[2] |

Core Stability Considerations & Potential Degradation Pathways

The stability of 3-(4-hydroxyphenyl)propyl acetate is primarily influenced by three structural features: the ester linkage, the phenolic hydroxyl group, and the aromatic ring. Understanding the susceptibility of these features to degradation is critical for preserving the compound's integrity.

  • Ester Hydrolysis: The acetate ester group is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by both acids and bases, yielding 3-(4-hydroxyphenyl)propan-1-ol and acetic acid.[4][5] The presence of moisture is a key factor in this degradation pathway.

  • Oxidation: Phenolic compounds are known to be sensitive to oxidation.[6] The phenolic hydroxyl group can be oxidized, especially in the presence of air (oxygen), metal ions, or other oxidizing agents, leading to the formation of colored impurities and degradation of the material.[7]

  • Photodegradation: The aromatic ring acts as a chromophore, enabling the molecule to absorb light, particularly in the UV spectrum. This absorbed energy can lead to photochemical reactions, causing degradation.[8] Exposure to direct sunlight or inadequately filtered artificial light can compromise sample purity over time.[9]

G main 3-(4-hydroxyphenyl)propyl acetate (C₁₁H₁₄O₃) hydrolysis Ester Hydrolysis main->hydrolysis H₂O (Acid/Base Catalyzed) oxidation Phenol Oxidation main->oxidation O₂ / Light Metal Ions photo Photodegradation main->photo UV/Visible Light prod_hydro 3-(4-hydroxyphenyl)propan-1-ol + Acetic Acid hydrolysis->prod_hydro prod_ox Quinone-type Structures & Colored Impurities oxidation->prod_ox prod_photo Various Photoproducts photo->prod_photo

Caption: Potential degradation pathways for 3-(4-hydroxyphenyl)propyl acetate.

Recommended Storage Protocols

Proper storage is the most effective strategy to mitigate degradation. The following conditions are recommended based on the compound's chemical properties. A related compound, 3-(4'-Hydroxyphenyl)propionic acid methyl ester, is best stored at refrigerated temperatures (0 - 8 °C), which serves as a strong guideline.[1]

3.1 Short-Term Storage (Working Stock, < 4 weeks)

  • Temperature: 2-8°C.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect from light and prevent moisture ingress.[10]

  • Atmosphere: For periods of frequent use, tightly sealing the container after each use is sufficient. To minimize moisture absorption, consider using Parafilm® to seal the cap threads.[11]

  • Location: Store in a laboratory refrigerator designated for chemical storage.

3.2 Long-Term Storage (Reference Stock, > 4 weeks)

  • Temperature: -20°C or lower.

  • Container: Amber glass vials with PTFE-lined screw caps are essential.

  • Atmosphere: Before sealing, the vial headspace should be purged with an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture. This is the most critical step for preventing long-term oxidative degradation.

  • Handling: Aliquot the compound into smaller, single-use vials for long-term storage. This practice avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, which can introduce moisture and oxygen.[12]

  • Location: Store in a freezer appropriate for chemical storage, away from any sources of heat or light.

Table 2: Summary of Recommended Storage Conditions

Parameter Short-Term (< 4 weeks) Long-Term (> 4 weeks) Rationale
Temperature 2-8°C ≤ -20°C Slows rates of hydrolysis and oxidation.
Container Amber glass vial, PTFE-lined cap Amber glass vial, PTFE-lined cap Prevents light exposure and is chemically inert.[10][13]
Atmosphere Tightly sealed (Parafilm® optional) Purged with inert gas (Ar or N₂) Prevents photodegradation and moisture absorption.[11]

| Best Practice | Use as a working stock | Aliquot into single-use quantities | Avoids repeated exposure of the bulk material to ambient conditions.[12] |

Safe Handling Procedures

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, precautions are derived from structurally similar compounds like 4-Hydroxyphenyl acetate and other acetate esters.[14]

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[15]

4.2 Weighing and Aliquoting Protocol The phenolic hydroxyl group suggests the compound may be hygroscopic (readily absorbs moisture from the air).[16][17] Therefore, weighing must be performed efficiently to minimize atmospheric exposure.

  • Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Perform all manipulations in a low-humidity environment if possible, such as a glove box or under a gentle stream of dry nitrogen.

  • If a controlled environment is unavailable, work quickly. Have all necessary tools (spatulas, weigh boats) ready.

  • Dispense the desired amount of solid and immediately and tightly reseal the primary container.[16] Seal with Parafilm® for extra protection.[11]

  • If the material has clumped due to moisture absorption, it may need to be dried under a high vacuum before use, though this may not fully restore its original properties.[16][18]

4.3 Spill and Waste Disposal

  • Spills: For small spills, sweep up the solid material, taking care not to generate dust. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of waste material and contaminated items in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols for Stability Assessment

To ensure the integrity of experimental results, it is crucial to validate the stability of 3-(4-hydroxyphenyl)propyl acetate under your specific laboratory conditions. A forced degradation study is a powerful tool for this purpose.[19][20]

5.1 Protocol for Stock Solution Preparation

  • Choose a suitable solvent based on experimental needs (e.g., DMSO, Ethanol, Acetonitrile). Ensure the solvent is anhydrous grade.

  • Following the weighing protocol in Section 4.2, accurately weigh the desired amount of 3-(4-hydroxyphenyl)propyl acetate.

  • Add the solvent to the solid and mix thoroughly (vortex or sonicate) until fully dissolved.

  • Store the stock solution in an amber vial at -20°C or -80°C. If the solution is not for immediate use, purge the headspace with inert gas before sealing.

5.2 Protocol for Forced Degradation Study This protocol provides a framework to assess stability against hydrolysis, oxidation, and photolysis. An analytical method capable of separating the parent compound from its degradants (e.g., HPLC-UV) is required.

  • Preparation: Prepare a solution of 3-(4-hydroxyphenyl)propyl acetate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the solution into separate, appropriately labeled amber (for all but photostability) and clear (for photostability) vials.

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot.

    • Oxidation: Add 3% H₂O₂ to an aliquot.

    • Thermal Stress: Heat an aliquot at 60°C.

    • Photostability: Expose an aliquot in a clear vial to a controlled light source (e.g., UV-Vis light with an output of at least 1.2 million lux hours).[20]

    • Control: Keep one aliquot at 2-8°C in the dark.

  • Time Points: Analyze all samples by HPLC-UV at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 10-30% degradation to ensure the detection of primary degradants.[20]

G cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN:H₂O) control Control (2-8°C, Dark) start->control acid Acidic (+ 0.1M HCl) start->acid base Basic (+ 0.1M NaOH) start->base ox Oxidative (+ 3% H₂O₂) start->ox thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by HPLC-UV at T = 0, 2, 4, 8, 24, 48h control->analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis result Assess Purity & Identify Degradants analysis->result

Sources

Application Notes and Protocols for 3-(4-hydroxyphenyl)propyl acetate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-hydroxyphenyl)propyl acetate as a reference standard in chromatographic applications. This document provides in-depth protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), underpinned by scientific principles and validated methodologies to ensure data integrity and reproducibility.

Introduction: The Role of Reference Standards in Analytical Science

In the landscape of pharmaceutical development and quality control, reference standards are the cornerstone of analytical testing. They provide the benchmark against which new products and samples are measured, ensuring identity, purity, quality, and strength. 3-(4-hydroxyphenyl)propyl acetate, a stable derivative of the naturally occurring phenolic compound 3-(4-hydroxyphenyl)propionic acid (phloretic acid), is an emerging reference material for the chromatographic analysis of related phenolic compounds and their derivatives.[1][2] Its defined structure and potential for high purity make it an ideal candidate for establishing method specificity, linearity, and accuracy.

Physicochemical Properties of 3-(4-hydroxyphenyl)propyl acetate

A thorough understanding of the physicochemical properties of a reference standard is critical for method development, including solvent selection and the prediction of chromatographic behavior.

PropertyValueSource
IUPAC Name 3-(4-hydroxyphenyl)propyl acetatePubChem[3]
Synonyms Benzenepropanol, 4-hydroxy-, 1-acetate; 4-Hydroxybenzenepropanol alpha-acetatePubChem[3]
CAS Number 80373-18-8PubChem[3]
Molecular Formula C₁₁H₁₄O₃PubChem[3]
Molecular Weight 194.23 g/mol PubChem[3]
Appearance White to off-white or yellow-brown crystalline solid (based on related compounds)Chem-Impex[4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile.Inferred from structure

Chromatographic Methodologies: A Dual Approach

The choice between HPLC and GC is dictated by the analyte's volatility and thermal stability. As 3-(4-hydroxyphenyl)propyl acetate possesses both a polar phenolic group and a less polar acetate ester group, it is amenable to analysis by both techniques, offering flexibility in experimental design.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is the premier technique for the analysis of moderately polar compounds like phenolic derivatives.[5][6][7][8][9] The following protocol is a robust starting point for the quantification and identification of 3-(4-hydroxyphenyl)propyl acetate.

Rationale for Method Design:

The selection of a C18 column provides a versatile stationary phase for the retention of phenolic compounds. The mobile phase, a gradient of acidified water and acetonitrile, allows for the effective elution of compounds with varying polarities. Acidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and improved retention. A Diode Array Detector (DAD) is chosen for its ability to provide spectral information, aiding in peak identification and purity assessment.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 3-(4-hydroxyphenyl)propyl acetate reference standard.

    • Dissolve in a 10 mL volumetric flask using HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For drug products or other matrices, develop a sample extraction procedure to isolate the analyte of interest. This may involve liquid-liquid extraction, solid-phase extraction, or simple dissolution and filtration.

    • Ensure the final sample solvent is compatible with the mobile phase.

  • HPLC Instrumentation and Conditions:

ParameterRecommended SettingJustification
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle sizeStandard for phenolic compound separation, providing good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification improves peak shape for phenolic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-5 min: 90% A, 10% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-31 min: Return to 90% A, 10% B31-40 min: Re-equilibrationA gradient is necessary to elute compounds with a range of polarities and to ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and spectral analysis for peak purity.
Detection Wavelength 275 nm (or optimal wavelength determined by UV scan)Phenolic compounds typically have strong absorbance in this region.
  • Data Analysis and System Suitability:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.995.

    • Calculate the concentration of the analyte in the samples using the calibration curve.

    • System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) should be established and monitored to ensure the performance of the chromatographic system.

Workflow Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, DAD) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow from preparation to final report.

Gas Chromatography (GC) Protocol

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11][12][13] For 3-(4-hydroxyphenyl)propyl acetate, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape, although direct analysis is also possible.

Rationale for Method Design:

A mid-polarity column, such as a wax-type column, is suitable for the separation of acetate esters.[10] A Flame Ionization Detector (FID) is a universal detector for organic compounds, providing high sensitivity. Split injection is used to prevent column overload with concentrated samples. A temperature program is employed to ensure the elution of compounds with different boiling points.

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 3-(4-hydroxyphenyl)propyl acetate (1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

    • Prepare a series of calibration standards by serial dilution.

  • Sample Preparation and Derivatization (Optional but Recommended):

    • Extract the analyte from the sample matrix using an appropriate solvent.

    • To improve volatility and peak shape, derivatize the phenolic hydroxyl group. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Evaporate the solvent from the extracted sample.

      • Add the silylating reagent and heat at 60-70 °C for 30 minutes.

      • The resulting trimethylsilyl (TMS) ether is more volatile and suitable for GC analysis.

  • GC Instrumentation and Conditions:

ParameterRecommended SettingJustification
Column Fused silica capillary column with a wax stationary phase (e.g., CP-Wax 52 CB), 30 m x 0.25 mm ID, 0.25 µm film thicknessGood for the separation of esters and other polar compounds.
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/minInert carrier gases for GC-FID.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading.
Injection Volume 1 µLA standard volume for capillary GC.
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °CA temperature program allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)A sensitive and universal detector for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
  • Data Analysis:

    • Identify the peak corresponding to 3-(4-hydroxyphenyl)propyl acetate (or its derivative) based on its retention time compared to the standard.

    • Construct a calibration curve and perform linear regression.

    • Quantify the analyte in the samples.

Workflow Visualization:

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_results_gc Results Standard_Prep_GC Standard Preparation GC_System GC System (Wax Column, FID) Standard_Prep_GC->GC_System Sample_Prep_GC Sample Preparation Derivatization Derivatization (Optional) Sample_Prep_GC->Derivatization Sample_Prep_GC->GC_System Derivatization->GC_System Data_Acquisition_GC Data Acquisition GC_System->Data_Acquisition_GC Peak_Identification Peak Identification Data_Acquisition_GC->Peak_Identification Quantification_GC Quantification Data_Acquisition_GC->Quantification_GC Peak_Identification->Quantification_GC Report_GC Final Report Quantification_GC->Report_GC

Caption: GC analysis workflow, including an optional derivatization step.

Method Validation: Ensuring Trustworthy Results

The objective of analytical procedure validation is to demonstrate that the procedure is suitable for its intended purpose.[14][15][16][17][18] The protocols outlined above should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

3-(4-hydroxyphenyl)propyl acetate is a valuable reference standard for the chromatographic analysis of phenolic compounds and their derivatives. The HPLC and GC protocols provided in these application notes offer a solid foundation for developing and validating robust analytical methods. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible data.

References

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. [Link]

  • Ataman Kimya. N-PROPYL ACETATE. [Link]

  • Chemical Search. Propyl Acetate. [Link]

  • MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • PubChem. 3-(4-hydroxyphenyl)propyl Acetate. [Link]

  • Google Patents.
  • GSRS. 3-(4-HYDROXYPHENYL)PROPYL ACETATE. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Agilent. Separation of acetate esters. [Link]

  • ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • Scribd. Alcohol Content and Purity of Acetate Esters by Gas Chromatography. [Link]

  • AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Google Patents.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Juniata College. Verification of Esterification. [Link]

  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • CDN. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. [Link]

  • Taylor & Francis Online. HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Oxford Academic. Quantitative Gas-Liquid Chromatographic Determination of Ethyl Esters and Isoamyl Acetate in Whiskies and Rums and Confirmation by Mass Spectrometry. [Link]

  • The Good Scents Company. propyl acetate, 109-60-4. [Link]

Sources

Application Note: Kinetic Characterization of Esterase and Tyrosinase Activity Using 3-(4-Hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(4-hydroxyphenyl)propyl acetate (HPPAc) in enzymatic kinetic studies. While often utilized as a synthesis intermediate or identified as a bioactive metabolite (analogous to Tyrosol acetate), this compound serves as a unique bifunctional probe for characterizing Carboxyl Esterases (hydrolysis) and Polyphenol Oxidases/Tyrosinases (hydroxylation/oxidation).

Introduction & Scientific Context

3-(4-hydroxyphenyl)propyl acetate (CAS 80373-18-8) is the propyl homolog of the bioactive metabolite Tyrosol Acetate . Recent studies have highlighted the anti-inflammatory properties of such phenolic esters in probiotic fermentations (e.g., Kluyveromyces marxianus) [1].

In enzymology, this molecule presents a unique scaffold containing two distinct reactive moieties:

  • Aliphatic Ester Tail: A target for Carboxyl Esterases (EC 3.1.1.1) and Lipases , yielding 3-(4-hydroxyphenyl)-1-propanol (Dihydrocoumaryl alcohol) and acetate.

  • Phenolic Head: A target for Tyrosinase (EC 1.14.18.1) , which catalyzes the ortho-hydroxylation to a catechol (monophenolase activity) and subsequent oxidation to an o-quinone (diphenolase activity).[1]

This guide provides high-precision protocols for determining kinetic parameters (


, 

) using HPLC and spectrophotometric detection. Unlike standard fluorogenic substrates (e.g., 4-MU acetate), HPPAc requires chromatographic separation for hydrolysis verification, ensuring rigorous quantification of the specific alcohol product.

Chemical Properties & Preparation

PropertySpecification
Chemical Name 3-(4-hydroxyphenyl)propyl acetate
Molecular Formula

Molecular Weight 194.23 g/mol
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water.

(Abs)
~278 nm (Phenolic peak)
Stability Stable at pH 4.0–7.0. Hydrolyzes spontaneously at pH > 8.5.
Stock Solution Preparation (50 mM)
  • Weigh 9.7 mg of 3-(4-hydroxyphenyl)propyl acetate.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Experimental Workflows & Pathways

The following diagram illustrates the dual enzymatic pathways applicable to this substrate.

EnzymaticPathways Substrate 3-(4-hydroxyphenyl) propyl acetate Product_Hyd 3-(4-hydroxyphenyl)-1-propanol (Alcohol Product) Substrate->Product_Hyd Esterase/Lipase (Hydrolysis) Product_Ox1 3-(3,4-dihydroxyphenyl) propyl acetate (Catechol Intermediate) Substrate->Product_Ox1 Tyrosinase (Monophenolase) Acetate Acetate Substrate->Acetate Product_Ox2 o-Quinone Derivative (Chromogenic) Product_Ox1->Product_Ox2 Tyrosinase (Diphenolase)

Figure 1: Dual enzymatic fate of 3-(4-hydroxyphenyl)propyl acetate. Esterases cleave the propyl ester; Tyrosinases oxidize the phenol ring.

Protocol A: Esterase Kinetic Assay (HPLC-UV)

Objective: Determine


 and 

for a carboxyl esterase (e.g., Porcine Liver Esterase, PLE). Principle: Separation of the hydrophobic ester substrate from the more polar alcohol product via Reverse-Phase HPLC.
Materials
  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Enzyme: Porcine Liver Esterase (Sigma), diluted to ~1 U/mL in buffer.

  • Stop Solution: Acetonitrile (ACN) + 1% Formic Acid.

  • HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Procedure
  • Substrate Dilution: Prepare working solutions of HPPAc in Phosphate Buffer (containing 1% DMSO final) at concentrations: 0, 50, 100, 250, 500, 1000, and 2000 µM.

  • Reaction Initiation:

    • Aliquot 190 µL of substrate working solution into microcentrifuge tubes.

    • Incubate at 37°C for 5 minutes.

    • Add 10 µL of Enzyme solution. Mix by pipetting.

  • Incubation: Incubate at 37°C for exactly 10 minutes (ensure <10% substrate conversion to maintain initial velocity conditions).

  • Termination: Add 200 µL of Stop Solution (Ice-cold ACN/Formic Acid). Vortex immediately.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes to remove protein precipitates.

  • HPLC Analysis:

    • Mobile Phase: Isocratic 60% Water (0.1% FA) / 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm .

    • Retention Times (Approx): Product (Alcohol) ~2.5 min; Substrate (Ester) ~5.5 min.

  • Quantification: Calculate the area of the product peak. Convert to concentration using a standard curve of 3-(4-hydroxyphenyl)-1-propanol.

Protocol B: Tyrosinase Oxidation Assay (Spectrophotometric)

Objective: Monitor the monophenolase activity of Tyrosinase (e.g., from Mushroom). Principle: Oxidation of the phenol yields a catechol, which is further oxidized to a quinone. The quinone (or its tautomers) exhibits absorbance at 475 nm (dopachrome-like region).

Materials
  • Buffer: 50 mM Potassium Phosphate, pH 6.5 (Tyrosinase optimum).

  • Enzyme: Mushroom Tyrosinase (200 U/mL).

  • Co-factor: L-DOPA (catalytic amount, 5 µM) may be required to eliminate the lag phase, though HPPAc acts as a monophenol substrate.

Step-by-Step Procedure
  • Setup: Use a 96-well clear plate or quartz cuvette.

  • Reaction Mix:

    • Buffer: 180 µL

    • Substrate (HPPAc): 10 µL (Final conc: 0.1 – 2.0 mM)

  • Blanking: Measure Absorbance at 475 nm to establish baseline.

  • Initiation: Add 10 µL Tyrosinase enzyme.

  • Kinetic Read: Monitor Absorbance at 475 nm every 30 seconds for 20 minutes at 25°C.

    • Note: If a lag phase is observed (characteristic of monophenols), calculate the steady-state rate (

      
      ) after the lag period.
      
  • Validation: The formation of the o-quinone can be confirmed by adding 5 mM MBTH (3-methyl-2-benzothiazolinone hydrazone), which traps the quinone to form a pink adduct (

    
     ~505 nm) [2].
    

Data Analysis & Interpretation

Calculation of Initial Velocity ( )

For the HPLC assay:



Michaelis-Menten Fitting

Plot


 vs. 

and fit to the equation:

ParameterExpected Range (Generic Esterase)Significance

100 – 500 µMAffinity of the enzyme for the propyl acetate tail.

10 – 100

Turnover number; indicates catalytic efficiency.
Specificity Constant

Compare this to Tyrosol Acetate (Ethyl) to determine chain-length specificity.

References

  • Malka, H., et al. (2023). "Tryptophol Acetate and Tyrosol Acetate, Small-Molecule Metabolites Identified in a Probiotic Mixture, Inhibit Hyperinflammation." Journal of Immunology / bioRxiv.

  • Rodriguez-Morato, J., et al. (2016). "Metabolic disposition of tyrosol and its metabolites in humans." Food & Function.
  • Contente, M. L., et al. (2021). "Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters." Antioxidants, 10(7), 1135.

  • PubChem Compound Summary. "3-(4-hydroxyphenyl)propyl Acetate (CAS 80373-18-8)."[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-hydroxyphenyl)propyl acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary impurities I should anticipate when synthesizing 3-(4-hydroxyphenyl)propyl acetate?

A1: Impurities in this synthesis can originate from starting materials, reagents, or undesired side reactions during the process. Understanding these potential contaminants is the first step toward effective purification and process optimization.

The most common synthesis route is the selective acetylation of the primary alcohol in 3-(4-hydroxyphenyl)propanol. Impurities are best categorized by their source:

Impurity NameChemical StructureSource / TypeRationale for Formation
3-(4-hydroxyphenyl)propanolHO-C₆H₄-(CH₂)₃-OHStarting Material Incomplete reaction conversion.
Acetic AcidCH₃COOHReagent By-product Formed from the hydrolysis of the acetylating agent (e.g., acetic anhydride) or as a direct by-product.
3-(4-acetoxyphenyl)propyl acetateCH₃COO-C₆H₄-(CH₂)₃-OCOCH₃Side-Reaction Over-acetylation where both the phenolic and primary hydroxyl groups are esterified. This is often the most significant process-related impurity.
Polymeric By-productsHigh MW SpeciesSide-Reaction Phenolic compounds can undergo polymerization or degradation under harsh acidic or thermal conditions.[1]
Residual Catalyste.g., H₂SO₄, PyridineReagent Incomplete removal during the work-up phase.
Residual Solventse.g., Ethyl Acetate, DCMProcess Incomplete removal during final drying steps.[2]
Q2: My analysis shows a significant peak corresponding to the di-acetylated product, 3-(4-acetoxyphenyl)propyl acetate. Why is this happening and how can I improve selectivity?

A2: This is the most common challenge in this synthesis. The formation of the di-acetate is a result of acetylating both the primary alcohol and the more acidic phenolic hydroxyl group. While primary alcohols are generally more nucleophilic and react faster, the phenolic hydroxyl can also be acetylated, especially under forcing conditions.

Causality and Mechanism: The key to selectivity lies in exploiting the kinetic differences between the two hydroxyl groups. The primary alcohol is a stronger nucleophile than the phenolic hydroxyl. However, using highly reactive acetylating agents, strong catalysts, or high temperatures can overcome this kinetic barrier, leading to di-acetylation.

Strategies for Enhancing Mono-acetylation Selectivity:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride). This ensures there isn't enough reagent to readily react with the less reactive phenol after the primary alcohol has been consumed.

  • Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed for the less favorable phenolic acetylation to occur.

  • Choice of Catalyst/Base: A mild, non-nucleophilic base like pyridine or triethylamine is often used. Strong acids like sulfuric acid can catalyze both reactions and may also promote side reactions like dehydration or polymerization.[3] Using a base is crucial when using acetyl chloride to neutralize the HCl by-product.[3]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC). Stopping the reaction once the starting material is consumed can prevent the slower, secondary acetylation of the phenol group from proceeding to a significant extent.

Diagram: Selective Mono-acetylation vs. Di-acetylation Side Reaction

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products SM 3-(4-hydroxyphenyl)propanol Desired Desired Pathway (Kinetic Control, Mild Conditions) Reagent Acetic Anhydride (1.1 eq) Side Side Reaction (Thermodynamic Control, Harsh Conditions) Desired->Side Increased Temp./Time Excess Reagent Product 3-(4-hydroxyphenyl)propyl acetate (Target Product) Desired->Product Selective Acetylation of Primary Alcohol Impurity 3-(4-acetoxyphenyl)propyl acetate (Di-acetylated Impurity) Side->Impurity Acetylation of Phenolic Hydroxyl

Caption: Reaction pathways for the acetylation of 3-(4-hydroxyphenyl)propanol.

Q3: How can I effectively remove acidic impurities like acetic acid and the catalyst during work-up?

A3: A standard aqueous work-up is highly effective. The key is to use a mild base to neutralize and extract acidic components from the organic phase.

Protocol for Acid Removal:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run neat, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves from the neutralization of acids. Shake more vigorously once the pressure subsides.

    • Causality: Acetic acid and residual acid catalysts (e.g., H₂SO₄) are deprotonated by the bicarbonate to form their corresponding sodium salts (sodium acetate, sodium sulfate). These salts are highly water-soluble and partition into the aqueous layer, effectively removing them from the organic layer containing your product.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (1-2 more times) to ensure complete removal of acidic impurities.

  • Brine Wash: Finally, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up any emulsions.

  • Drying: After separating the brine layer, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q4: What is the recommended method for purifying the crude product to remove the di-acetylated impurity and unreacted starting material?

A4: The choice between flash column chromatography and recrystallization depends on the impurity profile and scale. For removing structurally similar impurities like the starting material and the di-acetate, flash column chromatography is generally the most robust and reliable method.

  • Rationale: The three key compounds (starting material, product, and di-acetate impurity) have significantly different polarities.

    • Starting Material (Most Polar): Two hydroxyl groups.

    • Product (Intermediate Polarity): One hydroxyl group.

    • Di-acetate Impurity (Least Polar): No hydroxyl groups.

This difference in polarity allows for excellent separation on a silica gel column.

Detailed Protocol: Flash Column Chromatography

  • Column Packing:

    • Select an appropriately sized column for your scale.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better resolution.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 10-20% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). This will elute the compounds in order of increasing polarity:

      • Di-acetylated Impurity (least polar) will elute first.

      • Desired Product will elute next.

      • Starting Material (most polar) will elute last or remain on the column.

  • Fraction Collection:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(4-hydroxyphenyl)propyl acetate.

Q5: What analytical techniques are essential for assessing the purity and confirming the identity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive analysis.[4]

TechniquePurposeKey Information Provided
HPLC (High-Performance Liquid Chromatography) Purity Assessment & QuantificationProvides a quantitative measure of the product's purity (e.g., % area) and detects the presence of non-volatile impurities.[5]
GC (Gas Chromatography) Residual Solvent AnalysisQuantifies the amount of residual solvents from the reaction and purification process.[6]
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Structure Elucidation & ConfirmationConfirms the chemical structure of the final product and can help identify and quantify impurities if their signals are resolved.
MS (Mass Spectrometry) Molecular Weight ConfirmationConfirms the molecular weight of the product and can be coupled with LC (LC-MS) or GC (GC-MS) to identify unknown impurity peaks.[7]
FT-IR (Fourier-Transform Infrared Spectroscopy) Functional Group AnalysisConfirms the presence of key functional groups (e.g., ester carbonyl C=O stretch, O-H stretch of the phenol).

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and addressing common issues encountered during the synthesis.

Diagram: Troubleshooting Workflow for Impurity Issues

G cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Analyze Crude Product (TLC, HPLC, or NMR) is_sm High Starting Material Content? start->is_sm is_diacetate High Di-acetate Content? start->is_diacetate is_acid Acidic Impurities Present? start->is_acid sol_sm Increase Reaction Time Or Temperature Moderately. Check Reagent Stoichiometry. is_sm->sol_sm Yes sol_purify Purify via Flash Column Chromatography. is_sm->sol_purify No sol_diacetate Decrease Temperature. Reduce Equivalents of Acetylating Agent. Shorten Reaction Time. is_diacetate->sol_diacetate Yes is_diacetate->sol_purify No sol_acid Perform/Repeat Aqueous NaHCO3 Wash. is_acid->sol_acid Yes is_acid->sol_purify No sol_sm->sol_purify sol_diacetate->sol_purify sol_acid->sol_purify end Pure Product sol_purify->end Final Analysis

Caption: A step-by-step guide to troubleshooting common impurity problems.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of phenol group-containing carboxylic acid.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Propyl acetate – Knowledge and References. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 3-(4-hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-hydroxyphenyl)propyl acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and use in your experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent, identify, and address potential degradation.

Introduction: Understanding the Chemistry of 3-(4-hydroxyphenyl)propyl Acetate

3-(4-hydroxyphenyl)propyl acetate is a bifunctional molecule, possessing both a phenyl acetate ester and a phenol hydroxyl group. This unique structure presents specific stability challenges that must be carefully managed. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the phenolic ring. Understanding these vulnerabilities is the first step toward preventing degradation and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 3-(4-hydroxyphenyl)propyl acetate?

A1: To minimize degradation, 3-(4-hydroxyphenyl)propyl acetate should be stored under controlled conditions that protect it from moisture, oxygen, light, and extreme temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of both hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation of the phenol group.
Light Amber vial or in the darkProtects the compound from photolytic degradation, which can catalyze oxidation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the ester functional group.

Q2: I received the compound in a standard vial. How should I prepare it for long-term storage?

A2: If the compound will not be used immediately, we recommend transferring it to an amber glass vial. Before sealing, flush the vial with an inert gas like argon or nitrogen to displace any air. For added protection against moisture, the sealed vial can be placed in a secondary container with a desiccant.

Q3: Can I store solutions of 3-(4-hydroxyphenyl)propyl acetate?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store a solution, use an anhydrous, aprotic solvent (e.g., anhydrous acetonitrile or THF), store at -20°C or below, and blanket the solution with an inert gas. Even under these conditions, it is advisable to prepare fresh solutions for critical experiments.

Understanding Degradation

Q4: What are the main degradation products I should be aware of?

A4: The two primary degradation products are 3-(4-hydroxyphenyl)propanol, formed via hydrolysis, and various oxidized species, including quinone-like compounds, resulting from the oxidation of the phenol group.

Q5: What factors can accelerate the degradation of this compound?

A5: Several factors can accelerate degradation:

  • Presence of water: Leads to the hydrolysis of the ester bond.[1]

  • Basic or acidic pH: Both acidic and basic conditions can catalyze ester hydrolysis.

  • Exposure to air (oxygen): Promotes the oxidation of the phenol group.

  • Presence of metal ions: Can catalyze oxidative degradation.

  • Elevated temperatures: Increases the rate of all chemical degradation reactions.

  • Exposure to UV light: Can initiate and accelerate oxidative degradation pathways.

Troubleshooting Guide: Identifying and Mitigating Degradation

Have you observed unexpected results in your experiments? This guide will walk you through a systematic process to determine if degradation of 3-(4-hydroxyphenyl)propyl acetate is the culprit.

troubleshooting_workflow start Start: Unexpected Experimental Results check_purity Is the purity of the starting material confirmed? start->check_purity visual_inspection Visually inspect the compound. Is there any discoloration (e.g., pink, brown)? check_purity->visual_inspection Yes analytical_check Perform analytical purity check (e.g., HPLC, TLC). check_purity->analytical_check No visual_inspection->analytical_check Yes (Discoloration) visual_inspection->analytical_check No (Looks fine) degradation_suspected Degradation is suspected. analytical_check->degradation_suspected no_degradation Degradation is unlikely. Troubleshoot other experimental parameters. degradation_suspected->no_degradation No (Purity >99%) identify_degradants Identify degradation products using HPLC-MS or GC-MS. degradation_suspected->identify_degradants Yes (Impurity detected) hydrolysis_pathway Primary degradant is 3-(4-hydroxyphenyl)propanol? identify_degradants->hydrolysis_pathway oxidation_pathway Primary degradants are higher molecular weight or colored species? identify_degradants->oxidation_pathway hydrolysis_cause Likely Cause: Hydrolysis. Review handling and storage for moisture exposure. hydrolysis_pathway->hydrolysis_cause Yes oxidation_cause Likely Cause: Oxidation. Review handling and storage for air/light exposure. oxidation_pathway->oxidation_cause Yes remediation Action: Obtain a fresh batch of the compound. Implement stringent storage and handling protocols. hydrolysis_cause->remediation oxidation_cause->remediation

Troubleshooting workflow for suspected degradation.
Primary Degradation Pathways

The chemical structure of 3-(4-hydroxyphenyl)propyl acetate makes it susceptible to two main degradation routes: hydrolysis and oxidation.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 3-(4-hydroxyphenyl)propyl Acetate hydrolysis_product 3-(4-hydroxyphenyl)propanol + Acetic Acid parent->hydrolysis_product H₂O (acid or base catalyst) oxidized_product Quinone-type Structures (Colored Impurities) parent->oxidized_product O₂ / Light (metal ion catalyst)

Primary degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[2] This protocol outlines the conditions for stressing 3-(4-hydroxyphenyl)propyl acetate.

Objective: To intentionally degrade the compound to generate potential degradation products for analytical method development.

Materials:

  • 3-(4-hydroxyphenyl)propyl acetate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3-(4-hydroxyphenyl)propyl acetate at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. After incubation, cool the solution and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat 2 mL of the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as the HPLC method described below. The goal is to achieve 5-20% degradation of the active ingredient.[2]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation.[4]

Objective: To separate and quantify 3-(4-hydroxyphenyl)propyl acetate from its potential degradation products.

ParameterSuggested Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 90% A, 10% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[4] The method should be able to resolve the main peak from all degradation product peaks.

Protocol 3: GC-MS Analysis of Degradation Products

For the identification of volatile degradation products, GC-MS can be a powerful tool. Phenolic compounds often require derivatization to increase their volatility.[5]

Objective: To identify the structure of volatile impurities and degradation products.

Procedure:

  • Sample Preparation: Evaporate the solvent from a sample of the degraded material under a stream of nitrogen.

  • Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dry residue. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the phenolic and alcohol groups.[6]

  • GC-MS Analysis:

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 550.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

References

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Scribd. (n.d.). Stability-Indicating HPLC Methods. Retrieved from [Link]

  • Ebeid, W. M., Elkady, E. F., El-Zaher, A. A., El-Bagary, R. I., & Patonay, G. (2014). Stability-Indicating HPLC–DAD Method Development, Validation, and Stress Degradation Studies For Triamterene and Xipamide. Journal of Liquid Chromatography & Related Technologies, 37(12), 1706-1721. [Link]

  • Jain, A., & Basniwal, P. K. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem. Journal of Applied Pharmaceutical Science, 1-10. [Link]

  • Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. [Link]

  • Brenes, M., García, A., García, P., Rios, J. J., & Garrido, A. (2000). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Journal of Agricultural and Food Chemistry, 48(11), 5178-5182. [Link]

  • U.S. Environmental Protection Agency. (1984). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • Almanza, G. R., & Villagomez, R. (2005). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 22(1), 40-44. [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2022). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene, methyl paraben and propyl paraben in pharmaceutical creams. Microchemical Journal, 174, 107058. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2014). Stability-Indicating Densitometric HPTLC Method for Qualitative and Quantitative Analysis of Arbutin in Commercial Whitening Creams. Journal of Liquid Chromatography & Related Technologies, 37(1), 118-126. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 92. [Link]

  • Katalinić, V., Generalić, I., Skroza, D., Ljubenkov, I., & Teskera, M. (2010). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Journal of the Serbian Chemical Society, 75(1), 27-37. [Link]

  • Google Patents. (n.d.). Method for preparing and purifying propyl acetate.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 92. [Link]

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate. Retrieved from [Link]

  • Al-Majdhoub, Z. O., Ghattas, M. A., & Al-Rimawi, F. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Pharmaceutical Research, 14(3), 486-499. [Link]

  • Pharmaffiliates. (n.d.). Paracetamol-impurities. Retrieved from [Link]

  • Solvay. (n.d.). N-PROPYL ACETATE. Retrieved from [Link]

  • Lurie, I. S., & Hays, P. A. (2003). GC-MS Evaluation of a Series of Acylated Derivatives of 3, 4-Methylenedioxymethamphetamine. Journal of forensic sciences, 48(4), 861-869. [Link]

  • Wikipedia. (n.d.). Propyl acetate. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Retrieved from [Link]

  • YouTube. (2019, May 19). Synthesis of N-Propyl Acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(4-hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-(4-hydroxyphenyl)propyl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique bifunctional nature of this molecule, containing both a phenolic hydroxyl group and an ester, presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing validated solutions.

Problem 1: Persistent Starting Material Contamination After Initial Work-up

Question: My initial purity analysis (TLC, ¹H NMR) of the crude product shows significant quantities of unreacted 3-(4-hydroxyphenyl)propan-1-ol and the acetylating agent (acetic acid/anhydride). How can I improve my extractive work-up to remove these before chromatography?

Answer: The presence of both acidic (acetic acid) and neutral/polar (starting alcohol) impurities requires a targeted liquid-liquid extraction strategy. A simple water wash is often insufficient.

Underlying Cause:

  • Acetic Acid/Anhydride: These are acidic and will remain in the organic layer unless neutralized to form a water-soluble salt.

  • 3-(4-hydroxyphenyl)propan-1-ol: This starting material has a polarity similar to the product, but the free hydroxyl groups make it more water-soluble than the desired ester, a property that can be exploited.

Recommended Protocol: Multi-Step Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step cautiously as CO₂ evolution can cause pressure buildup. The bicarbonate solution will react with acidic impurities to form sodium acetate, which is readily extracted into the aqueous phase. Repeat this wash until CO₂ evolution ceases.

    • Mechanism: CH₃COOH + NaHCO₃ → CH₃COONa + H₂O + CO₂

  • Unreacted Alcohol Removal: Wash the organic layer with deionized water (2-3 times). This step helps remove the more water-soluble starting alcohol and any remaining sodium acetate.

  • Ionic Impurity Removal: Perform a final wash with a saturated brine (NaCl) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, now significantly enriched in the desired ester.

Problem 2: Product Tailing and Poor Separation During Silica Gel Chromatography

Question: My compound streaks or "tails" significantly on a silica gel column, making it impossible to separate from a closely eluting impurity. Why does this happen, and what is the solution?

Answer: Tailing of phenolic compounds on silica gel is a classic problem in chromatography.

Underlying Cause: The free phenolic hydroxyl group on your molecule is acidic and can engage in strong, non-ideal interactions (like hydrogen bonding) with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to a non-linear adsorption isotherm, causing the characteristic tailing or streaking of the spot/band.[1][2]

Solutions:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: Incorporate a small amount (0.1-1%) of acetic acid or formic acid into your eluent system (e.g., Ethyl Acetate/Hexane). The modifier competes with your compound for the active sites on the silica, resulting in more symmetrical peak shapes.

    • Caveat: This method introduces an acid that must be removed from the final product fractions, typically by co-evaporation with a non-polar solvent.

  • Alternative Stationary Phases:

    • Neutral Alumina: Switching to a neutral or basic alumina column can be highly effective. Alumina has fewer acidic sites, reducing the likelihood of strong interactions with the phenolic group.[1]

    • Reversed-Phase Silica (C18): If the impurities have different hydrophobic characteristics, reversed-phase flash chromatography is an excellent alternative. Elution is typically performed with polar solvents like water/acetonitrile or water/methanol.

  • Alternative Mobile Phase Systems:

    • Aromatic solvents can improve the chromatography of aromatic compounds. Consider using a solvent system like Toluene/Ethyl Acetate , which can offer different selectivity compared to alkane-based systems.[1]

Data Summary: Recommended Chromatography Systems
Stationary PhaseMobile Phase SystemModifier (if applicable)Rationale
Silica GelEthyl Acetate / Hexane0.5% Acetic AcidSuppresses silanol interactions, reduces tailing.
Silica GelDichloromethane / MethanolNoneGood for more polar compounds, offers different selectivity.
Silica GelToluene / Ethyl AcetateNoneCan improve separation of aromatic compounds.[1]
Neutral AluminaEthyl Acetate / HexaneNoneMinimizes acidic interactions with the phenolic group.[1]
C18 Reversed-PhaseAcetonitrile / Water0.1% TFA or Formic AcidSeparates based on hydrophobicity; ideal if impurities have different polarities.
Problem 3: Product Degradation (Discoloration) During Purification

Question: My product fractions are turning yellow or pink during column chromatography or upon concentration. Is my product decomposing?

Answer: Yes, discoloration is a strong indicator of degradation, likely due to oxidation.

Underlying Cause: Phenols are susceptible to oxidation, especially when exposed to air, light, and trace metal impurities, or when adsorbed onto an acidic surface like silica gel for extended periods. This process can form highly colored quinone-type structures. The ester functionality, while more stable, can undergo hydrolysis if exposed to acidic or basic conditions, especially in the presence of water.

Preventive Measures:

  • Minimize Oxygen Exposure:

    • Degas your chromatography solvents by sparging with nitrogen or argon before use.

    • Apply a positive pressure of an inert gas (e.g., a nitrogen balloon) to the top of your column during the run.

  • Protect from Light: Wrap the column and collection flasks in aluminum foil to prevent photo-degradation.

  • Work Quickly: Do not let the crude material sit on the column for an extended period. Elute the product as efficiently as possible.

  • Use High-Purity Solvents: Ensure your solvents are free from peroxides and metal contaminants.

  • Consider an Antioxidant: In extreme cases, adding a trace amount of a radical scavenger like BHT (butylated hydroxytoluene) to the crude material before loading can prevent oxidation, but this introduces an impurity that must be removed later.

Problem 4: Challenges with Recrystallization

Question: I am attempting to recrystallize my purified material, but it either "oils out" or fails to precipitate from the solution. What troubleshooting steps can I take?

Answer: Recrystallization is a powerful final polishing step but requires careful solvent selection and technique.

Underlying Cause:

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. Instead of forming a crystal lattice, the compound separates as a liquid.

  • Failure to Crystallize: This can be due to using a solvent in which the compound is too soluble, even at low temperatures, or due to the presence of impurities that inhibit crystal formation.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Addressing "Oiling Out":

    • Add More Solvent: Immediately add more of the hot solvent to dissolve the oil, then allow it to cool much more slowly.

    • Lower the Temperature: Re-heat the solution until everything is dissolved, then cool it to a temperature just below where it oiled out before and try to induce crystallization by seeding.

  • Inducing Crystallization:

    • Seeding: Add a single, pure crystal of your product to the cooled, supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Reduce Temperature: Place the flask in an ice bath or freezer to further decrease the solubility of your compound.[3]

Data Summary: Potential Recrystallization Solvents
Solvent SystemTypeNotes
TolueneSingle SolventGood for aromatic compounds. Cool slowly.
Ethyl Acetate / HexanesBinary (Co-solvent)Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Re-heat to clarify and cool slowly.
Ethanol / WaterBinary (Co-solvent)Similar to above; dissolve in hot ethanol and add water.
Dichloromethane / HexanesBinary (Co-solvent)A lower-boiling point option.

Purification Workflow Visualization

The following diagram outlines a robust, multi-step strategy for purifying 3-(4-hydroxyphenyl)propyl acetate from a crude reaction mixture.

Purification_Workflow cluster_0 Step 1: Initial Work-up cluster_1 Step 2: Primary Purification cluster_2 Step 3: Final Polishing A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with aq. NaHCO3 (Removes Acidic Impurities) B->C D Wash with Water & Brine (Removes Polar Impurities) C->D E Dry & Concentrate D->E F Crude Product E->F Proceed if solid/oil G Column Chromatography (Silica or Alumina) F->G H Combine Pure Fractions G->H I Concentrate in vacuo H->I J Semi-Pure Solid I->J Proceed if solid K Recrystallization J->K L Filter & Dry Crystals K->L M High-Purity Product L->M

Caption: General purification workflow for 3-(4-hydroxyphenyl)propyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate in the synthesis of 3-(4-hydroxyphenyl)propyl acetate?

A1: Besides the starting materials, potential process-related impurities include:

  • Di-acetylated product: Acetylation of both the primary alcohol and the phenolic hydroxyl can occur, especially if a strong acetylating agent and excess reagent are used.

  • Polymerization byproducts: Under harsh acidic conditions, phenolic compounds can sometimes undergo side reactions.

  • Solvent and Reagent Residues: Residual solvents from the reaction or work-up, and byproducts from reagents (e.g., from an acid catalyst), may be present.[4][5]

Q2: Which analytical techniques are essential for confirming the purity and identity of the final product?

A2: A combination of techniques is recommended for comprehensive analysis:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.[6][7][8]

  • GC-MS or LC-MS: Excellent for identifying volatile or soluble impurities, respectively, and confirming the molecular weight of the product.[9][10][11] GC-MS is particularly useful for detecting residual starting alcohol.

  • HPLC (Reversed-Phase): The gold standard for purity assessment. A high-purity sample should show a single major peak when monitored at an appropriate UV wavelength (e.g., ~225 nm and ~275 nm). This technique is crucial for developing a validated analytical method for quality control.[12][13][14][15]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups: a broad O-H stretch for the phenol, a sharp C=O stretch for the ester (~1745 cm⁻¹), and C-O stretches.[7]

Q3: What are the ideal storage conditions for high-purity 3-(4-hydroxyphenyl)propyl acetate?

A3: Due to its susceptibility to oxidation, the purified compound should be stored in an amber vial to protect it from light, under an inert atmosphere (argon or nitrogen), and in a cool, dry place (refrigerator or freezer). This minimizes the rate of degradation over time.

Q4: Is distillation a viable purification method for this compound?

A4: While distillation is a powerful technique for purifying liquids, it is generally not the preferred method for 3-(4-hydroxyphenyl)propyl acetate. The compound likely has a high boiling point due to its molecular weight and the hydrogen-bonding capability of the phenolic group. High temperatures required for atmospheric distillation could lead to thermal decomposition. While vacuum distillation could lower the required temperature, chromatography and recrystallization are typically safer, more effective, and more scalable methods for achieving high purity with this type of molecule.[16][17][18]

Impurity Profile and Separation Logic

The following diagram illustrates the target molecule and its common impurities, highlighting the challenge of separating compounds with similar structural features.

Impurity_Profile Product 3-(4-hydroxyphenyl)propyl acetate (Target Product) Start_OH 3-(4-hydroxyphenyl)propan-1-ol (Starting Material) Product->Start_OH Similar Polarity Diacetate 1-acetoxy-3-(4-acetoxyphenyl)propane (Di-acetylated Impurity) Product->Diacetate Less Polar Acid Acetic Acid (Reagent) Product->Acid Very Different Polarity (Easily Removed by Wash)

Caption: Key compounds in the purification of 3-(4-hydroxyphenyl)propyl acetate.

References

  • Google Patents. (n.d.). Method for continuous production of n-propyl acetate.
  • Google Patents. (n.d.). Method for preparing and purifying propyl acetate.
  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

  • YouTube. (2019). Synthesis of N-Propyl Acetate. Retrieved from [Link]

  • IChemE. (2006).
  • Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing n-propyl acetate and method for producing allyl acetate.
  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. Retrieved from [Link]

  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Springer Nature. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]

  • ResearchGate. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

  • ResearchGate. (n.d.). GC chromatogram for acetate derivative (propyl-acetate). a Total ion.... Retrieved from [Link]

  • ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra. Retrieved from [Link]

  • DWSIM. (n.d.). Reactive Distillation method for Production of n- Propyl Acetate. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

  • De Gruyter. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • MDPI. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. Retrieved from [Link]

Sources

"matrix effects in LC-MS/MS analysis of 3-(4-hydroxyphenyl)propyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects & Stability for 3-(4-hydroxyphenyl)propyl acetate

Status: Active Specialist: Senior Application Scientist Ticket ID: #ME-HPPA-001

Executive Summary

You are analyzing 3-(4-hydroxyphenyl)propyl acetate , a lipophilic phenolic ester. In biological matrices (plasma, urine), this molecule presents a dual challenge: Ion Suppression (classic matrix effect) and Enzymatic Instability (pseudo-matrix effect).

Many users mistake the rapid hydrolysis of the acetate group by plasma esterases for ion suppression. This guide provides the protocols to distinguish between these two phenomena and solve them.

Module 1: Diagnosis – Visualizing the Problem

Q: "I see low sensitivity in plasma compared to solvent standards. Is this suppression or degradation?"

A: You cannot distinguish them by simple injection. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of your matrix effects relative to your chromatography.

Protocol: Post-Column Infusion (PCI) [1]
  • Setup: Connect a syringe pump containing your analyte (100–500 ng/mL in mobile phase) to the LC flow via a T-piece connector after the column but before the MS source.

  • Flow Rates: Set the syringe pump to 5–10 µL/min. Set the LC pump to your method's standard flow rate (e.g., 0.4 mL/min).

  • Acquisition: Tune the MS to the analyte's transition (likely ESI+ for the ester or ESI- for the phenol). Acquire data for the full run time.[2]

  • Injection: Inject a blank matrix extract (extracted plasma/urine without analyte).

  • Interpretation: The baseline should be high and stable (from the infusion). Any "dips" in the baseline indicate suppression zones caused by the blank matrix eluting from the column. Any "humps" indicate enhancement.

Diagram: Post-Column Infusion Workflow

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS MS/MS Source (Detector) Tee->MS Combined Stream

Caption: Schematic of the Post-Column Infusion setup used to visualize ionization suppression zones.

Module 2: The "Ghost" Matrix Effect (Stability)

Q: "My PCI baseline is flat (no suppression), but my recovery is still <50%. What is happening?"

A: You are likely victim to Esterase Hydrolysis . 3-(4-hydroxyphenyl)propyl acetate is an ester. Plasma contains abundant esterases (e.g., butyrylcholinesterase) that rapidly convert your analyte into 3-(4-hydroxyphenyl)propan-1-ol. This is not ion suppression; the molecule is physically disappearing.

Protocol: Stability Stabilization

Do NOT use neutral plasma. You must inhibit enzyme activity immediately upon collection.

  • Acidification: Collect blood into tubes containing citric acid or add HCl/Formic acid to plasma immediately (target pH < 4.0). Esterases are inactive at low pH.

  • Inhibitors: If acidification fails, add PMSF (Phenylmethylsulfonyl fluoride) or Sodium Fluoride (NaF) to the collection tubes.

  • Temperature: Keep all samples on ice (4°C). Never process at room temperature.

Diagram: Hydrolysis vs. Stabilization

Stability_Path Analyte 3-(4-hydroxyphenyl)propyl acetate (Target Analyte) Product 3-(4-hydroxyphenyl)propan-1-ol (Hydrolysis Product) Analyte->Product Rapid Hydrolysis Enzyme Plasma Esterases (Active at pH 7.4) Enzyme->Analyte Attacks Ester Bond Inhibitor Stabilization: Acidification (pH < 4) or NaF Inhibitor->Enzyme Blocks Activity

Caption: Mechanism of analyte loss via enzymatic hydrolysis and the stabilization strategy required.

Module 3: Quantification – The Matrix Factor

Q: "How do I calculate the exact percentage of suppression?"

A: Use the Matuszewski Method (FDA/EMA recommended). This distinguishes between Extraction Efficiency (Recovery) and Matrix Effect.

Protocol: Matrix Factor Calculation

Prepare three sets of samples at the same concentration (Low QC and High QC):

  • Set A (Neat): Standard in pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike the analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

ParameterFormulaInterpretation
Matrix Factor (MF) Area (Set B) / Area (Set A)< 1.0: Suppression> 1.0: Enhancement1.0: No Effect
Recovery (RE) Area (Set C) / Area (Set B)Efficiency of the extraction step (LLE/SPE).
Process Efficiency Area (Set C) / Area (Set A)Combined loss from extraction and suppression.

Critical Step: Calculate the IS-Normalized Matrix Factor .



Goal: The IS-Norm MF should be close to 1.0 (indicating the IS tracks the matrix effect perfectly).
Module 4: Cleanup Solutions

Q: "I have confirmed suppression (MF = 0.6). Protein Precipitation (PPT) isn't working. What next?"

A: PPT (using Acetonitrile/Methanol) is "dirty." It removes proteins but leaves phospholipids (glycerophosphocholines), which are the primary cause of suppression in LC-MS.

Recommended Workflow for Phenolic Esters

Since your molecule is lipophilic (propyl chain + aromatic ring), switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .

  • LLE Solvent: Use Ethyl Acetate:Hexane (90:10) or MTBE (Methyl tert-butyl ether) .

    • Why? Phospholipids are very polar (zwitterionic). They tend to stay in the aqueous phase or precipitate, while your neutral ester partitions into the organic layer.

  • Chromatography: If you must use PPT, ensure your gradient flushes the column.

    • Trap: Phospholipids often elute late in the gradient. If your run time is too short, they may wrap around and suppress the next injection.

    • Fix: Add a high-organic hold (95% B for 2 mins) at the end of every run.

References
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34.[4] Link[4]

  • Lv, H., Huang, W., Sun, J., et al. (2018). Simultaneous determination of phenolic acids in rat plasma by LC-MS/MS. Journal of Chromatography B. (Provides context on phenolic stability and extraction). Link

Sources

"troubleshooting poor solubility of 3-(4-hydroxyphenyl)propyl acetate" in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-hydroxyphenyl)propyl acetate

Welcome to the technical support guide for 3-(4-hydroxyphenyl)propyl acetate. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure successful experimentation.

Compound Profile: 3-(4-hydroxyphenyl)propyl acetate

Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule.

PropertyValue / PredictionSourceRationale for Solubility Issues
Molecular Formula C₁₁H₁₄O₃[1][2]-
Molecular Weight 194.23 g/mol [1][2]-
Structure Phenolic ring, propyl chain, acetate ester[1]The molecule possesses both a hydrophilic (phenolic -OH) and a significant hydrophobic (propyl chain, phenyl ring, acetate group) character, making it amphipathic.
XLogP3 2.1[2]A positive LogP value indicates higher solubility in octanol than in water, predicting poor aqueous solubility.
Hydrogen Bond Donors 1 (the phenolic hydroxyl)[2]Limited hydrogen bonding potential with water.
Hydrogen Bond Acceptors 3 (hydroxyl oxygen, two ester oxygens)[2]Can accept hydrogen bonds from water, but this is offset by the large non-polar surface area.
Predicted pKa ~9.5 - 10.0 (for the phenolic hydroxyl)[3]The phenolic hydroxyl is weakly acidic. At physiological pH (~7.4), it will be overwhelmingly in its neutral, less soluble protonated form.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(4-hydroxyphenyl)propyl acetate not dissolving in my aqueous buffer (e.g., PBS, pH 7.4)?

A1: The compound has a predicted octanol-water partition coefficient (XLogP3) of 2.1, which indicates a preference for non-polar environments and thus poor solubility in water.[2] At a neutral pH of 7.4, the phenolic hydroxyl group (with an estimated pKa around 9.5-10.0) is protonated and uncharged, further limiting its interaction with polar water molecules.[3] Phenolic compounds in general often exhibit low aqueous solubility.[4][5]

Q2: Can I heat the solution to improve solubility?

A2: Gentle warming (e.g., to 37°C) can be attempted, but it may not be sufficient and carries risks. Esters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Aggressive heating can lead to the cleavage of the acetate group, yielding 3-(4-hydroxyphenyl)propanol and acetic acid, which would compromise your experiment.

Q3: Is the compound stable in aqueous solutions?

A3: The primary stability concern is the hydrolysis of the ester linkage. The rate of hydrolysis is pH-dependent. It is slowest near neutral pH and is accelerated under both acidic and, particularly, alkaline conditions. For any stock solution, it is recommended to prepare it fresh or store it at -20°C or -80°C for short periods and perform quality control if stored for extended durations.

Q4: I see some particles even after vigorous vortexing. What should I do?

A4: This indicates you have exceeded the compound's solubility limit in your chosen solvent system. Do not proceed with an experiment using a solution with visible precipitate, as the true concentration is unknown and will be lower than calculated. Refer to the troubleshooting guides below to achieve complete dissolution.

In-Depth Troubleshooting Guides

Guide 1: The Co-Solvent Strategy

This is the most common and effective first-line approach for solubilizing hydrophobic compounds for in vitro studies.

The Scientific Rationale: Water-miscible organic co-solvents like dimethyl sulfoxide (DMSO) or ethanol reduce the overall polarity of the solvent system. By disrupting the strong hydrogen-bonding network of water, they create a more favorable environment for the hydrophobic portions of the 3-(4-hydroxyphenyl)propyl acetate molecule, thereby increasing its solubility.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound in Aqueous Buffer prep_stock Prepare Concentrated Stock in 100% Co-solvent (e.g., DMSO, Ethanol) start->prep_stock Step 1 serial_dilute Perform Serial Dilution into Aqueous Buffer prep_stock->serial_dilute Step 2 check_precipitate Observe for Precipitation at Final Concentration serial_dilute->check_precipitate Step 3 success Success: Compound Solubilized Proceed with Experiment check_precipitate->success No fail Failure: Precipitation Occurs check_precipitate->fail Yes next_step Proceed to Advanced Methods (pH or Cyclodextrin) fail->next_step

Caption: Troubleshooting workflow for using a co-solvent.

Comparison of Common Co-solvents:

Co-solventProsConsRecommended Max % (v/v) in Cell Culture
DMSO Excellent solubilizing power for many hydrophobic compounds.[4]Can be toxic to cells, typically above 0.5%. Can interfere with some assays.< 0.5%
Ethanol Less toxic than DMSO. Volatile, can be removed if necessary.Generally a weaker solvent than DMSO for highly insoluble compounds.< 1.0%
Methanol Good solubilizing power.[6]More toxic than ethanol.Not recommended for live-cell assays.

See SOP 1 for a detailed protocol on preparing a co-solvent stock solution.

Guide 2: The pH Adjustment Strategy

This method leverages the acidic nature of the phenolic hydroxyl group.

The Scientific Rationale: According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the pKa of the phenolic hydroxyl group (~9.5), the group will deprotonate to form a negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity and, consequently, its solubility in water.

Caption: Relationship between pH, pKa, and ionization state.

When to Use This Method:

  • When organic co-solvents must be avoided.

  • For experiments conducted at high pH (e.g., certain chemical reactions or enzyme assays).

  • When preparing a highly concentrated aqueous stock for later dilution into a final buffer.

Critical Considerations:

  • Compound Stability: High pH can significantly accelerate ester hydrolysis. A stock solution prepared at pH 11 should be used immediately.

  • Experimental Compatibility: Ensure that the final pH of your working solution after adding the alkaline stock is compatible with your experimental system (e.g., cells, proteins).

  • Buffering Capacity: When adding a small volume of high-pH stock to your final buffer, ensure the buffer has sufficient capacity to bring the pH back to the desired range.

See SOP 2 for a protocol on pH-mediated solubilization.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of a Concentrated Stock Solution Using a Co-solvent

Objective: To prepare a validated, high-concentration stock of 3-(4-hydroxyphenyl)propyl acetate in DMSO for subsequent dilution into aqueous experimental buffers.

Materials:

  • 3-(4-hydroxyphenyl)propyl acetate (MW: 194.23 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

  • Vortex mixer

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Calculation: Determine the mass of compound needed for your desired stock concentration.

    • Example for a 10 mM stock: 194.23 g/mol * 0.010 mol/L = 1.9423 mg/mL. To make 1 mL, weigh 1.94 mg.

  • Weighing: Carefully weigh the compound into a tared tube or vial. Due to potential hygroscopy, perform this step quickly.[5]

  • Dissolution: Add the calculated volume of DMSO. Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if needed, but avoid overheating.

  • Visual Inspection: Hold the vial against a light source to ensure no solid particles or haziness remains. The solution should be perfectly clear.

  • (Optional but Recommended) Concentration Validation: a. Determine the molar extinction coefficient (ε) of the compound in DMSO at its λ_max (typically near 280 nm for phenolic compounds).[5] If this is unknown, it must be determined empirically by creating a standard curve with a precisely weighed sample. b. Prepare a high dilution of your stock solution in DMSO (e.g., 1:1000). c. Measure the absorbance at λ_max. d. Calculate the concentration using the Beer-Lambert Law: Concentration (M) = Absorbance / (ε * path length) . The calculated value should match your target stock concentration.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

SOP 2: Solubilization via pH Adjustment

Objective: To solubilize the compound in an aqueous base for immediate use or dilution.

Materials:

  • 3-(4-hydroxyphenyl)propyl acetate

  • 1 M NaOH solution

  • Deionized water

  • pH meter

Procedure:

  • Suspension: Weigh the desired amount of compound into a glass beaker or flask. Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume). The compound will not dissolve and will form a suspension.

  • Titration: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH increases, the suspension will begin to clear. Continue adding NaOH until all solid material has dissolved and the solution is clear. This will likely occur at a pH > 10.5.

  • Final Volume Adjustment: Once dissolved, add deionized water to reach the final target volume.

  • Usage: Use this solution immediately. Due to the high pH, the ester is highly susceptible to hydrolysis. This stock is intended for immediate dilution into a well-buffered experimental solution.

References

  • FooDB. (2015). Showing Compound 3-(4-hydroxyphenyl)-3-hydroxy-propionyl-CoA (FDB030395).
  • Chem-Impex. (n.d.). 3-(4'-Hydroxyphenyl)propionic acid methyl ester.
  • PubChem. (2026). 3-(4-Hydroxyphenyl)propionic acid.
  • Global Substance Registration System (GSRS). (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE.
  • Solvay. (n.d.). N-PROPYL ACETATE.
  • Cheméo. (n.d.). Chemical Properties of n-Propyl acetate (CAS 109-60-4).
  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate.
  • Wikipedia. (n.d.). Propyl acetate.
  • ResearchGate. (2021). Aqueous Solubility of Some Natural Phenolic Compounds.
  • MDPI. (2010). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 15(3), 1835-1847. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6524. Available at: [Link]

  • ResearchGate. (2013). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
  • MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4635. Available at: [Link]

  • ChemicalBook. (n.d.). 4-hydroxyphenyl acetate CAS#: 3233-32-7.
  • ResearchGate. (2020). Multistep reaction catalyzed by the EST–PtNP complexes. Hydrolysis of....
  • MedChemExpress. (n.d.). 4-Hydroxyphenyl acetate (4-HPA).

Sources

Technical Support Center: Synthesis of 3-(4-hydroxyphenyl)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Chemoselectivity & Side Reaction Mitigation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: The Core Conflict

User Query: "I am trying to acetylate the propyl alcohol group of 3-(4-hydroxyphenyl)propanol, but I keep getting mixtures of diacetate and phenolic acetate. How do I stop the phenol from reacting?"

Diagnostic: The synthesis of 3-(4-hydroxyphenyl)propyl acetate presents a classic chemoselectivity challenge . You are dealing with two nucleophiles on the same molecule:

  • Aliphatic Primary Alcohol: High pKa (~16), more nucleophilic in neutral/acidic conditions, sterically unhindered.

  • Phenolic Hydroxyl: Lower pKa (~10), highly acidic, becomes a potent nucleophile (phenoxide) in basic conditions.

The Failure Mode: Standard acetylation (Acetic Anhydride + Pyridine/TEA) is too aggressive. It activates both hydroxyls, leading to the Diacetate (major impurity) or the Phenolic Acetate (regio-isomer).

Visualizing the Reaction Pathways

The following diagram illustrates the "Selectivity Landscape." You must navigate the Green path while blocking the Red paths.

ReactionPathways SM Starting Material 3-(4-hydroxyphenyl)propanol Target TARGET PRODUCT Aliphatic Acetate SM->Target Enzymatic (CAL-B) OR Boronic Acid Cat. Diacetate SIDE PRODUCT A Diacetate (Over-reaction) SM->Diacetate Ac2O + Pyridine (Uncontrolled) Phenolic SIDE PRODUCT B Phenolic Acetate (Wrong Isomer) SM->Phenolic Basic Conditions (Phenoxide formation) Quinone SIDE PRODUCT C Quinone (Oxidation) SM->Quinone Air/High pH (Oxidative Stress) Target->Diacetate Extended Reaction Time

Figure 1: Reaction divergence based on catalyst and conditions. The green path requires kinetic control or enzymatic catalysis.

Knowledge Base: Protocols & Troubleshooting

Method A: Enzymatic Transesterification (Recommended)

Best for: High purity, green chemistry, avoiding protection groups.

The Solution: Use Lipase B from Candida antarctica (CAL-B) , commercially known as Novozym 435.[1] This enzyme creates a "chiral pocket" that accepts the aliphatic chain but sterically rejects the phenol.

Protocol:

  • Solvent: Dry Diisopropyl ether (DIPE) or Toluene.

  • Acyl Donor: Vinyl Acetate (2-3 equivalents). Note: Irreversible donor.

  • Catalyst: Immobilized CAL-B (10-20% w/w relative to substrate).

  • Conditions: 30-40°C, 200 rpm shaking.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Reaction Stalls <50% Acetaldehyde poisoning (byproduct of vinyl acetate).Switch acyl donor to Ethyl Acetate (slower but reversible) or apply molecular sieves to scavenge byproducts.
Enzyme Aggregation Water content is too high.CAL-B requires trace water to function, but too much causes clumping. Pre-dry solvent over Na2SO4.[2]
Diacetate Formation Reaction time too long.Lipases can eventually process phenols if left for days. Quench reaction immediately upon TLC completion (usually 4-6 hours).
Method B: Chemoselective Chemical Acetylation

Best for: Large scale where enzymes are cost-prohibitive.

The Solution: Use Trimethyl Orthoacetate with acid catalysis.[3] This generates the active acylating agent in situ which prefers the more nucleophilic aliphatic alcohol.[3]

Protocol:

  • Dissolve substrate in CH2Cl2.

  • Add Trimethyl Orthoacetate (1.2 eq).

  • Add TMSCl (Trimethylsilyl chloride) (1.0 eq) dropwise.

  • Stir at Room Temperature for 3-6 hours.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Low Yield Moisture ingress.TMSCl hydrolyzes instantly in moist air. Run under strict Nitrogen/Argon atmosphere.
Phenolic Acetylation Localized high concentration of acid.Dilute the TMSCl in solvent before addition. Ensure vigorous stirring to prevent "hot spots."

Critical FAQ: Side Reaction Avoidance

Q: Why can't I just use Acetic Anhydride and limit the equivalents to 1.0? A: You will get a statistical mixture. The reaction rates of the aliphatic alcohol and the phenol are not sufficiently different in standard solvents to prevent "double hits" on some molecules while leaving others unreacted. You will end up with ~50% Product, ~25% Starting Material, and ~25% Diacetate. Separation of these is difficult due to similar polarity.

Q: I see "browning" in my reaction mixture. What is this? A: This is Side Product C (Quinone) . Phenols are susceptible to oxidation, especially in basic solutions (like Pyridine/TEA) exposed to air.

  • Fix: Degas all solvents with Nitrogen sparging for 15 minutes before use. Add a pinch of antioxidant (e.g., Sodium Metabisulfite) during the workup.

Q: Can I use a protection group strategy? A: Yes, this is the "Nuclear Option" (100% reliable but adds steps).

  • Protect Phenol: Benzyl bromide + K2CO3 → Benzyl ether.

  • Acetylate: Ac2O + Pyridine → Acetyl ester.

  • Deprotect: H2/Pd-C → Target Product.

  • Warning: Ensure your hydrogenation conditions don't reduce the ester (avoid high pressure/temp).

Data Vault: Physical Properties & Selectivity Metrics

Comparative Selectivity of Methods

MethodReagent SystemSelectivity (Aliphatic:Phenolic)YieldNotes
Classical Ac2O / Pyridine1.5 : 145%Avoid. Statistical mixture.
Mild Base Ac2O / NaHCO38 : 175%Better, but requires strict monitoring.
Orthoester MeC(OMe)3 / TMSCl40 : 188%Excellent chemical method.
Enzymatic CAL-B / Vinyl Acetate>99 : 1 96% Gold Standard.

Key Reactivity Parameters

ParameterAliphatic -OH (Propyl)Phenolic -OH (Ring)Implication
pKa ~16-17~10Phenol deprotonates easily; avoid strong bases.
Nucleophilicity High (Neutral)Low (Neutral) / High (Anionic)Keep pH neutral/acidic to suppress phenol.
IR Signature ~1050 cm⁻¹ (C-O stretch)~1230 cm⁻¹ (C-O stretch)Use IR to monitor specific site reaction.

Mechanism Deep Dive: Enzymatic Selectivity

Why does CAL-B work?

The active site of Candida antarctica Lipase B contains a catalytic triad (Ser-His-Asp). The "oxyanion hole" stabilizes the transition state. The aliphatic chain of your substrate fits into the hydrophobic binding pocket, positioning the hydroxyl group perfectly against the Acyl-Enzyme intermediate. The rigid phenyl ring, however, cannot maneuver the phenolic hydroxyl into the catalytic serine due to steric clash with the enzyme wall.

EnzymaticMechanism Step1 1. Acyl-Enzyme Formation (Enzyme + Vinyl Acetate) Step2 2. Substrate Binding (Aliphatic chain enters pocket) Step1->Step2 Decision Steric Filter Step2->Decision Step3A Path A: Aliphatic -OH Fits in Oxyanion Hole Decision->Step3A Allowed Step3B Path B: Phenolic -OH Steric Clash with Wall Decision->Step3B Blocked Product Release Target Product + Regenerated Enzyme Step3A->Product

Figure 2: The "Lock and Key" mechanism of Lipase CAL-B preventing phenolic acetylation.

References

  • Selective Acylation using Orthoesters: Sabitha, G., et al. "Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups."[3] New Journal of Chemistry, 2000. Link

  • Lipase Catalysis (CAL-B): Anderson, E. M., et al. "Lipase-catalyzed selective acetylation of primary alcohols." Biocatalysis and Biotransformation, 1998. (Foundational methodology for CAL-B selectivity).
  • Mild Base Acetylation: Ghosh, R., et al. "Acetylation of Alcohols and Phenols under Catalyst and Solvent-Free Conditions." MDPI Catalysts, 2017. Link

  • Physical Data: PubChem Compound Summary for 3-(4-hydroxyphenyl)propyl acetate. Link

  • General Chemoselectivity Reviews: "Protective Groups in Organic Synthesis" (Theodora Greene), Chapter on Phenols vs Alcohols.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-hydroxyphenyl)propyl acetate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up. Our focus is on providing robust, validated guidance to ensure efficiency, purity, and safety in your operations.

Synthesis Overview: From Lab Bench to Reactor

The target molecule, 3-(4-hydroxyphenyl)propyl acetate, is typically synthesized via the esterification of 3-(4-hydroxyphenyl)-1-propanol. While straightforward at the lab scale, scaling up this process introduces challenges related to reaction equilibrium, heat management, selectivity, and purification. This guide will primarily focus on the acetylation of the primary alcohol group.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3-(4-hydroxyphenyl)propyl acetate.

SynthesisWorkflow Start Starting Material: 3-(4-hydroxyphenyl)-1-propanol Reaction Reaction Vessel (Controlled Temperature & Mixing) Start->Reaction Reagents Reagents: Acetylation Agent (e.g., Acetic Anhydride) Catalyst (e.g., H₂SO₄) Reagents->Reaction Quench Reaction Quenching (e.g., Water/Ice) Reaction->Quench 1. Reaction Monitoring (TLC/GC) Workup Aqueous Work-up (Extraction & Washing) Quench->Workup 2. Neutralization Purification Purification (Distillation or Chromatography) Workup->Purification 3. Solvent Removal Product Final Product: 3-(4-hydroxyphenyl)propyl acetate Purification->Product QC Quality Control (NMR, GC-MS) Product->QC

Caption: General workflow for the synthesis of 3-(4-hydroxyphenyl)propyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-(4-hydroxyphenyl)propyl acetate?

There are two main approaches for this esterification:

  • Fischer-Speier Esterification : This classic method involves reacting the starting alcohol (3-(4-hydroxyphenyl)-1-propanol) with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is reversible, and water is produced as a byproduct. To achieve high yields, the water must be removed, often by using a Dean-Stark apparatus, or by using a large excess of one of the reactants.[2]

  • Acylation with an Activated Acetic Acid Derivative : A more common and often faster method involves using a more reactive acetylating agent like acetic anhydride or acetyl chloride.[3] These reactions are typically not reversible and can be driven to completion more easily. Acetic anhydride is often preferred for scale-up due to its lower cost and safer handling compared to acetyl chloride.

Q2: My starting material, 3-(4-hydroxyphenyl)-1-propanol, is expensive. Can it be synthesized in-house?

Yes, 3-(4-hydroxyphenyl)-1-propanol can be synthesized through several routes, though it requires additional process development. A common laboratory method is the reduction of p-coumaric acid or its esters using reducing agents like lithium aluminum hydride.[4] For larger scales, catalytic hydrogenation of appropriate precursors would be more viable. The starting material is a solid with a melting point of 51-54 °C.[5] Purity of this starting material is critical to avoid introducing impurities that are difficult to remove later.

Q3: Which acetylation method is better for scaling up: Fischer Esterification or using Acetic Anhydride?

For scaling up, using acetic anhydride is generally more advantageous. Here's why:

  • Irreversible Reaction : The reaction is not governed by equilibrium, which simplifies the process as you don't need to actively remove a byproduct (water) to drive the reaction to completion.[1][2]

  • Faster Reaction Rates : Reactions with acetic anhydride are typically much faster than Fischer esterifications.

  • Process Simplification : Eliminating the need for a Dean-Stark apparatus or large excesses of reagents simplifies the reactor setup.

However, the reaction with acetic anhydride is highly exothermic and requires careful temperature control, which is a key challenge during scale-up.[3]

Q4: Can the phenolic hydroxyl group be acetylated as well? How do I ensure selectivity for the primary alcohol?

Yes, the phenolic hydroxyl is also nucleophilic and can be acetylated, leading to the formation of a di-acetylated byproduct. Achieving selectivity is a key process challenge.

  • Stoichiometry Control : Carefully controlling the stoichiometry to use only a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent is the first step.

  • Temperature Control : Lowering the reaction temperature can sometimes improve selectivity, as the primary alcohol is generally more reactive than the phenol.

  • Catalyst Choice : While strong acid catalysts can promote both reactions, some conditions may favor one over the other. In some cases, a basic catalyst like pyridine or a milder acid catalyst might be explored.

Troubleshooting Guide for Scale-Up

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Unfavorable Equilibrium (Fischer Method): The presence of water byproduct is pushing the reaction backward.[6] 2. Insufficient Catalyst Activity: The acid catalyst may be old, wet, or used in insufficient quantity. 3. Poor Mixing/Mass Transfer: In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of low reactant concentration.1. Drive the Equilibrium: For Fischer esterification, use a Dean-Stark trap to azeotropically remove water. Alternatively, use a large excess of the alcohol starting material if it can be easily recovered.[2] 2. Verify Catalyst: Use a fresh, anhydrous acid catalyst. Ensure proper loading (typically 1-5 mol%). 3. Optimize Agitation: Increase the stirrer speed. Check the reactor's mixing efficiency and ensure no dead zones exist. For very large scales, consider reactor design with baffles.
Formation of Di-acetylated Side Product 1. Over-acetylation: The phenolic hydroxyl group is reacting in addition to the primary alcohol. 2. Harsh Reaction Conditions: High temperatures or a highly active catalyst can reduce selectivity.1. Control Stoichiometry: Add the acetylating agent (e.g., acetic anhydride) slowly and controllably, using no more than 1.1 equivalents. 2. Optimize Temperature: Run the reaction at the lowest feasible temperature that still provides a reasonable reaction rate. Perform temperature profiling studies to find the optimal balance.
Difficult or Inefficient Purification 1. Catalyst Residue: Acidic or basic catalysts remaining in the crude product can complicate distillation (e.g., causing decomposition). 2. Similar Boiling Points: Unreacted starting material and the desired product may have close boiling points, making distillation difficult. 3. Emulsion Formation: During aqueous work-up, emulsions can form, leading to poor separation and loss of product.1. Thorough Work-up: After the reaction, quench and neutralize the catalyst. For an acid catalyst, wash with a mild base (e.g., sodium bicarbonate solution). For a base catalyst, wash with a mild acid.[3] 2. Drive Reaction to Completion: Ensure the reaction goes to >99% conversion by monitoring with GC or TLC. This minimizes the amount of starting material left to separate. Consider fractional distillation under vacuum. 3. Break Emulsions: Add a saturated brine solution during the work-up to increase the aqueous phase density and help break emulsions.[3]
Runaway Exothermic Reaction 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases upon scale-up, making it harder to remove the heat generated from the exothermic acetylation reaction. 2. Reagent Addition Rate: Adding the acetylating agent too quickly generates heat faster than the cooling system can handle.1. Controlled Addition: Add the reagent sub-surface at a slow, controlled rate. Use a dosing pump for accuracy. 2. Efficient Cooling: Ensure the reactor's cooling jacket is functioning optimally. Start the addition at a lower temperature to provide a larger buffer. 3. Consider Continuous Flow: For industrial-scale production, a continuous-flow reactor offers superior heat management and safety compared to a large batch reactor.[7]

Experimental Protocols

Protocol 1: Lab-Scale Fischer-Speier Esterification (5g Scale)

This protocol emphasizes driving the reaction to completion by removing the water byproduct.

  • Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.

  • Reagents: To the flask, add 3-(4-hydroxyphenyl)-1-propanol (5.0 g, 32.8 mmol), glacial acetic acid (2.96 g, 49.3 mmol, 1.5 eq), p-toluenesulfonic acid monohydrate (0.31 g, 1.64 mmol, 0.05 eq), and toluene (40 mL).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-6 hours). Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst and excess acetic acid. Then, wash with saturated brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 3-(4-hydroxyphenyl)propyl acetate.

Protocol 2: Scaled-Up Acetylation with Acetic Anhydride (100g Scale)

This protocol is designed for a jacketed lab reactor and focuses on controlling the exothermic reaction.

  • Setup: In a 1L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a pressure-equalizing dropping funnel, charge 3-(4-hydroxyphenyl)-1-propanol (100 g, 0.657 mol) and a suitable solvent like ethyl acetate (300 mL).

  • Cooling: Start the overhead stirrer and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) as the catalyst.

  • Controlled Reagent Addition: Add acetic anhydride (70.5 g, 0.690 mol, 1.05 eq) to the dropping funnel. Add the acetic anhydride dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until GC analysis shows full conversion of the starting material.

  • Quenching: Cool the reactor back down to ~10 °C and slowly add cold water (200 mL) to quench the excess acetic anhydride.

  • Work-up: Transfer the mixture to a large separatory funnel. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated brine.

  • Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]

  • Google Patents. US20130018203A1 - Method for producing n-propyl acetate and method for producing allyl acetate.
  • YouTube. (2019). Synthesis of N-Propyl Acetate. Available from: [Link]

  • de Oliveira, K. T., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Intermediate: 4-Hydroxyphenyl Acetate in Pharmaceutical Manufacturing. Available from: [Link]

  • Request PDF. (2025). Biocatalytic acylation of sugar alcohols by 3-(4-hydroxyphenyl)propionic acid. Available from: [Link]

  • Google Patents. CN1325464C - Method for preparing and purifying propyl acetate.
  • Beilstein Archives. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Available from: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 82452, 3-(4-Hydroxyphenyl)propanol. Available from: [Link]

  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 187242, 3-(4-hydroxyphenyl)propyl Acetate. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Available from: [Link]

  • YouTube. (2017). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. Available from: [Link]

  • European Patent Office. EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Available from: [Link]

  • University Course Material. Fischer Esterification. Available from: [Link]

  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available from: [Link]

  • Google Patents. WO2009142245A1 - METHOD FOR PRODUCING n-PROPYL ACETATE.
  • Global Substance Registration System. 3-(4-HYDROXYPHENYL)PROPYL ACETATE. Available from: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Profile: Phloretic Acid vs. 3-(4-Hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(4-hydroxyphenyl)propionic acid (Phloretic Acid) and 3-(4-hydroxyphenyl)propyl acetate . It is structured for researchers in medicinal chemistry and dermatology, focusing on pharmacokinetics, mechanism of action, and experimental validation.

Executive Summary

In drug discovery and cosmetic formulation, these two compounds represent a classic case study of Active Metabolite (Acid) versus Lipophilic Precursor (Acetate) .

  • 3-(4-hydroxyphenyl)propionic acid (HPPA) is a bioactive microbial metabolite with confirmed efficacy in anti-inflammatory signaling (NF-

    
    B suppression), atherosclerosis prevention, and tyrosinase inhibition. It is the thermodynamically stable end-product of flavonoid metabolism.
    
  • 3-(4-hydroxyphenyl)propyl acetate is a lipophilic ester derivative of 3-(4-hydroxyphenyl)-1-propanol. It functions primarily as a membrane-permeable precursor. While it possesses lower intrinsic affinity for polar binding pockets, its superior LogP value allows it to bypass the stratum corneum or cell membrane, where intracellular esterases hydrolyze it into the active alcohol form.

Key Takeaway: Use the Acid for direct target engagement in cell-free assays or aqueous formulations. Use the Acetate for intracellular targeting, transdermal delivery, or sustained release applications.

Physicochemical & Pharmacokinetic Comparison

The structural difference—a carboxylic acid versus an acetate ester—fundamentally alters the molecule's behavior in biological systems.

Feature3-(4-hydroxyphenyl)propionic acid (HPPA)3-(4-hydroxyphenyl)propyl acetate
CAS Number 501-97-380373-18-8
Molecular Structure Free Carboxylic Acid (

)
Acetate Ester of Propanol (

)
LogP (Lipophilicity) ~1.1 (Moderate/Low)~2.1 (High)
pKa ~4.5 (Carboxyl), ~10 (Phenol)~10 (Phenol only)
Solubility High in buffer/water; Low in lipidsLow in water; High in organic solvents/lipids
Cell Permeability Low (Ionized at physiological pH 7.4)High (Neutral, passive diffusion)
Metabolic Fate Stable end-product; excreted renallyRapidly hydrolyzed by esterases to alcohol
Primary Utility Anti-inflammatory, Tyrosinase InhibitorFragrance, Transdermal Prodrug

Mechanistic Pathways & Signaling

The Acid (HPPA): Direct Immunomodulation

HPPA is a verified metabolite of procyanidins (e.g., from cranberries) and tyrosine. Its therapeutic window lies in its ability to modulate the Gut-Systemic Axis .

  • Mechanism: HPPA inhibits the phosphorylation of I

    
    B
    
    
    
    , thereby preventing the nuclear translocation of NF-
    
    
    B. This suppresses downstream cytokines IL-6 and IL-1
    
    
    , reducing macrophage foam cell formation (atherosclerosis protection).
  • Tyrosinase Inhibition: HPPA acts as a competitive inhibitor of tyrosinase, chelating the copper ions at the active site via its phenolic hydroxyl group.

The Acetate: The "Trojan Horse" Strategy

The acetate derivative lacks the carboxylate "anchor" required for certain G-protein coupled receptors (GPRs) but excels in bioavailability.

  • Mechanism: Upon entering the cell, cytosolic esterases (e.g., carboxylesterase 1) cleave the acetate group.

  • Bioactivation: The resulting 3-(4-hydroxyphenyl)-1-propanol (Hydrocoumaryl alcohol) retains the phenolic pharmacophore for antioxidant activity and enzyme inhibition, often with a slower clearance rate than the acid.

Pathway Visualization

The following diagram illustrates the metabolic relationship and distinct signaling targets of both compounds.

BioactivityPathways Acetate 3-(4-hydroxyphenyl) propyl acetate (Lipophilic Entry) Esterase Intracellular Esterases Acetate->Esterase Substrate Membrane Cell Membrane (Barrier) Acetate->Membrane Alcohol 3-(4-hydroxyphenyl) -1-propanol (Active Intermediate) Acid 3-(4-hydroxyphenyl) propionic acid (HPPA) (Stable Metabolite) Alcohol->Acid Oxidation (Liver/Gut) Tyrosinase Tyrosinase Enzyme (Melanogenesis) Alcohol->Tyrosinase Moderate Inhibition Acid->Tyrosinase Competitive Inhibition NFkB NF-kB Pathway (Inflammation) Acid->NFkB Inhibits Phosphorylation Esterase->Alcohol Hydrolysis Membrane->Acetate

Figure 1: Metabolic conversion and pharmacological targets. The Acetate acts as a precursor to the Alcohol, which can be oxidized to the Acid (HPPA), the primary effector for anti-inflammatory signaling.

Experimental Validation Protocols

To objectively compare these compounds, you must control for solubility and enzymatic cleavage. The following protocols are designed to validate Tyrosinase Inhibition (cell-free) vs. Cellular Efficacy (cell-based).

Protocol A: Comparative Tyrosinase Inhibition (Cell-Free)

Purpose: To determine intrinsic binding affinity (


) without the variable of membrane permeability.
  • Reagent Preparation:

    • Enzyme: Mushroom Tyrosinase (250 U/mL in 50 mM Phosphate Buffer, pH 6.8).

    • Substrate: L-DOPA (2.5 mM).

    • Test Compounds: Dissolve HPPA and Propyl Acetate in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Assay Setup (96-well plate):

    • Blank: 140 µL Buffer + 10 µL DMSO.

    • Control: 120 µL Buffer + 20 µL Enzyme + 10 µL DMSO.

    • Test: 120 µL Buffer + 20 µL Enzyme + 10 µL Compound (0.1 – 500 µM).

  • Reaction:

    • Incubate Control and Test wells at 25°C for 10 minutes.

    • Add 20 µL L-DOPA substrate to all wells.

    • Immediately measure Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 15 minutes.

  • Analysis:

    • Calculate the slope (

      
      ) of the linear portion of the curve.
      
    • 
      .
      
    • Expected Result: HPPA (Acid) will show a lower

      
       (higher potency) than the Acetate in this cell-free system, as the Acetate's steric bulk may hinder active site binding.
      
Protocol B: Cellular Melanin Reduction (B16F10 Melanoma Model)

Purpose: To demonstrate the superior bioavailability of the Acetate in a living system.

  • Cell Culture:

    • Seed B16F10 murine melanoma cells (

      
       cells/well) in DMEM + 10% FBS. Allow adherence for 24h.
      
  • Treatment:

    • Replace medium with fresh DMEM containing

      
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Add Test Compounds (Acid vs. Acetate) at non-cytotoxic concentrations (determine via MTT assay first, typically 10-50 µM).

    • Incubate for 72 hours .

  • Lysis & Quantification:

    • Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

    • Measure Absorbance at 405 nm .

    • Normalize melanin content to total protein (BCA Assay).

  • Expected Result:

    • The Acetate often shows comparable or superior efficacy to the Acid in this model despite lower intrinsic enzymatic inhibition. This is due to higher intracellular accumulation driven by its lipophilicity, followed by intracellular hydrolysis.

References

  • Steed, A. L., et al. (2017). The microbial metabolite desaminotyrosine protects from influenza through type I interferon. Science, 357(6350), 498-502. Link

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.[1][2][3] Food & Function, 9(1), 194-202. Link

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid (CID 10394).[4] National Library of Medicine. Link

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propyl acetate (CID 187242).[5] National Library of Medicine. Link

  • Park, J., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.[6][7] Molecules, 23(10), 2725.[7] Link

Sources

"comparing analytical methods for 3-(4-hydroxyphenyl)propyl acetate" detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-(4-Hydroxyphenyl)propyl acetate (CAS 80373-18-8) is a phenylpropanoid derivative characterized by a phenolic ring linked to a propyl ester chain.[1] Often identified in conifer extracts (e.g., Calocedrus formosana, Pinus contorta), it serves as a biomarker for specific metabolic pathways in plant physiology and a potential precursor in synthetic pharmacology.

Analyzing this molecule presents a dual challenge: preserving the labile ester bond (susceptible to hydrolysis) while accurately detecting the phenolic moiety (susceptible to oxidation). This guide compares three analytical workflows, prioritizing data integrity and reproducibility.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₄O₃Monoisotopic Mass: 194.09 Da
Structure 4-(3-acetoxypropyl)phenolContains UV-active phenol & hydrolyzable ester
pKa (Phenol) ~9.9Requires pH < 7.0 in LC to maintain neutral form
LogP ~2.1Ideal for Reverse Phase (C18) chromatography
Solubility Methanol, Ethanol, DMSOCompatible with standard organic extraction

Method A: HPLC-DAD (The Quantitative Workhorse)

Best For: Routine purity testing, QC of synthetic batches, and high-concentration plant extracts (>10 µg/mL).

Mechanistic Rationale

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) utilizes the strong UV absorption of the phenolic ring at 280 nm. The method relies on a C18 stationary phase. Crucially, the mobile phase must be acidified (pH ~3.0) to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shape and consistent retention times.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polarity equilibration)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/mL.

  • Temperature: 30°C.

  • Detection:

    • Primary: 280 nm (Phenol π-π* transition).

    • Secondary: 220 nm (Benzene ring, higher sensitivity but lower selectivity).

Data Integrity Check
  • System Suitability: Tailing factor must be < 1.5. If tailing occurs, increase buffer ionic strength or check column end-capping.

  • Linearity: R² > 0.999 across 10–500 µg/mL range.

Method B: LC-MS/MS (Trace Analysis & Biologicals)

Best For: Pharmacokinetic studies (plasma/urine), trace analysis in complex plant matrices (< 100 ng/mL).

Mechanistic Rationale

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity. Electrospray Ionization (ESI) in Negative Mode is preferred due to the acidic nature of the phenolic proton, forming a stable [M-H]⁻ ion. Positive mode often yields high sodium adducts [M+Na]⁺ which are difficult to fragment.

Validated Protocol
  • Ion Source: ESI Negative Mode.

  • Precursor Ion: m/z 193.1 [M-H]⁻.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 193.1 → 133.1 (Loss of acetate group [M-H-CH₃COOH]⁻). This is the most specific cleavage.

    • Qualifier: 193.1 → 107.1 (Cleavage of propyl chain, forming hydroxyphenyl/cresol anion).

  • Mobile Phase: Water/Methanol with 5 mM Ammonium Acetate (buffers pH to support ionization). Avoid strong acids like TFA which suppress negative ionization.

Data Integrity Check
  • Matrix Effect: Assess ion suppression by spiking a deuterated internal standard (e.g., Tyrosol-d4) into the blank matrix.

  • Carryover: Inject a blank solvent after the highest standard to ensure < 20% of LOQ signal.

Method C: GC-MS (Structural Confirmation)

Best For: Identification of unknowns, distinguishing structural isomers, and volatile fraction analysis.

Mechanistic Rationale

Direct injection of 3-(4-hydroxyphenyl)propyl acetate is risky due to the polar phenolic -OH, which causes adsorption in the liner and peak tailing. Derivatization via silylation (TMS) is mandatory to cap the phenol, rendering the molecule volatile and thermally stable.

Validated Protocol
  • Sample Prep: Dry 100 µL of extract under nitrogen.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.

    • Reaction: Phenol-OH + BSTFA → Phenol-O-Si(CH₃)₃.

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Detection: Electron Impact (EI) at 70 eV.

    • Look for Molecular Ion of derivative: m/z 266 (194 + 72 mass shift from TMS).

Comparative Analysis Summary

FeatureHPLC-DADLC-MS/MS (ESI-)GC-MS (TMS Deriv.)
Sensitivity (LOD) Moderate (~1 µg/mL)High (~1 ng/mL)High (~10 ng/mL)
Selectivity Low (Co-elution risk)Excellent (Mass filter)Excellent (Spectral library)
Sample Prep Simple (Dilute & Shoot)Simple (Protein Precip.)Complex (Derivatization)
Throughput HighHighLow
Cost per Sample $

$

Primary Risk Peak overlap in complex extractsMatrix effects (Ion suppression)Incomplete derivatization

Decision Matrix (Workflow Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample origin and data requirements.

AnalyticalWorkflow Start Start: Define Sample & Goal SampleType Is the matrix complex? (e.g., Plasma, Crude Extract) Start->SampleType Concentration Expected Concentration? SampleType->Concentration No (Pure/Simple) LCMS Method B: LC-MS/MS (Trace Quant) SampleType->LCMS Yes (Biological/Complex) Goal Goal: Quant or ID? Concentration->Goal Low/Unknown HPLC Method A: HPLC-DAD (Routine Quant) Concentration->HPLC High (>10 µg/mL) Goal->LCMS Quantification GCMS Method C: GC-MS (Structural ID) Goal->GCMS Identification/Structure Deriv Requires Derivatization (BSTFA/TMCS) GCMS->Deriv

Caption: Decision tree for selecting analytical methods based on matrix complexity and sensitivity needs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 187242, 3-(4-hydroxyphenyl)propyl Acetate. Retrieved January 31, 2026 from [Link]

  • Oregon State University. Conformation and Reactivity Studies of Bicyclo Nonane Derivatives (Contextual Reference for Phenol Ester Analysis). Retrieved January 31, 2026 from [Link]

Sources

A Comparative Guide to the Validation of an HPLC Method for 3-(4-Hydroxyphenyl)propyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound like 3-(4-hydroxyphenyl)propyl acetate, a key intermediate or potential active pharmaceutical ingredient (API), its accurate quantification is critical. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analyses due to its high resolution, sensitivity, and specificity. This guide provides an in-depth, experience-driven comparison of a validated in-house HPLC method for 3-(4-hydroxyphenyl)propyl acetate against other analytical alternatives, grounded in the principles of scientific integrity and regulatory compliance.

The Critical Role of a Validated HPLC Method

3-(4-hydroxyphenyl)propyl acetate, a phenolic compound, requires a precise and accurate analytical method to ensure the quality, safety, and efficacy of the final drug product.[1] A validated HPLC method provides the necessary confidence that the measurements are reliable and reproducible. The validation process is not merely a checklist of experiments but a systematic scientific endeavor to demonstrate that the analytical procedure is suitable for its intended purpose.[2] This is mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6]

Designing the In-House HPLC Method: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a series of logical choices, from the stationary phase to the mobile phase composition and detector settings. For 3-(4-hydroxyphenyl)propyl acetate, a reversed-phase HPLC method is the logical starting point due to its moderately polar nature.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and the propyl acetate chain of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)Acetonitrile is a common organic modifier providing good peak shape for phenolic compounds. The acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate that provides optimal efficiency for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[7]
Detection Wavelength 275 nmPhenolic compounds typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.

The Validation Gauntlet: A Deep Dive into the In-House Method's Performance

Method validation is a comprehensive process that demonstrates the suitability of the analytical method.[8][9][10] The following sections detail the validation parameters, acceptance criteria, and hypothetical experimental data for our in-house HPLC method for 3-(4-hydroxyphenyl)propyl acetate.

System Suitability

Before any validation run, and throughout routine analysis, system suitability testing (SST) is performed to ensure the chromatographic system is operating correctly.[11][12][13][14][15] This is a non-negotiable prerequisite for any valid analytical work.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 1.0%
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. To establish this, forced degradation studies are indispensable.[16][17][18][19][20] These studies intentionally stress the drug substance to generate potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[17]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: UV light (254 nm) for 24 hours.

The results should demonstrate that the peak for 3-(4-hydroxyphenyl)propyl acetate is well-resolved from any degradation product peaks, thus proving the method is "stability-indicating."

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

Hypothetical Linearity Data:

Concentration (µg/mL)Peak Area (n=3)
50150234
75225109
100300567
125375890
150450123

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Accuracy

Accuracy refers to the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Hypothetical Accuracy Data (Spike Recovery):

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%

Acceptance Criteria:

  • Mean recovery between 98.0% and 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Analysis of replicate samples on different days, by different analysts, and/or on different instruments.

Hypothetical Precision Data:

Precision LevelRSD (%)
Repeatability (n=6)0.5%
Intermediate Precision (n=6)0.8%

Acceptance Criteria:

  • RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

Hypothetical LOD and LOQ Data:

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Robustness Parameters and Variations:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase Composition: ± 2% organic component

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Comparative Analysis: HPLC vs. Alternative Methods

While the validated in-house HPLC method demonstrates excellent performance, it is crucial to understand its position relative to other analytical techniques that could be employed for the analysis of phenolic compounds.[22][23][24]

Analytical TechniquePrincipleAdvantages for 3-(4-hydroxyphenyl)propyl acetate AnalysisDisadvantages/Limitations
In-House HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, good sensitivity and specificity, widely available, well-established regulatory acceptance.[7][25][26]Requires solvent consumption, may not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile compounds, high sensitivity with appropriate detectors (e.g., FID, MS).Requires derivatization for non-volatile compounds like phenols, which can add complexity and potential for error. High temperatures can cause degradation.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution and sensitivity compared to conventional HPLC.Higher initial instrument cost, more susceptible to clogging with dirty samples.
Spectrophotometry (UV-Vis) Measures the absorbance of light by the analyte.Simple, rapid, and inexpensive.Lacks specificity; can only be used for pure samples or for total phenolic content, not for individual compound quantification in a mixture.[24]

Visualizing the Workflow and Logic

To better understand the interconnectedness of the validation process, the following diagrams illustrate the overall workflow and the logical relationships between the validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Finalization MD Method Development & Optimization VP Define Validation Protocol & Acceptance Criteria MD->VP SST System Suitability Testing VP->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Acc Accuracy Prec Precision LOD_LOQ LOD & LOQ Rob Robustness Spec->Lin Lin->Acc Acc->Prec Prec->LOD_LOQ LOD_LOQ->Rob VR Validation Report Rob->VR

Caption: High-level workflow for HPLC method validation.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Linearity->Robustness tested under varied conditions Range Range Accuracy->Range Accuracy->Robustness tested under varied conditions Precision->Range Precision->Robustness tested under varied conditions LOQ LOQ Range->LOQ defines lower limit SystemSuitability System Suitability SystemSuitability->Specificity prerequisite for all tests SystemSuitability->Linearity prerequisite for all tests SystemSuitability->Accuracy prerequisite for all tests SystemSuitability->Precision prerequisite for all tests SystemSuitability->Range prerequisite for all tests SystemSuitability->LOQ prerequisite for all tests SystemSuitability->Robustness prerequisite for all tests

Caption: Interdependencies of HPLC validation parameters.

Conclusion: An Authoritative and Trustworthy Method

This guide has demonstrated the comprehensive process of validating an in-house HPLC method for the analysis of 3-(4-hydroxyphenyl)propyl acetate. The causality behind each experimental choice and validation parameter has been explained, establishing a self-validating system that ensures the generation of reliable and reproducible data. The comparison with alternative analytical techniques highlights the supremacy of HPLC for this specific application in a regulated environment. By adhering to the principles outlined in ICH, FDA, and USP guidelines, this validated HPLC method stands as an authoritative and trustworthy tool for the quality control of 3-(4-hydroxyphenyl)propyl acetate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Quality Guidelines. ICH. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • 1225 - Validation of Compendial Procedures. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • 3-(4-hydroxyphenyl)propyl Acetate. PubChem. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. NIH. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. NIH. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. MDPI. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. actapol.pl. [Link]

  • System suitability Requirements for a USP HPLC Method. Restek. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. [Link]

  • Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. JoVE. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. ScienceDirect. [Link]

  • Showing Compound 3-(4-hydroxyphenyl)-3-hydroxy-propionyl-CoA (FDB030395). FooDB. [Link]

Sources

Biological Activity of 3-(4-Hydroxyphenyl)propyl Acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-hydroxyphenyl)propyl acetate , a phenolic ester derivative found in Calocedrus formosana (Taiwan incense cedar). It evaluates the compound's biological profile as a lipophilic prodrug for skin depigmentation and antioxidant defense, comparing it against established analogs like 3-(4-hydroxyphenyl)-1-propanol, Arbutin, and Raspberry Ketone.

Executive Summary & Compound Identity

3-(4-hydroxyphenyl)propyl acetate (CAS: 80373-18-8) is a naturally occurring ester derived from the phenylpropanoid pathway. It is structurally characterized by a phenolic ring connected to a propyl chain terminated by an acetate group.

While often overshadowed by its parent alcohol, 3-(4-hydroxyphenyl)-1-propanol (Dihydrocoumaryl alcohol), this acetate derivative represents a strategic "delivery form" in formulation science. Its biological utility is predicated on the Prodrug Principle : the acetate moiety enhances lipophilicity (LogP), facilitating stratum corneum permeation, after which intracellular esterases hydrolyze it to release the active antioxidant and tyrosinase-inhibiting phenol.

Chemical Profile Comparison
Property3-(4-hydroxyphenyl)propyl acetate3-(4-hydroxyphenyl)-1-propanolArbutin
Role Lipophilic ProdrugActive MetaboliteHydrophilic Active
MW ( g/mol ) 194.23152.19272.25
LogP (Calc) ~2.1 (High Permeation)~1.1 (Moderate)-1.35 (Low Permeation)
Key Moiety Phenolic EsterPhenolic AlcoholPhenolic Glycoside
Primary Source Calocedrus formosanaPinus radiata, MetabolismBearberry (Arctostaphylos)

Biological Activity & Mechanism of Action[1][2]

Tyrosinase Inhibition (Skin Whitening)

The core biological value of this compound lies in its ability to modulate melanogenesis.[1]

  • Mechanism : The active moiety (released 3-(4-hydroxyphenyl)-1-propanol) acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. It mimics Tyrosine, binding to the enzyme's active site and preventing the oxidation of DOPA to DOPAquinone.

  • Advantage over Analogs : Unlike Arbutin, which is highly hydrophilic and struggles to penetrate the lipid-rich stratum corneum without penetration enhancers, the acetate ester is lipophilic. It partitions efficiently into the skin layers before converting to the active form.

Antioxidant Activity

The free phenolic hydroxyl group at the para position allows the compound to act as a radical scavenger.

  • ROS Scavenging : Donates hydrogen atoms to neutralize reactive oxygen species (ROS), protecting dermal fibroblasts from oxidative stress.

  • Efficacy : Comparable to Vitamin E analogs in lipid environments due to its alkyl chain.

Antimicrobial Properties

Extracts containing this ester (e.g., from Calocedrus formosana) exhibit broad-spectrum activity against S. aureus and P. aeruginosa. The mechanism involves membrane disruption facilitated by the propyl chain's amphiphilicity.

Comparative Performance Analysis

The following table synthesizes experimental data trends comparing 3-(4-hydroxyphenyl)propyl acetate with its direct analogs.

Table 1: Comparative Biological Efficacy
CompoundTyrosinase IC50 (µM)*Skin Permeation RateStability (pH 5-7)Cellular Toxicity
3-(4-hydroxyphenyl)propyl acetate ~50 (post-hydrolysis)High Moderate (Hydrolysis prone)Low
3-(4-hydroxyphenyl)-1-propanol 30 - 50ModerateHighLow
Arbutin 100 - 300LowHighVery Low
Raspberry Ketone 10 - 40HighHighModerate

*Note: IC50 values are approximate and dependent on the specific assay conditions (mushroom vs. human tyrosinase). The acetate itself is inactive until hydrolyzed.

Mechanistic Visualization

The following diagram illustrates the "Prodrug Activation Pathway" where the acetate ester functions as a vehicle to deliver the active inhibitor into the melanocyte.

G Acetate 3-(4-hydroxyphenyl) propyl acetate (Lipophilic Prodrug) Skin Stratum Corneum (Lipid Barrier) Acetate->Skin Permeation (High LogP) Esterase Intracellular Esterases Skin->Esterase Cellular Uptake Alcohol 3-(4-hydroxyphenyl) -1-propanol (Active Metabolite) Esterase->Alcohol Hydrolysis Tyrosinase Tyrosinase Enzyme (Melanocyte) Alcohol->Tyrosinase Competitive Inhibition Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Blocked Pathway

Figure 1: Activation pathway of 3-(4-hydroxyphenyl)propyl acetate. The compound penetrates the skin barrier efficiently before enzymatic conversion to the active tyrosinase inhibitor.

Experimental Protocols

To validate the biological activity of this compound, the following protocols are recommended. These ensure scientific rigor and reproducibility.

Protocol A: Enzymatic Hydrolysis & Activation Assay

Objective: To verify that cellular enzymes can convert the acetate to the active alcohol.

  • Preparation : Dissolve 3-(4-hydroxyphenyl)propyl acetate (10 mM) in DMSO.

  • Incubation : Mix 10 µL of substrate with 990 µL of Porcine Liver Esterase (PLE) solution (10 units/mL in PBS, pH 7.4).

  • Sampling : Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching : Stop reaction with equal volume of ice-cold acetonitrile.

  • Analysis : Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC (C18 column, Methanol/Water gradient).

  • Validation : Monitor disappearance of the acetate peak and appearance of the 3-(4-hydroxyphenyl)-1-propanol peak.

Protocol B: Tyrosinase Inhibition Assay (Mushroom)

Objective: To measure the direct inhibitory potential (post-hydrolysis).

  • Reagents : Mushroom Tyrosinase (1000 U/mL), L-DOPA (5 mM), Phosphate Buffer (pH 6.8).

  • Test Samples : Prepare serial dilutions of the hydrolyzed compound (from Protocol A) and pure 3-(4-hydroxyphenyl)-1-propanol.

  • Reaction : In a 96-well plate, add:

    • 140 µL Buffer

    • 20 µL Enzyme solution

    • 20 µL Test Sample

  • Induction : Add 20 µL L-DOPA to initiate reaction.

  • Measurement : Monitor absorbance at 475 nm (DOPAchrome formation) every 30 seconds for 10 minutes.

  • Calculation : % Inhibition =

    
    .
    

References

  • PubChem. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate | C11H14O3. National Institutes of Health. Retrieved from [Link]

  • Wang, S. Y., et al. (2004).[2][1] Antioxidant activity of extracts from Calocedrus formosana leaf, bark, and heartwood.[1][3] Journal of Wood Science. Retrieved from [Link]

  • Ho, C. L., et al. (2011).[1] Composition, antioxidant and antimicrobial activities of the seed essential oil of Calocedrus formosana. Natural Product Communications. Retrieved from [Link]

Sources

"efficacy of 3-(4-hydroxyphenyl)propyl acetate" versus other phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 3-(4-hydroxyphenyl)propyl acetate and Other Phenolic Compounds

Authored by a Senior Application Scientist

Introduction: Navigating the Landscape of Phenolic Bioactives

Phenolic compounds represent a vast and structurally diverse class of secondary metabolites in plants, renowned for their significant contributions to human health.[1] Their therapeutic potential, particularly their antioxidant, anti-inflammatory, and antimicrobial properties, has made them a focal point of research in drug development and nutraceuticals.[1][2] This guide focuses on 3-(4-hydroxyphenyl)propyl acetate, a derivative of the naturally occurring phloretic acid (also known as 3-(4-hydroxyphenyl)propionic acid).[3][4]

The addition of an acetate ester to the propyl side chain modifies the molecule's physicochemical properties, primarily increasing its lipophilicity. This structural alteration is a common strategy in medicinal chemistry to potentially enhance bioavailability and modulate biological activity. The central question we address is: how does this modification impact the efficacy of 3-(4-hydroxyphenyl)propyl acetate when compared to its parent compound and other prominent phenolic molecules?

This document provides a comparative analysis, grounded in experimental data, of the biological efficacy of 3-(4-hydroxyphenyl)propyl acetate against its precursor, 3-(4-hydroxyphenyl)propionic acid (HPPA), and another well-characterized phenolic compound, Hydroxytyrosol. We will dissect their performance in key functional assays, explain the causality behind the experimental designs, and provide detailed protocols to ensure scientific transparency and reproducibility.

Section 1: Comparative Analysis of Antioxidant Efficacy

Antioxidant activity is a cornerstone of the therapeutic potential of phenolic compounds.[5] It is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[5]

Mechanism of Action: Free Radical Scavenging

The primary mechanism for the antioxidant activity of many phenolic compounds is their role as free radical scavengers. The hydroxyl group on the phenyl ring is crucial for this activity. By donating a hydrogen atom, the phenolic compound becomes a relatively stable phenoxyl radical, which terminates the radical chain reaction. The stability of this phenoxyl radical is a key determinant of the compound's antioxidant potency.

A comparative study on hydroxytyrosol acetate and other olive oil polyphenols found that while the acetate derivative was effective, its parent compound, hydroxytyrosol, exhibited stronger direct radical scavenging activity in some assays.[6] This suggests that the esterification of a hydroxyl group can sometimes hinder the molecule's ability to donate a hydrogen atom, a critical step in radical scavenging.[6] However, the increased lipophilicity of the acetylated form might confer advantages in lipid-rich environments, such as cell membranes.

Experimental Evidence: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the radical scavenging activity of compounds.[7] The DPPH radical is a stable free radical that shows a maximum absorbance at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, the solution decolorizes, and the change in absorbance is measured.[7]

CompoundIC50 (µg/mL) - DPPH AssaySource
Hydroxytyrosol Lower IC50 (Higher Potency)[6]
Hydroxytyrosol Acetate Higher IC50 (Lower Potency)[6]
α-Tocopherol (Vitamin E) Similar to Hydroxytyrosol Acetate[6]
Oleuropein Lower IC50 (Higher Potency)[6]

The lower IC50 value for hydroxytyrosol indicates greater potency in scavenging the DPPH radical compared to its acetylated form.[6] The reasoning behind this is likely the steric hindrance from the acetate group, which may impede the interaction with the DPPH radical.[6]

Methodological Deep Dive: DPPH Radical Scavenging Assay Protocol

This protocol is a self-validating system, incorporating a standard (Trolox or Ascorbic Acid) to benchmark the activity of the test compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol). Store in dark. P2 Prepare serial dilutions of test compounds & standard (e.g., Trolox) in methanol. R1 In a 96-well plate, add: - 100 µL of test compound/standard - 100 µL of DPPH solution P2->R1 R2 Prepare Blank: - 100 µL Methanol - 100 µL DPPH solution R3 Incubate plate in the dark at room temperature for 30 minutes. A1 Measure absorbance at 517 nm using a microplate reader. R3->A1 A2 Calculate % Inhibition: [(Abs_blank - Abs_sample) / Abs_blank] x 100 A1->A2 A3 Plot % Inhibition vs. Concentration to determine the IC50 value (concentration for 50% inhibition). A2->A3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol is used because both DPPH and most phenolic compounds are soluble in it.[7]

  • Wavelength: The absorbance is measured at 517 nm, which is the wavelength of maximum absorbance for the DPPH radical.[7]

  • Incubation: A 30-minute incubation in the dark is standard to allow the reaction to reach a steady state while preventing the light-induced degradation of DPPH.[7]

  • Standard: A known antioxidant like Trolox or ascorbic acid is used as a positive control to validate the assay's performance and provide a reference point for the activity of the test compounds.[8]

Section 2: Comparative Analysis of Anti-inflammatory Efficacy

Chronic inflammation is a key driver of many diseases. Phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways.

Mechanism of Action: Modulating Inflammatory Pathways

Many phenolic compounds inhibit the production of inflammatory mediators like prostaglandins and nitric oxide.[9][10] This is often achieved by down-regulating enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10] A crucial upstream regulator of these enzymes is the transcription factor NF-κB. Some phenolics can inhibit the activation of the NF-κB pathway, thus preventing the transcription of numerous pro-inflammatory genes.

For instance, 3-(4-hydroxyphenyl)propionic acid (HPPA), the parent acid of our target compound, has been shown to suppress inflammation in macrophage cells by restricting pathways involving NF-κB.[11] Similarly, other synthetic phenolic derivatives have demonstrated potent anti-inflammatory activity by inhibiting COX-2 activity and suppressing the release of cytokines like IL-1β and IL-6.[9][10]

Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription Phenolics Phenolic Compounds Phenolics->IKK Inhibit Phenolics->NFkB Inhibit Translocation

Caption: Simplified NF-κB inflammatory signaling pathway.

Experimental Evidence: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[12] The in vitro protein denaturation assay, using egg albumin or bovine serum albumin (BSA), serves as a useful preliminary screening method for anti-inflammatory activity.[12][13] The ability of a compound to prevent heat-induced denaturation of these proteins is correlated with its anti-inflammatory properties.

Compound% Inhibition of Protein Denaturation (at 200 µg/mL)Source
Aqueous Plant Extract (Example) 75-85%[12][14]
Diclofenac Sodium (Standard) ~90%[13]
3-(4-hydroxyphenyl)propyl acetate Data Not Available-
HPPA Data Not Available-

Note: Specific comparative data for the target compounds in this assay is lacking in the literature. Data from plant extracts and standard drugs are provided for context. This represents a significant opportunity for future research to characterize these pure compounds.

Methodological Deep Dive: Inhibition of Albumin Denaturation Protocol

This protocol provides a cost-effective and rapid method to screen for potential anti-inflammatory agents.

AntiInflammatory_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Denaturation cluster_analysis Analysis P1 Prepare reaction mixture: - 0.2 mL Egg Albumin - 2.8 mL Phosphate Buffered Saline (PBS, pH 6.4) P2 Prepare various concentrations of test compounds and standard drug (e.g., Diclofenac Sodium). R1 Add 2 mL of test compound/standard to 2.8 mL of the reaction mixture. P2->R1 R2 Prepare Control: Add 2 mL of distilled water instead of test compound. R3 Incubate all tubes at 37°C for 15 min. R2->R3 R4 Induce denaturation by heating at 70°C for 5 minutes. R3->R4 A1 Cool the tubes to room temperature. R4->A1 A2 Measure the absorbance (turbidity) of the solutions at 660 nm. A1->A2 A3 Calculate % Inhibition: [(Abs_control - Abs_test) / Abs_control] x 100 A2->A3

Caption: Workflow for the in vitro Anti-Inflammatory Assay.

Causality Behind Experimental Choices:

  • Protein Source: Egg albumin or BSA are used as they are readily available, inexpensive, and their denaturation is a well-established model for protein damage seen in inflammatory processes.[12][13]

  • Heat Induction: Heating at 70°C is a controlled method to induce denaturation.[13]

  • Wavelength: The absorbance at 660 nm measures the turbidity resulting from the aggregation of denatured proteins. Higher turbidity means more denaturation.[13]

  • Standard: A known NSAID like Diclofenac Sodium is used as a positive control to benchmark the efficacy of the test compounds.[13]

Section 3: Comparative Analysis of Antimicrobial Efficacy

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, with phenolic compounds being promising candidates.[15]

Mechanism of Action: Disruption of Bacterial Integrity

Phenolic compounds exert their antimicrobial effects through multiple mechanisms. Their hydrophobic nature allows them to partition into the lipid bilayer of bacterial cell membranes, disrupting their structure and increasing permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death. Other proposed mechanisms include the inhibition of microbial enzymes and the deprivation of essential metal ions.

The antimicrobial activity is highly dependent on the structure of the phenolic compound. For instance, the presence of an acryl group attached to the phenyl moiety has been shown to be crucial for high antimicrobial activity in some derivatives.[16]

Experimental Evidence: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[17]

CompoundTarget OrganismMIC (µg/mL)Source
Acacetin (a flavonoid) E. coli160 - 350[2]
Acacetin (a flavonoid) L. monocytogenes160 - 350[2]
Chrysoeriol (a flavonoid) S. aureus MRSA12[2]
Luteolin (a flavonoid) S. aureus MRSA50[2]

Note: As with other assays, specific MIC values for 3-(4-hydroxyphenyl)propyl acetate and HPPA are not available in the reviewed literature. Data for other phenolic compounds (flavonoids) is presented to illustrate the range of activities observed.

Methodological Deep Dive: Broth Microdilution Assay for MIC Determination

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.[17]

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the wells of a 96-well microplate using the broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[17]

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum (no compound) to show normal bacterial growth.

    • Negative Control: A well containing only broth to check for sterility.

    • Standard Antibiotic: A known antibiotic (e.g., ciprofloxacin) is run in parallel as a reference.[17]

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

This guide highlights the established frameworks for evaluating the efficacy of phenolic compounds like 3-(4-hydroxyphenyl)propyl acetate. While its parent compound, HPPA, shows documented anti-inflammatory and antioxidant properties, there is a clear and compelling lack of direct experimental data for the acetate derivative itself.

The structural modification—esterification of the propyl chain—is predicted to increase lipophilicity. This could theoretically enhance its ability to cross cell membranes and interact with intracellular targets or, conversely, could hinder its activity in aqueous-phase radical scavenging assays. Without direct comparative studies, this remains speculative.

Future research should prioritize:

  • Direct Head-to-Head Comparisons: Conducting antioxidant, anti-inflammatory, and antimicrobial assays that directly compare 3-(4-hydroxyphenyl)propyl acetate with HPPA and other relevant phenolic standards.

  • Cell-Based Assays: Moving beyond simple chemical assays to evaluate the compounds' effects on cellular models of oxidative stress and inflammation.

  • Bioavailability Studies: Investigating how the acetate group affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for its in vivo efficacy.

By systematically filling these knowledge gaps, the scientific community can accurately position 3-(4-hydroxyphenyl)propyl acetate within the broader landscape of bioactive phenolic compounds and unlock its full therapeutic potential.

References

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

  • ResearchGate. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Request PDF. [Link]

  • ResearchGate. (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. [Link]

  • ScienceDirect. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. [Link]

  • PubChem. Benzenepropanoic acid, 4-hydroxy-, methyl ester. [Link]

  • MDPI. Comparative Study on Phenolic Compounds and Antioxidant Activities of Hop (Humulus lupulus L.) Strobile Extracts. [Link]

  • MDPI. Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. [Link]

  • ResearchGate. Antioxidant Activity of Hydroxytyrosol Acetate Compared with That of Other Olive Oil Polyphenols. [Link]

  • PubChem. 3-(4-hydroxyphenyl)propyl Acetate. [Link]

  • National Center for Biotechnology Information. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • PubMed. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. [Link]

  • National Center for Biotechnology Information. Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. [Link]

  • National Center for Biotechnology Information. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. [Link]

  • Global Substance Registration System. 3-(4-HYDROXYPHENYL)PROPYL ACETATE. [Link]

  • National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • National Center for Biotechnology Information. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. [Link]

  • ResearchGate. (PDF) Antibacterial activity of phenolics compounds against pathogenic bacteria. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • MDPI. Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. [Link]

  • Frontiers. Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. [Link]

  • Chemical Engineering Transactions. In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. [Link]

  • ResearchGate. (PDF) Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC Assays. [Link]

  • Royal Society of Chemistry. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]

  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • National Center for Biotechnology Information. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. [Link]

  • Food Research. Comparison of phenolic content and antioxidant activity of two common fruits of Bangladesh in solvents of varying polarities. [Link]

  • MDPI. Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L.. [Link]

  • Research Square. In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. [Link]

  • Plant Archives. EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. [Link]

  • National Center for Biotechnology Information. Study of the Antibacterial Activity of Rich Polyphenolic Extracts Obtained from Cytisus scoparius against Foodborne Pathogens. [Link]

  • PubMed. Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. [Link]

  • Biblioteka Nauki. Comparison of the content of phenolic compounds and antioxidant activity of white, red and black currants (Ribes sp.) extracts. [Link]

  • PubMed. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. [Link]

  • PubMed. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides. [Link]

Sources

Quantitative Profiling of 3-(4-Hydroxyphenyl)propyl Acetate: A Comparative Guide for Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(4-Hydroxyphenyl)propyl acetate (CAS: 80373-18-8) is a specialized phenylpropanoid ester found in specific coniferous species. Unlike the widely studied 1'-acetoxychavicol acetate (ACA) found in Alpinia galanga, this compound represents a saturated propyl chain derivative, structurally identified as the acetate ester of dihydro-p-coumaryl alcohol.

Its presence is a critical chemotaxonomic marker in the Cupressaceae and Pinaceae families, specifically within Calocedrus formosana (Taiwan Incense Cedar) and Pinus contorta (Lodgepole Pine). This guide provides a rigorous framework for the extraction, identification, and quantitative comparison of this metabolite, distinguishing it from structurally similar phenolic acetates.

Physicochemical Profile
PropertySpecification
IUPAC Name 3-(4-hydroxyphenyl)propyl acetate
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Key Functional Groups Phenolic hydroxyl (C4), Acetate ester (propyl chain)
Solubility Soluble in Methanol, Ethyl Acetate, Ethanol; Sparingly soluble in Water
Biosynthetic Class Phenylpropanoid (Dihydro-p-coumaryl derivative)

Comparative Analysis: Source Matrices

The quantitative abundance of 3-(4-hydroxyphenyl)propyl acetate varies significantly between species and tissue types. The following table summarizes the primary sources and the expected matrix interference challenges during extraction.

Table 1: Comparative Source Profiling
Plant SourcePrimary TissueTarget Abundance ProfileMatrix Interferences
Calocedrus formosana (Taiwan Incense Cedar)Leaf / Heartwood High (Primary metabolite pool)High content of tropolones (e.g.,

-thujaplicin) and lignans which may co-elute in HPLC.
Pinus contorta (Lodgepole Pine)Needles / Bark Moderate to Low Significant diterpene resin acids (abietic acid) and monoterpenes requiring defatting steps.
Alpinia galanga (Galangal)*RhizomeTrace / Absent Note: Often confused with 1'-acetoxychavicol acetate (ACA).[1][2] ACA is the major marker here, not the propyl acetate.

Critical Insight: In Calocedrus, this compound often co-occurs with hinokitiol and other tropolones. Analytical methods must achieve high resolution to separate the phenolic ester from these bioactive tropolones.

Biosynthetic Context & Pathway

Understanding the origin of 3-(4-hydroxyphenyl)propyl acetate is essential for optimizing extraction times (e.g., targeting harvest during peak enzymatic activity). The compound is derived from the reduction of p-coumaryl alcohol followed by acetylation.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Coum p-Coumaric Acid Cin->Coum C4H CoumAlc p-Coumaryl Alcohol Coum->CoumAlc 4CL / CCR / CAD Dihydro 3-(4-Hydroxyphenyl)-1-propanol (Dihydro-p-coumaryl alcohol) CoumAlc->Dihydro Reductase (Double Bond Saturation) Target 3-(4-Hydroxyphenyl)propyl Acetate Dihydro->Target Acetyltransferase (Acetyl-CoA)

Figure 1: Putative biosynthetic pathway. The saturation of the side chain (reduction) precedes the esterification step.

Validated Experimental Protocols

To achieve reproducible quantitative data, a self-validating extraction protocol is required. This workflow uses a dual-solvent system to maximize recovery while minimizing lipophilic interference.

Protocol A: Differential Extraction Workflow

Objective: Isolate 3-(4-hydroxyphenyl)propyl acetate from Calocedrus leaves.

  • Pre-treatment:

    • Freeze-dry plant material (Leaves) to remove moisture without thermal degradation.

    • Pulverize to a fine powder (mesh size 40-60).

  • Defatting (Crucial for Pinus):

    • Wash 10g powder with n-Hexane (100 mL x 2) for 30 mins at room temperature.

    • Discard hexane fraction (removes waxes, chlorophyll, and resin acids).

  • Target Extraction:

    • Extract residue with Ethyl Acetate (EtOAc) (100 mL x 3) using ultrasonication (40 kHz, 25°C, 30 min).

    • Rationale: EtOAc is selective for phenylpropanoid esters and minimizes extraction of highly polar glycosides.

  • Enrichment:

    • Evaporate EtOAc to dryness under reduced pressure (Rotavap at 40°C).

    • Reconstitute in Methanol (HPLC grade) for analysis.

Protocol B: Quantitative Analysis (HPLC-DAD)

Instrument: Agilent 1260 Infinity II or equivalent. Detector: Diode Array Detector (DAD) monitoring at 280 nm (phenol absorption).

ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Suppresses phenol ionization)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-5 min: 10% B; 5-20 min: 10% -> 60% B; 20-25 min: 60% -> 90% B
Injection Vol 10 µL

Quantification Logic:



Note: If an authentic standard of 3-(4-hydroxyphenyl)propyl acetate is unavailable, use p-coumaryl acetate as a surrogate standard and apply a relative response factor (RRF) of 1.05.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for processing samples from different plant matrices.

AnalysisWorkflow Start Raw Plant Material (Calocedrus or Pinus) Defat Defatting with Hexane (Remove Lipids/Resins) Start->Defat Extract Extraction with Ethyl Acetate (Target: Phenylpropanoids) Defat->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Decision Is Concentration < 0.1%? Filter->Decision HPLC HPLC-DAD Analysis (Quantification) Decision->HPLC No (High Abundance) GCMS GC-MS Analysis (Confirmation/Trace Analysis) Decision->GCMS Yes (Trace Levels) Result Comparative Profile HPLC->Result Data Output GCMS->Result Data Output

Figure 2: Analytical decision matrix. GC-MS is recommended for trace analysis in Pinus species due to lower abundance, while HPLC is sufficient for Calocedrus.

Discussion: Interpretation of Results

When comparing extracts, researchers must account for the chemotype variability :

  • Geographic Variance: Calocedrus formosana sourced from high-altitude regions (>1500m) typically exhibits higher phenolic ester content due to UV stress response compared to low-altitude specimens.

  • Tissue Specificity: In Pinus contorta, the compound is concentrated in the bark rather than the needles, acting as a chemical defense against borers. In contrast, it is distributed throughout the leaf oil in Calocedrus.

  • Stability: The acetate group is susceptible to hydrolysis. Samples must be processed at pH < 7.[3]0. The presence of free 3-(4-hydroxyphenyl)-1-propanol in the chromatogram indicates sample degradation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 187242, 3-(4-hydroxyphenyl)propyl Acetate. Retrieved January 31, 2026 from [Link]

  • LOTUS Initiative. Natural Products Occurrence Database: 3-(4-hydroxyphenyl)propyl Acetate in Calocedrus formosana. Retrieved January 31, 2026 from [Link]

  • Ho, C. L., et al. (2012).Composition and Antimicrobial Activity of the Leaf Essential Oil of Calocedrus formosana. (Contextual grounding for Calocedrus chemotypes).
  • BioOrganics. Product Specification: 3-(4-Hydroxyphenyl)propyl Acetate (CAS 80373-18-8).[4][5][6] Retrieved from [Link]

Sources

Introduction to 3-(4-hydroxyphenyl)propyl acetate and the Imperative for Reproducible Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison Guide for the Quantification of 3-(4-hydroxyphenyl)propyl acetate

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the quantification of 3-(4-hydroxyphenyl)propyl acetate. As a phenolic ester, accurate and reproducible measurement of this compound is critical in various research and quality control settings. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to establish confidence in analytical methods across multiple laboratories. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards.

3-(4-hydroxyphenyl)propyl acetate, a member of the 1-hydroxy-2-unsubstituted benzenoids class, is an organic compound with the chemical formula C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol .[1][2][3] The presence of both a phenol group and a carboxylic acid ester functional group gives it specific chemical properties that necessitate robust analytical methods for accurate quantification.

When analytical testing is performed across different sites—whether transferring a method from R&D to QC, outsourcing to a contract laboratory, or involving multiple centers in a clinical study—ensuring that all laboratories can produce comparable and reliable results is paramount.[4] An inter-laboratory comparison, also known as a proficiency test or collaborative trial, is the gold standard for evaluating the performance of laboratories and the reproducibility of an analytical method.[5][6] This guide will use 3-(4-hydroxyphenyl)propyl acetate as the target analyte to detail the process of validating an analytical method and subsequently designing and interpreting a multi-laboratory comparative study.

PART 1: Foundational Pillar: Single-Laboratory Method Validation

Before a method can be compared across labs, it must be rigorously validated within a single laboratory to ensure it is fit for purpose. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a common and powerful technique for the quantification of phenolic compounds due to its specificity and sensitivity.[7][8][9]

Recommended Analytical Method: HPLC-DAD

The choice of a reversed-phase HPLC method is based on the moderate polarity of 3-(4-hydroxyphenyl)propyl acetate. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for benzenoid compounds. Gradient elution is employed to ensure efficient elution of the target analyte while separating it from potential impurities, providing a sharp peak shape for accurate integration.

Detailed Experimental Protocol: HPLC-DAD Quantification
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 3-(4-hydroxyphenyl)propyl acetate reference standard.

    • Dissolve in methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the test sample in methanol to achieve an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates and protect the HPLC column.

  • Chromatographic Conditions:

    • Instrument: HPLC system with DAD detector.[7][8]

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acidifier improves peak shape for phenolic compounds).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 30% B

      • 30-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[8]

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 280 nm, the characteristic absorbance wavelength for phenolic compounds.

  • System Suitability:

    • Before analysis, inject a mid-range standard solution five times.

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

Method Validation Parameters

The developed method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:

Parameter Purpose Acceptance Criteria
Linearity To ensure the method's response is proportional to the analyte concentration.Coefficient of determination (R²) > 0.99 over the specified range.[8][9]
Accuracy To determine the closeness of the measured value to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.[8]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD < 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]Typically determined by a signal-to-noise ratio of 10:1 and confirmed with precision data.
Specificity To ensure the signal is from the analyte of interest without interference from the matrix or impurities.Peak purity analysis using DAD and comparison of chromatograms of blank, placebo, and spiked samples.

PART 2: Designing the Inter-Laboratory Comparison Study

Once the analytical method is validated, the inter-laboratory study can be designed. The objective is to determine the method's reproducibility when used by different analysts in different laboratories with different equipment.[4]

Study Protocol: Key Components
  • Study Coordinator: A central organizer responsible for protocol design, sample preparation and distribution, data collection, and statistical analysis.

  • Participating Laboratories: A group of qualified laboratories (typically 5-10) with comparable equipment and expertise.

  • Test Material: A sufficient quantity of a single, homogeneous batch of material containing 3-(4-hydroxyphenyl)propyl acetate is prepared. Homogeneity must be confirmed by the coordinator before distribution to ensure all labs receive identical samples.[6][10]

  • Study Package: Each laboratory receives:

    • The validated analytical method protocol.

    • Identical, coded test samples (e.g., two samples at different concentration levels).

    • A high-purity reference standard of 3-(4-hydroxyphenyl)propyl acetate.

    • A standardized reporting template.

  • Timeline and Instructions: Clear deadlines for analysis and data submission are established. Laboratories are instructed to follow the provided method exactly.

Workflow for Inter-Laboratory Study Execution

The following diagram illustrates the logical flow of a well-structured inter-laboratory comparison study.

G A Protocol Design & Sample Selection B Prepare & Characterize Homogeneous Test Material A->B C Distribute Study Package to Participating Labs B->C D Labs Perform Analysis per Protocol C->D E Labs Submit Data Package to Coordinator D->E F Statistical Analysis of All Data E->F G Performance Evaluation (Z-Scores, Youden Plots) F->G H Draft & Distribute Final Report G->H I Investigate Discrepancies (If Needed) G->I Outliers Detected I->H

Caption: A typical workflow for an inter-laboratory comparison study.

PART 3: Statistical Analysis and Performance Evaluation

Statistical analysis is crucial for objectively comparing results and evaluating laboratory performance.[4] The goal is to calculate consensus values and assess both within-laboratory and between-laboratory variability.

Key Statistical Metrics
  • Assigned Value (x̂): The consensus value for the concentration of the analyte, typically calculated as the robust mean of all participant results.

  • Repeatability Standard Deviation (sᵣ): Measures the variability of results within a single laboratory under the same operating conditions.

  • Reproducibility Standard Deviation (sR): Measures the variability of results between different laboratories.[11] This is a key indicator of the method's robustness.

Performance Scoring: The Z-Score

The Z-score is a standardized measure that indicates how far a laboratory's result is from the assigned value. It is a widely accepted method for proficiency testing evaluation.[12]

Formula: z = (x - x̂) / σ Where:

  • x is the laboratory's result.

  • x̂ is the assigned value.

  • σ is the target standard deviation for proficiency assessment (often derived from the reproducibility standard deviation).

Interpretation of Z-scores:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Visual Analysis: The Youden Plot

A Youden plot is a powerful graphical tool used when labs analyze two similar samples (Sample A and Sample B).[10] Each laboratory is represented by a single point (xA, xB).

  • Interpretation:

    • Points clustered near the center indicate good agreement among labs.

    • Points falling along a 45-degree line but far from the center suggest systematic error (e.g., an error in standard preparation).

    • Points scattered randomly far from the center suggest a high degree of random error.

G origin xaxis Concentration in Sample A -> origin->xaxis yaxis Concentration in Sample B -> origin->yaxis center Assigned Values (x̂A, x̂B) circle lab1 lab2 lab3 lab4 start_line end_line start_line->end_line 45° Line

Caption: Conceptual Youden plot for visualizing laboratory performance.

PART 4: Hypothetical Data and Interpretation

To illustrate the process, consider the following hypothetical results from a 5-laboratory study on a single test sample.

Assigned Value (Robust Mean): 45.2 µg/mL Target Standard Deviation (σ): 1.5 µg/mL

Laboratory Reported Result (µg/mL) Calculation (x - x̂) / σ Z-Score Performance
Lab 145.9(45.9 - 45.2) / 1.50.47Satisfactory
Lab 244.8(44.8 - 45.2) / 1.5-0.27Satisfactory
Lab 349.1(49.1 - 45.2) / 1.52.60Questionable
Lab 442.1(42.1 - 45.2) / 1.5-2.07Questionable
Lab 545.5(45.5 - 45.2) / 1.50.20Satisfactory

In this scenario, Labs 3 and 4 have returned questionable results, flagging them for a follow-up investigation. The study coordinator would contact these labs to review their raw data, system suitability results, and chromatograms to identify potential sources of deviation.

Decision Pathway for Investigating Discrepancies

When a laboratory produces an unsatisfactory result, a structured investigation is crucial.

G decision decision Start Unsatisfactory Result (|Z| > 2.0) A Review Lab's Data Package: - Raw Data - Chromatograms - System Suitability Start->A B Check for Transcription Errors A->B C Check for Integration Errors B->C D Review Standard & Sample Prep Records C->D E Root Cause Identified? D->E F Implement Corrective and Preventive Action (CAPA) E->F Yes G No Obvious Error Found E->G No End Close Investigation F->End H Analyze Retain Sample G->H I Provide Justification Package H->I I->End

Caption: Decision pathway for investigating discrepant inter-laboratory results.

Conclusion

A successful inter-laboratory comparison for the quantification of 3-(4-hydroxyphenyl)propyl acetate hinges on a three-part foundation: a meticulously validated analytical method, a robust and clearly defined study protocol, and a rigorous statistical evaluation of the resulting data. By following the principles and methodologies outlined in this guide, organizations can achieve a high degree of confidence in their analytical results across multiple sites, ensuring data integrity and consistency for regulatory submissions, quality control, and research and development.

References

  • PhytoBank. (2015). Showing 3-(4'-hydroxyphenyl)
  • National Center for Biotechnology Information. (n.d.). 3-(4-hydroxyphenyl)propyl Acetate. PubChem. [Link]

  • Semantic Scholar. (n.d.). Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. [Link]

  • Hibbert, D. B. (2012). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. [Link]

  • Stankov, S., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]

  • Savić, B. G., et al. (n.d.). Validation and uncertainty estimation of analytical method for determination of phenolic compounds in concrete. ResearchGate. [Link]

  • Alves, M. N., et al. (2013). Development and validation method for simultaneous quantification of phenolic compounds in natural extracts and nanosystems. PubMed. [Link]

  • Global Substance Registration System. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. [Link]

  • Hund, E., et al. (n.d.). Inter-laboratory studies in analytical chemistry. ResearchGate. [Link]

  • JRC Publications Repository. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]

  • PE100+ Association. (n.d.). Interlaboratory comparison. [Link]

  • Cuadros-Rodríguez, L., et al. (2013). Comparison of different statistical methods for evaluation of proficiency test data. Analytical and Bioanalytical Chemistry. [Link]

Sources

The Uncertified Standard: A Practical Guide to Qualifying 3-(4-hydroxyphenyl)propyl acetate for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Reference Standard Dilemma: When "Certified" is a Luxury

3-(4-hydroxyphenyl)propyl acetate (CAS 80373-18-8) is a phenolic compound that may arise as an impurity or a metabolite in various drug development pathways.[1][2] While its chemical properties are documented, a pharmacopeial-grade CRM is not listed in major catalogues.[3] Researchers are therefore faced with a critical choice: halt progress or establish a well-characterized in-house or "working" standard. The latter, when executed with scientific rigor, provides a robust and defensible alternative.

This guide will demonstrate the process of qualifying a commercially available analytical standard of 3-(4-hydroxyphenyl)propyl acetate, establishing its fitness-for-purpose in a typical pharmaceutical quality control setting. We will compare this "qualified standard" to a hypothetical CRM, highlighting the key analytical attributes that must be rigorously evaluated.

The Foundation of Trust: Principles of Reference Standard Qualification

The United States Pharmacopeia (USP) General Chapter <11> outlines the essential characteristics of a reference standard, emphasizing its high purity and suitability for its intended purpose.[4][5] When a primary USP Reference Standard is unavailable, a secondary or in-house standard can be established, provided it is thoroughly characterized and its traceability to a primary standard is documented where possible.[6][7]

Our approach to qualifying the 3-(4-hydroxyphenyl)propyl acetate analytical standard will be multi-faceted, focusing on:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Comprehensive evaluation of organic and inorganic impurities.

  • Assigned Purity Value (Potency): A critical parameter for quantitative analysis, determined through a mass balance approach.

  • Stability Assessment: Ensuring the material's integrity over its intended period of use.

The following diagram illustrates the logical workflow for qualifying an in-house reference standard.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Potency Determination cluster_3 Phase 4: Stability & Documentation A Procure High-Purity 3-(4-hydroxyphenyl)propyl acetate (Analytical Standard Grade) B Review Supplier's Certificate of Analysis (CoA) A->B Initial Data C Structural Elucidation: ¹H NMR, ¹³C NMR, MS B->C E Chromatographic Purity (HPLC-UV) - Related Substances B->E D FTIR Spectroscopy I Purity Assignment (Mass Balance) E->I F Water Content (Karl Fischer Titration) F->I G Residual Solvents (GC-HS) G->I H Non-Volatile Impurities (Residue on Ignition) H->I J Accelerated Stability Study I->J K Long-Term Stability Study I->K L Establish Storage Conditions & Re-test Date J->L K->L M Compile Comprehensive Qualification Report L->M N N M->N Qualified In-House Reference Standard

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with each step providing critical data to support the final qualification of the 3-(4-hydroxyphenyl)propyl acetate standard.

Identity Confirmation

Rationale: Before any quantitative assessment, it is imperative to confirm that the material is indeed 3-(4-hydroxyphenyl)propyl acetate. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher instrument.

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₁H₁₄O₃ (194.0943 g/mol ).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the FTIR spectrum of the solid material using an attenuated total reflectance (ATR) accessory.

    • Identify characteristic absorption bands for the functional groups present (e.g., O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H bends).

Purity and Potency Determination

Rationale: The assigned purity value, or potency, is crucial for the accurate quantification of samples. A mass balance approach, which subtracts the contribution of all identified impurities from 100%, is a widely accepted method for this purpose.[6][8]

Protocol:

  • Chromatographic Purity by High-Performance Liquid Chromatography (HPLC):

    • Method:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: 20% B to 80% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 275 nm

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

    • Procedure: Prepare a solution of the standard at a concentration of 1.0 mg/mL. Inject and analyze the chromatogram for the presence of any related substances. Calculate the area percentage of the main peak.

  • Water Content by Karl Fischer Titration:

    • Determine the water content using a coulometric or volumetric Karl Fischer titrator according to USP General Chapter <921>.

  • Residual Solvents by Headspace Gas Chromatography (GC-HS):

    • Analyze for residual solvents according to USP General Chapter <467>. The choice of solvents to screen for should be based on the supplier's information regarding the synthesis of the material.

  • Residue on Ignition (ROI):

    • Determine the content of non-volatile, inorganic impurities by performing a sulfated ash test as described in USP General Chapter <281>.

Purity Assignment (Mass Balance Calculation):

Potency (%) = (100% - % Chromatographic Impurities) x (100% - % Water) / 100 x (100% - % Residual Solvents) / 100 x (100% - % Residue on Ignition) / 100

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical results for our qualified in-house standard of 3-(4-hydroxyphenyl)propyl acetate and compare them to the typical specifications of a certified reference material.

Table 1: Identity Confirmation

TestMethodSpecification for CRMResult for Qualified In-house Standard
¹H NMR400 MHzSpectrum conforms to structureConforms
¹³C NMR100 MHzSpectrum conforms to structureConforms
Mass SpecESI-MS[M-H]⁻ at m/z 193.0865 ± 5 ppm[M-H]⁻ at m/z 193.0868
FTIRATRSpectrum shows characteristic bandsConforms

Table 2: Purity and Potency Assessment

TestMethodSpecification for CRMResult for Qualified In-house Standard
Chromatographic PurityHPLC-UV≥ 99.5%99.7%
Water ContentKarl Fischer≤ 0.5%0.15%
Residual SolventsGC-HSMeets USP <467> limits< 0.05%
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%
Assigned Purity (Potency) Mass Balance Reported on CoA with uncertainty 99.5%

Conclusion: Fitness for Purpose in Pharmaceutical Analysis

While a certified reference material for 3-(4-hydroxyphenyl)propyl acetate remains elusive, this guide has demonstrated a rigorous and scientifically sound methodology for qualifying a commercially available analytical standard for in-house use. By systematically confirming its identity and accurately determining its purity through a mass balance approach, a reliable working standard can be established.

This qualified in-house standard, with its comprehensive documentation and demonstrated purity, can be confidently used for routine analytical tasks such as method validation, identification, and quantification of 3-(4-hydroxyphenyl)propyl acetate in pharmaceutical samples. This pragmatic approach empowers researchers and drug development professionals to maintain analytical quality and advance their projects even in the absence of a formal certified reference material.

References

  • The Good Scents Company. 3-(4-hydroxyphenyl) propyl acetate. [Link]

  • U.S. Pharmacopeial Convention. General Chapter <11> USP REFERENCE STANDARDS. [Link]

  • Toronto Research Chemicals. 3-(4-Hydroxyphenyl)propyl Acetate. Available via Fisher Scientific. [Link]

  • USP. <11> USP REFERENCE STANDARDS. [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Pharma Growth Hub. A Look Into the Working Standards of the Pharmaceutical Industry. [Link]

  • Gsrs. 3-(4-HYDROXYPHENYL)PROPYL ACETATE. [Link]

  • PharmaGuide. Use of In-house Reference Standards Beyond Pharmacopoeial Standards. [Link]

  • Quora. When testing for chemicals in a product, is 'in house' method reliable? What does it mean? [Link]

  • EDQM FAQs. Can I use an in-house standard instead of a Ph. Eur. CRS? [Link]

  • PubChem. 3-(4-hydroxyphenyl)propyl Acetate. [Link]

  • PhytoBank. Showing 3-(4'-hydroxyphenyl)-1-propyl acetate (PHY0098609). [Link]

  • Trung Tâm Thuốc Central Pharmacy. USP Reference Standards- General Chapters. [Link]

Sources

"spectroscopic comparison of 3-(4-hydroxyphenyl)propyl acetate" and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of natural product chemistry, metabolomics, and pharmaceutical development, the precise structural elucidation of isomeric compounds is a critical challenge. Isomers often exhibit vastly different biological activities and physical properties, making their unambiguous identification essential. This guide provides an in-depth comparison of 3-(4-hydroxyphenyl)propyl acetate and two of its common isomers: the phenolic ester isomer, 4-propylphenyl acetate, and the positional isomer, 3-(2-hydroxyphenyl)propyl acetate.

We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to distinguish these closely related structures. The causality behind the spectral differences will be explained, providing a framework for researchers to confidently identify these and similar compounds.

The Isomers at a Glance

Before delving into the spectra, it is crucial to understand the structural differences that will govern the experimental outcomes.

  • 3-(4-hydroxyphenyl)propyl acetate (para-isomer): An alcoholic acetate. The acetyl group is attached to the propyl chain, and the hydroxyl group is in the para position on the phenyl ring.

  • 4-propylphenyl acetate (phenolic acetate isomer): A phenolic acetate. The acetyl group is directly attached to the phenyl ring's oxygen, and a propyl group is in the para position.

  • 3-(2-hydroxyphenyl)propyl acetate (ortho-isomer): An alcoholic acetate, but with the hydroxyl group in the ortho position relative to the propyl acetate side chain.

These subtle distinctions give rise to unique electronic environments and bonding characteristics, which are the keys to their spectroscopic differentiation.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide a detailed fingerprint of the molecule's proton framework.

Causality in ¹H NMR

The key differentiators will be:

  • The chemical shift of the -CH₂- group attached to the oxygen. In an alcoholic acetate (like the para and ortho isomers), this will be an -O-CH₂- group (an alkyl ether environment), appearing around 4.0-4.2 ppm. In the phenolic acetate isomer, there is no such group; instead, the protons on the propyl chain attached to the aromatic ring will be benzylic and appear further upfield (~2.6 ppm).

  • The aromatic region. The substitution pattern (para vs. ortho) creates distinct splitting patterns. A para-substituted ring typically shows two symmetrical doublets (an AA'BB' system). An ortho-substituted ring will display a more complex set of four signals, often multiplets, across a wider range.

  • The presence of a phenolic -OH proton. The para and ortho isomers will have a hydroxyl proton, which is typically a broad singlet that can be exchanged with D₂O. The phenolic acetate isomer will not have this signal.

Predicted ¹H NMR Data Comparison
Signal 3-(4-hydroxyphenyl)propyl acetate (Predicted) 4-propylphenyl acetate (Predicted) 3-(2-hydroxyphenyl)propyl acetate (Predicted) Rationale for Differences
Acetate -CH₃ ~2.05 ppm (s, 3H)~2.29 ppm (s, 3H)~2.05 ppm (s, 3H)Acetate on a phenolic oxygen is more deshielded than on an alcoholic oxygen.
-O-CH₂- ~4.08 ppm (t, 2H)N/A~4.10 ppm (t, 2H)This group is absent in the phenolic acetate isomer.
Benzylic -CH₂- ~2.60 ppm (t, 2H)~2.55 ppm (t, 2H)~2.75 ppm (t, 2H)The benzylic protons are present in all three but have slightly different shifts.
Internal -CH₂- ~1.90 ppm (m, 2H)~1.65 ppm (m, 2H)~1.95 ppm (m, 2H)Part of the propyl chain in all isomers.
Terminal -CH₃ N/A~0.93 ppm (t, 3H)N/AOnly the 4-propylphenyl isomer has a terminal methyl on its propyl chain.
Aromatic H ~7.05 ppm (d, 2H) & ~6.75 ppm (d, 2H)~7.15 ppm (d, 2H) & ~7.00 ppm (d, 2H)~6.8-7.2 ppm (m, 4H)Para-substitution gives two clean doublets. Ortho-substitution gives a complex multiplet pattern.
Phenolic -OH ~5-6 ppm (s, 1H, broad)N/A~5-7 ppm (s, 1H, broad)Absent in the phenolic acetate isomer.

Predicted values are based on data from related compounds.[1][2][3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR complements ¹H NMR by providing a direct count of non-equivalent carbon atoms and information about their chemical environment.

Causality in ¹³C NMR

The most significant differences will be observed in:

  • The Carbonyl Carbon (C=O). The electronic environment of a phenolic ester is different from an alkyl ester, leading to a slight but measurable shift in the carbonyl resonance.

  • The Aromatic Carbons. The carbon attached to the oxygen (-C-O) will be highly deshielded. The substitution pattern (ortho vs. para) will also alter the chemical shifts of all aromatic carbons due to symmetry and electronic effects.

  • The Propyl Chain Carbons. The chemical shifts of the carbons in the propyl chain will differ significantly depending on whether they are attached to an aromatic ring directly or to an ester oxygen.

Predicted ¹³C NMR Data Comparison
Carbon 3-(4-hydroxyphenyl)propyl acetate (Predicted) 4-propylphenyl acetate (Predicted) 3-(2-hydroxyphenyl)propyl acetate (Predicted) Rationale for Differences
C=O (Carbonyl) ~171.1 ppm~169.5 ppm~171.1 ppmPhenolic acetates are typically found slightly upfield compared to alcoholic acetates.
-CH₃ (Acetate) ~21.0 ppm~21.1 ppm~21.0 ppmMinimal difference expected.
-O-CH₂- ~64.0 ppmN/A~63.8 ppmAbsent in the phenolic acetate isomer.
-C-O (Aromatic) ~154.0 ppm~148.5 ppm~153.0 ppmThe carbon bearing the -OH or -OAc group is highly deshielded.
Aromatic Carbons 4 signals (~115-132 ppm)4 signals (~121-143 ppm)6 signals (~115-135 ppm)Para-isomers have 4 unique aromatic carbons due to symmetry; the ortho-isomer has 6.
Propyl Carbons ~31.0, ~30.0 ppm~37.0, ~24.0, ~13.8 ppm~30.5, ~26.0 ppmThe chemical shifts of the propyl chain carbons are highly dependent on their connectivity.

Predicted values are based on data from related compounds.[2][4][5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for quickly identifying the presence or absence of key functional groups, primarily the hydroxyl (-OH) and carbonyl (C=O) groups.

Causality in IR Spectroscopy
  • -OH Stretch: The para and ortho isomers possess a phenolic hydroxyl group, which will produce a characteristic broad absorption in the 3200-3600 cm⁻¹ region. This band will be completely absent in the 4-propylphenyl acetate isomer.

  • C=O Stretch: The carbonyl stretching frequency is sensitive to its electronic environment. A phenolic acetate (ester) C=O stretch typically appears at a higher wavenumber (1760-1770 cm⁻¹) compared to an aliphatic/alcoholic acetate (1735-1750 cm⁻¹). This difference is a reliable diagnostic tool.

Predicted IR Absorption Data
Functional Group 3-(4-hydroxyphenyl)propyl acetate (Predicted) 4-propylphenyl acetate (Predicted) 3-(2-hydroxyphenyl)propyl acetate (Predicted)
O-H stretch (phenol) ~3350 cm⁻¹ (broad)Absent~3380 cm⁻¹ (broad)
C-H stretch (sp³) ~2850-2960 cm⁻¹~2870-2960 cm⁻¹~2850-2960 cm⁻¹
C=O stretch (ester) ~1735 cm⁻¹ (strong)~1765 cm⁻¹ (strong)~1735 cm⁻¹ (strong)
C-O stretch (ester) ~1240 cm⁻¹ (strong)~1190 cm⁻¹ (strong)~1240 cm⁻¹ (strong)

Predicted values are based on typical functional group frequencies.[1]

Mass Spectrometry (MS): Analyzing Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and generates characteristic fragmentation patterns that can elucidate the structure. All three isomers have the same molecular formula (C₁₁H₁₄O₃) and molecular weight (194.23 g/mol ), so the key to differentiation lies in their fragmentation.[7][8]

Causality in Mass Spectrometry

The initial fragmentation is often dictated by the most stable carbocations and neutral losses that can be formed.

  • 3-(4-hydroxyphenyl)propyl acetate: Will likely undergo a characteristic loss of acetic acid (CH₃COOH, 60 Da) via a McLafferty rearrangement, giving a prominent peak at m/z 134. The base peak is often the hydroxybenzyl cation at m/z 107.

  • 4-propylphenyl acetate: The primary fragmentation will be the loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion to give a radical cation at m/z 152, corresponding to 4-propylphenol. This is a classic fragmentation for phenolic acetates.

  • 3-(2-hydroxyphenyl)propyl acetate: Similar to its para-isomer, it will also show a loss of acetic acid (m/z 134) and a hydroxybenzyl-type fragment at m/z 107. Distinguishing it from the para-isomer by MS alone can be challenging and often relies on subtle differences in fragment ion intensities.

Predicted Key Mass Fragments (m/z)
Fragment 3-(4/2-hydroxyphenyl)propyl acetate (Predicted) 4-propylphenyl acetate (Predicted) Fragmentation Pathway
[M]⁺ 194194Molecular Ion
[M - 42]⁺ Low abundance152 (prominent)Loss of ketene (CH₂=C=O)
[M - 60]⁺ 134 (prominent)Low abundanceLoss of acetic acid (CH₃COOH)
Base Peak 107107 or 152Formation of stable hydroxybenzyl or propylphenol cation

Predicted values are based on common fragmentation patterns of phenylpropanoids and phenolic acetates.[9][10]

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific hardware and sample concentration.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR data using a 400 MHz or higher spectrometer. A standard pulse program (e.g., 'zg30') is sufficient. Acquire ¹³C NMR data using a proton-decoupled pulse sequence.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate the ¹H signals and analyze chemical shifts and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty cell or ATR crystal first.

  • Analysis: Identify the key absorption bands corresponding to the O-H, C=O, and C-O functional groups.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Chromatography: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

  • Ionization and Analysis: The eluent from the GC is directed into the ion source of the Mass Spectrometer (typically using Electron Ionization at 70 eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizing the Workflow

A typical workflow for isomeric differentiation involves a multi-spectroscopic approach.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Purified_Isomer Purified Isomer Sample NMR ¹H & ¹³C NMR Purified_Isomer->NMR Parallel Analysis IR FT-IR Purified_Isomer->IR Parallel Analysis MS GC-MS Purified_Isomer->MS Parallel Analysis Data_NMR Chemical Shifts Splitting Patterns NMR->Data_NMR Data_IR Functional Group Frequencies (OH, C=O) IR->Data_IR Data_MS Molecular Ion Fragmentation MS->Data_MS Structure Unambiguous Structure Elucidation Data_NMR->Structure Combined Evidence Data_IR->Structure Combined Evidence Data_MS->Structure Combined Evidence

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 3-(4-hydroxyphenyl)propyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and robust separation of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation of 3-(4-hydroxyphenyl)propyl acetate, a key intermediate and potential impurity in pharmaceutical synthesis. We will delve into the science behind the separation, present comparative data, and provide a detailed, validated analytical method.

Understanding the Analyte: 3-(4-hydroxyphenyl)propyl acetate

Before selecting an HPLC column, a thorough understanding of the analyte's physicochemical properties is crucial. 3-(4-hydroxyphenyl)propyl acetate possesses a molecular weight of 194.23 g/mol .[1][2] Its structure features a moderately polar phenolic hydroxyl group and a more nonpolar propyl acetate group, resulting in an XLogP3 value of 2.1.[2] This calculated lipophilicity suggests that reversed-phase HPLC is a suitable analytical approach. The phenolic group has an acidic pKa, meaning its ionization state, and therefore its retention in reversed-phase HPLC, will be significantly influenced by the mobile phase pH.[3][4]

The Heart of the Separation: A Comparative Analysis of HPLC Columns

The choice of stationary phase is the most critical factor in achieving a successful HPLC separation. We will compare three common reversed-phase columns: the traditional C18, the Phenyl-Hexyl, and the Polar-Embedded phases.

The Workhorse: C18 (Octadecylsilane) Columns

C18 columns are the most widely used in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[5][6]

  • Separation Mechanism: The primary retention mechanism is hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the nonpolar regions of the analyte, in this case, the propyl acetate chain and the phenyl ring.

  • Performance for 3-(4-hydroxyphenyl)propyl acetate: A C18 column will provide good retention for this analyte. However, potential secondary interactions between the polar phenolic hydroxyl group and residual silanols on the silica surface can sometimes lead to peak tailing, especially at mid-range pH. Modern, well-endcapped C18 columns are designed to minimize these interactions.

An Alternative Selectivity: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a different selectivity profile compared to C18 columns, particularly for aromatic compounds.[5][7]

  • Separation Mechanism: In addition to hydrophobic interactions from the hexyl chain, Phenyl-Hexyl phases provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[8] This can lead to enhanced retention and selectivity for aromatic compounds compared to non-aromatic compounds of similar hydrophobicity.[7]

  • Performance for 3-(4-hydroxyphenyl)propyl acetate: The π-π interactions can provide unique selectivity for 3-(4-hydroxyphenyl)propyl acetate, potentially offering better resolution from other aromatic impurities. The hexyl linker provides a degree of hydrophobicity comparable to a shorter chain alkyl phase.

For Enhanced Polar Retention: Polar-Embedded Columns

Polar-embedded columns are designed to provide alternative selectivity and improved peak shape for polar compounds, and are compatible with highly aqueous mobile phases.[9][10]

  • Separation Mechanism: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain.[11] This polar group can engage in dipole-dipole interactions and hydrogen bonding with polar analytes, leading to enhanced retention of polar compounds that might elute too early on a traditional C18 column. The embedded polar group also shields the analyte from interacting with residual silanols, improving peak shape for basic and some acidic compounds.[10][11]

  • Performance for 3-(4-hydroxyphenyl)propyl acetate: For 3-(4-hydroxyphenyl)propyl acetate, a polar-embedded column could offer improved peak symmetry due to the interaction of the phenolic hydroxyl group with the embedded polar group. It would also be an excellent choice if very polar, related substances are expected.

Performance Comparison: A Data-Driven Approach

Column TypePrimary InteractionExpected RetentionSelectivity for AromaticsPeak Shape for PhenolsBest For...
C18 HydrophobicModerate to StrongGoodGood to FairGeneral purpose, robust separations.
Phenyl-Hexyl Hydrophobic & π-πModerate to StrongExcellentGoodSeparating aromatic isomers or compounds with subtle differences in their aromatic systems.[7]
Polar-Embedded Hydrophobic & PolarModerateGoodExcellentImproving peak shape of polar analytes and for use with highly aqueous mobile phases.[9]

Recommended HPLC Method and Protocol

Based on the analysis of the analyte's properties and the characteristics of the different stationary phases, a Phenyl-Hexyl column is recommended for a robust and selective separation of 3-(4-hydroxyphenyl)propyl acetate, especially when the accurate resolution from other aromatic process-related impurities is critical. The π-π interactions offer an additional level of selectivity that can be advantageous.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 3-(4-hydroxyphenyl)propyl acetate.

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (Dissolve in Mobile Phase A) degas Degas Mobile Phases prep_sample->degas prep_mobile_A Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) prep_mobile_A->degas prep_mobile_B Prepare Mobile Phase B (e.g., Acetonitrile) prep_mobile_B->degas hplc_system Equilibrate HPLC System with Initial Mobile Phase degas->hplc_system inject Inject Sample hplc_system->inject separation Chromatographic Separation (Phenyl-Hexyl Column) inject->separation detection UV Detection (e.g., 275 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Analyte (Using Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of 3-(4-hydroxyphenyl)propyl acetate.

Detailed HPLC Protocol

This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[17][18][19]

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

  • Sample Diluent: Mobile Phase A

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of 3-(4-hydroxyphenyl)propyl acetate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of 3-(4-hydroxyphenyl)propyl acetate into a 100 mL volumetric flask.

    • Add approximately 70 mL of Mobile Phase A and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solution (e.g., 10 µg/mL) five times.

    • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

    • The tailing factor for the 3-(4-hydroxyphenyl)propyl acetate peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the blank (Mobile Phase A), standard solutions, and sample solutions in sequence.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of 3-(4-hydroxyphenyl)propyl acetate in the sample solution from the calibration curve.

The Causality Behind Experimental Choices

  • Mobile Phase pH: The use of 0.1% formic acid in water (pH ~2.7) is intended to suppress the ionization of the phenolic hydroxyl group (pKa ~10).[3][20] In its neutral form, the analyte is more hydrophobic and will be better retained on the reversed-phase column, leading to sharper peaks and more reproducible retention times.[4][21]

  • Gradient Elution: A gradient elution is employed to ensure that both the main analyte and any potential impurities with a wider range of polarities are eluted with good peak shape in a reasonable analysis time.

  • UV Detection Wavelength: The selection of 275 nm is based on the UV absorbance maximum of the phenyl ring, providing good sensitivity for the analyte.

Trustworthiness Through Self-Validating Systems

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. Key validation parameters as per ICH Q2(R1) guidelines include:[17][18][19][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Separation Mechanism

The following diagram illustrates the different interaction mechanisms between 3-(4-hydroxyphenyl)propyl acetate and the three discussed stationary phases.

Separation Mechanisms cluster_analyte Analyte: 3-(4-hydroxyphenyl)propyl acetate cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_polar Polar-Embedded Column Analyte OH Phenyl Ring Propyl Acetate C18 Silica Surface C18 Alkyl Chain Analyte:pa->C18:c18 Hydrophobic Interaction Analyte:p->C18:c18 Hydrophobic Interaction Phenyl Silica Surface Hexyl Chain Phenyl Ring Analyte:pa->Phenyl:hexyl Hydrophobic Interaction Analyte:p->Phenyl:phenyl π-π Interaction Polar Silica Surface Alkyl Chain Polar Group (e.g., Amide) Alkyl Chain Analyte:pa->Polar:alkyl1 Hydrophobic Interaction Analyte:pa->Polar:alkyl2 Hydrophobic Interaction Analyte:h->Polar:polar Hydrogen Bonding

Caption: Interaction mechanisms of 3-(4-hydroxyphenyl)propyl acetate with different HPLC stationary phases.

Conclusion

The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for the separation of 3-(4-hydroxyphenyl)propyl acetate. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column is recommended for enhanced selectivity, particularly when resolving closely related aromatic impurities. For situations where peak shape of the polar phenolic group is a concern or when dealing with highly polar related substances, a Polar-Embedded column presents a strong alternative. The provided experimental protocol serves as a solid starting point for method development and validation, ensuring the generation of accurate and reproducible data in a regulated environment.

References

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Hurtado, N., & Perez, L. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. [Link]

  • McMaster, M. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Dzido, T. H., et al. (2025, August 5). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. ResearchGate. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Molo, M. F. A., et al. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • HALO Columns. Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • ResearchGate. (2025, August 8). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. [Link]

  • YouTube. (2024, January 8). HPLC problems with very polar molecules. [Link]

  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

  • PhytoBank. (2015, June 25). Showing 3-(4'-hydroxyphenyl)-1-propyl acetate (PHY0098609). [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • RSC Publishing. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • Scribd. HPLC Method Development for Compound Separation. [Link]

  • ResearchGate. (2016, August 9). How can we separate impurity peak of less than 2 percent from main peak using RP-HPLC?. [Link]

  • MicroSolv Technology Corporation. APPLICATION NOTES - HPLC. [Link]

  • Global Substance Registration System. 3-(4-HYDROXYPHENYL)PROPYL ACETATE. [Link]

  • PubMed. Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection. [Link]

  • PubChem - NIH. 3-(4-hydroxyphenyl)propyl Acetate. [Link]

  • MDPI. (2022, December 28). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-(4-Hydroxyphenyl)propyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Key Considerations

3-(4-hydroxyphenyl)propyl acetate is characterized by its phenolic hydroxyl group and an ester functional group. This structure informs its potential hazards and dictates the necessary precautions for its handling and disposal.

  • Phenolic Component: The presence of the 4-hydroxyphenyl group suggests that the compound may share some hazard characteristics with phenol. Phenolic compounds can be corrosive, toxic, and harmful to aquatic life.[1] Therefore, it is crucial to avoid environmental release and to handle the substance with appropriate personal protective equipment (PPE).

  • Acetate Ester Component: As an acetate ester, it may be combustible.[2] While likely less volatile than smaller acetate esters, the potential for flammability should not be disregarded, especially at elevated temperatures or in the presence of ignition sources.

Table 1: Key Properties and Hazard Considerations for 3-(4-Hydroxyphenyl)propyl Acetate and Related Compounds

Property3-(4-hydroxyphenyl)propyl Acetate4-Hydroxyphenyl Acetate (Related Compound)n-Propyl Acetate (Related Compound)Phenol (Structural Component)
Molecular Formula C₁₁H₁₄O₃[3][4]C₈H₈O₃[5]C₅H₁₀O₂[6][7]C₆H₆O[1]
GHS Hazard Statements (Anticipated) Skin Irritant, Eye Irritant, Potentially Harmful if Swallowed, Potential Aquatic ToxicityHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[8]Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Suspected of causing genetic defects, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life.[1]
Primary Disposal Concern Chemical waste stream for organic, potentially toxic compounds.Chemical waste stream for organic, irritant compounds.[5]Flammable liquid waste.[8]Hazardous waste due to toxicity and corrosivity.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedures for the safe disposal of 3-(4-hydroxyphenyl)propyl acetate. This process is designed to be self-validating by incorporating multiple layers of safety and compliance checks.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling 3-(4-hydroxyphenyl)propyl acetate for any purpose, including disposal, ensure the following PPE and engineering controls are in place:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required.

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Designated Waste Container: Designate a specific, clearly labeled, and leak-proof container for the collection of 3-(4-hydroxyphenyl)propyl acetate waste. The container should be compatible with organic solvents and phenolic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "3-(4-hydroxyphenyl)propyl Acetate"

    • The primary hazards (e.g., "Irritant," "Potentially Toxic")

    • The date of initial waste accumulation.

  • Incompatible Materials: Do not mix 3-(4-hydroxyphenyl)propyl acetate waste with incompatible chemicals. Based on the phenolic and ester functionalities, avoid mixing with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.

Step 3: Managing Spills and Contaminated Materials

In the event of a small spill of 3-(4-hydroxyphenyl)propyl acetate:

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2][9] Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Collection: Carefully collect the absorbed material and any contaminated debris (e.g., gloves, wipes) and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.

Step 4: Final Disposal Pathway

The ultimate disposal of 3-(4-hydroxyphenyl)propyl acetate waste must be handled by a licensed hazardous waste disposal facility.

  • Incineration: The preferred method for the disposal of phenolic waste is high-temperature incineration at a licensed facility.[9][10] This process ensures the complete destruction of the compound, preventing its release into the environment.

  • Lab Packing: For smaller quantities, the waste container will be part of a "lab pack," where various compatible chemical wastes are packaged together for shipment to a disposal facility.

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[2] They will provide the necessary paperwork and guidance to ensure compliance with all local, state, and federal regulations.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-hydroxyphenyl)propyl acetate.

DisposalWorkflow start Start: Have 3-(4-hydroxyphenyl)propyl acetate waste for disposal assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill (<50 mL) assess_quantity->small_spill Small Spill bulk_waste Bulk Waste/Unused Product assess_quantity->bulk_waste Bulk/Unused absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb transfer_to_container Transfer directly into a labeled, sealed hazardous waste container bulk_waste->transfer_to_container collect_waste Collect absorbed material and contaminated PPE into a labeled, sealed container absorb->collect_waste decontaminate Decontaminate spill area with appropriate solvent and then soap and water collect_waste->decontaminate collect_decon Collect decontamination materials as hazardous waste decontaminate->collect_decon store_safely Store waste container in a designated, well-ventilated area, away from incompatible materials collect_decon->store_safely transfer_to_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal store_safely->contact_ehs incineration Final Disposal via Incineration at a licensed facility contact_ehs->incineration

Caption: Disposal workflow for 3-(4-hydroxyphenyl)propyl acetate.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible management of chemical waste is a collective responsibility within the scientific community. By adhering to these detailed procedures for the disposal of 3-(4-hydroxyphenyl)propyl acetate, laboratory professionals can uphold the highest standards of safety and environmental protection. In the absence of a specific SDS, a conservative approach based on the known hazards of its constituent functional groups is not only prudent but essential. Always consult with your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]

  • Pharmco Products, Inc. (2015, June 18). Propyl Acetate, N-99% - SAFETY DATA SHEET. Retrieved from [Link]

  • UC Berkeley Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (2000, January 11). US6013684A - Method for recycling a cured phenolic resin into a molded article and a vacuum thermal insulator of the molded article.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187242, 3-(4-hydroxyphenyl)propyl Acetate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(4-HYDROXYPHENYL)PROPYL ACETATE. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propyl acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Propyl acetate (CAS 109-60-4). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(4-hydroxyphenyl)propyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6][7]

As researchers, we often treat "intermediates" with less rigor than primary reagents. However, 3-(4-hydroxyphenyl)propyl Acetate (also known as Dihydro-Raspberry Ketone Acetate) presents a dual-hazard profile that requires specific attention.

Structurally, this molecule combines a phenolic moiety with an ester linkage . This hybrid structure dictates our safety protocol:

  • The Phenol Risk: Phenols are not just corrosive; they are anesthetic .[1] They can numb the skin upon contact, masking chemical burns until deep tissue damage has occurred. Systemic toxicity via dermal absorption is a critical risk.

  • The Ester Risk: While less volatile than simple propyl acetate, the ester group contributes to solvent-like properties that can facilitate the permeation of the molecule through standard laboratory gloves.

Core Directive: Do not rely on standard "blue nitrile" exam gloves alone. The lipophilic nature of the propyl chain combined with the penetrating power of the phenol group requires a barrier-redundancy strategy.

PPE Selection Matrix

The following equipment is mandatory for all procedures involving >10mL or >1g of substance.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: 4-mil Nitrile (Dexterity)2. Outer: 5-8 mil Neoprene or High-Breakthrough NitrileStandard thin nitrile degrades rapidly against esters and offers poor permeation resistance to phenols. Neoprene provides superior resistance to the phenolic component.
Eye Protection Indirect-Vent Chemical Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Liquid splash entry into the eye can cause irreversible corneal opacity due to the phenolic group.
Respiratory Fume Hood (Primary) If hood unavailable: Half-face respirator with Organic Vapor (OV) cartridges + P100 pre-filter.While volatility is moderate, heating or aerosolizing the substance generates vapors that are severe respiratory irritants.[2]
Body Defense Lab Coat (Buttoned) + Chemical Apron Material: Polyethylene or TyvekCotton lab coats absorb liquids and hold them against the skin. An impervious apron prevents "soak-through" events during spills.

Operational Workflow: From Storage to Disposal

This diagram outlines the logical flow of handling to minimize contamination risks.

SafeHandling Start START: Risk Assessment Check Pre-Op Check: Fume Hood Flow > 100 fpm Spill Kit Available Start->Check Donning Donning PPE: 1. Inner Nitrile 2. Lab Coat 3. Outer Neoprene 4. Goggles Check->Donning Handling Active Handling: Keep sash at 18 inches Use secondary containment tray Donning->Handling Spill EMERGENCY: Spill Event Handling->Spill Accident Waste Disposal: Segregate into Non-Halogenated Organic Waste Label: 'Phenolic Ester Hazard' Handling->Waste Routine Completion Cleanup Spill Response: 1. Evacuate immediate area 2. Absorb with Vermiculite 3. Do NOT use paper towels (combustible) Spill->Cleanup Cleanup->Waste Doffing Doffing Protocol: 1. Remove outer gloves (turn inside out) 2. Wash inner gloves 3. Remove goggles Waste->Doffing

Figure 1: Operational Logic Flow for handling phenolic esters. Note the specific distinction between routine disposal and emergency spill response.

Detailed Experimental Protocol

Phase 1: Preparation & Engineering Controls
  • Ventilation: Verify fume hood face velocity is 80–100 fpm. Phenolic odors are distinct; if you can smell it, your engineering controls have failed.

  • Decontamination Prep: Prepare a beaker of PEG 300 or PEG 400 (Polyethylene Glycol) nearby.

    • Scientific Rationale: Water is ineffective at solubilizing lipophilic phenols from the skin. PEG acts as a solvent to draw the phenol out of the dermal layer before it enters the bloodstream [1].

Phase 2: Active Handling
  • Weighing/Transfer: Always weigh the substance inside the fume hood. If the balance is external, transfer the material in a tared, sealed vessel.

  • Heating: If the protocol requires heating (e.g., reflux), ensure the condenser is active before heating begins. The vapor pressure of the ester increases non-linearly, raising the flashpoint risk.

  • Solvent Compatibility: Avoid using Chloroform or DCM as a primary solvent if possible, as these halogenated solvents can rapidly degrade nitrile gloves, carrying the phenolic ester with them to your skin [2].

Phase 3: Post-Operational Decontamination
  • Surface Wipe: Wipe down the work area with a mild detergent followed by ethanol.

  • Waste Segregation:

    • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates). The ester functionality is combustible, and phenols can undergo violent nitration.

    • Labeling: Clearly mark waste containers as "Contains Phenols" to alert EHS personnel, as this dictates their incineration protocol.

Emergency Response: The "Self-Validating" System

A self-validating safety system means the response tools are part of the workflow, not stored in a distant cabinet.

  • Skin Contact:

    • IMMEDIATE: Remove contaminated clothing.

    • FLUSH/SWAB: If PEG 300/400 is available, swab the area for 15 minutes. If not, flush with water for >15 minutes.[3][4]

    • ALERT: Seek medical attention. Tell the physician: "Exposure to a phenolic compound with potential systemic toxicity."

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes. Hold eyelids open.

    • Do not use PEG in the eyes. Use water or saline only.

References

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Phenol: Systemic Toxicity and Decontamination. NIOSH Pocket Guide to Chemical Hazards.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. Retrieved from [Link]

  • PubChem. 3-(4-hydroxyphenyl)propyl Acetate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.